12-Bromododec-1-ene
Description
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Structure
3D Structure
Properties
IUPAC Name |
12-bromododec-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2H,1,3-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGYFXNWSWECFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450981 | |
| Record name | 12-bromododec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99828-63-4 | |
| Record name | 12-bromododec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physical properties of 12-Bromododec-1-ene
An In-depth Technical Guide to the Physical and Chemical Properties of 12-Bromododec-1-ene
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No. 99828-63-4). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical predictions with field-proven insights derived from analogous compounds. It covers core physicochemical properties, detailed spectroscopic analysis, established synthetic and purification protocols, safety and handling guidelines, and key applications. By explaining the causality behind the data and experimental procedures, this guide serves as an authoritative resource for utilizing this versatile bifunctional molecule in complex synthetic applications.
Introduction and Molecular Overview
This compound is a bifunctional linear α-olefin featuring a terminal carbon-carbon double bond and a primary bromide at opposing ends of a C₁₀ alkyl chain. This unique architecture makes it an invaluable building block in organic synthesis, offering two distinct and orthogonally reactive sites. The terminal alkene is amenable to a wide range of transformations including polymerization, hydroboration, epoxidation, and click chemistry.[1] Concurrently, the primary alkyl bromide serves as a classic electrophile for nucleophilic substitution, enabling the introduction of diverse functional groups and the formation of Grignard reagents.[2]
This dual reactivity allows for the precise construction of complex molecular architectures, making it a key intermediate in the synthesis of surfactants, pharmaceutical linkers, and functionalized polymers.[1][3] This guide provides the core data necessary for its effective use and characterization in a research and development setting.
Molecular Structure and Identifiers
-
IUPAC Name: this compound
-
SMILES: C=CCCCCCCCCCCBr[7]
Physicochemical Properties
Direct experimental data for this compound is not widely published. The following table summarizes key physical properties, combining predicted values from computational models with expert analysis based on structurally related compounds.
| Property | Value / Description | Source / Rationale |
| Appearance | Colorless to light yellow liquid. | [4][8] |
| Boiling Point | 270.2 ± 9.0 °C (Predicted at 760 mmHg). | [4][9] |
| Note: High molecular weight bromoalkanes are typically distilled under vacuum to prevent decomposition. The boiling point at 1 mmHg is estimated to be in the range of 110-125 °C. | Based on the boiling point of 1-dodecene (213.8 °C)[8] and vacuum distillation principles. | |
| Density | 1.052 ± 0.06 g/cm³ (Predicted at 20 °C). | [4][9] |
| Refractive Index (n_D²⁰) | ~1.46 - 1.47 (Estimated). | Rationale: The refractive index of the parent hydrocarbon, 1-dodecene, is 1.430.[10] The introduction of a heavy bromine atom significantly increases the refractive index. For comparison, the refractive index of 1-bromododecane is 1.458. A terminal double bond slightly increases this value. |
| Solubility | Insoluble in water. Soluble in common organic solvents such as diethyl ether, dichloromethane, THF, and ethanol. | [8] The long C₁₂ hydrophobic chain governs its solubility profile. |
| Storage | Store at 2-8°C, sealed in a dry, inert atmosphere. | [4][7] |
Spectroscopic Characterization for Structural Verification
No publicly available spectra for this compound currently exist. However, based on its structure and established spectroscopic principles, a detailed and reliable prediction of its spectral characteristics can be made. This section serves as a guide for researchers to verify the identity and purity of the compound upon synthesis or acquisition.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is the primary tool for confirming the structure. The key diagnostic signals are the vinyl protons of the terminal alkene and the triplet corresponding to the methylene group adjacent to the bromine atom.
| Proton Environment (Assignment) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| H-1 (CH₂=CH-) | 4.90 - 5.05 | Multiplet (ddt) | 2H | Terminal vinyl protons, deshielded by the double bond. |
| H-2 (CH₂=CH -) | 5.75 - 5.85 | Multiplet (ddt) | 1H | Internal vinyl proton, deshielded and coupled to H-1 and H-3. |
| H-12 (-CH₂-Br) | 3.40 | Triplet (t) | 2H | Methylene protons deshielded by the adjacent electronegative bromine atom. |
| H-3 (-CH₂-CH=CH₂) | 2.00 - 2.10 | Quartet (q) | 2H | Allylic protons, slightly deshielded by the double bond. |
| H-11 (-CH₂-CH₂Br) | 1.80 - 1.90 | Quintet (qn) | 2H | Methylene protons β to the bromine atom. |
| H-4 to H-10 (-(CH₂ )₇-) | 1.25 - 1.45 | Broad Multiplet | 14H | Bulk methylene protons of the long alkyl chain, overlapping in a complex signal. |
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum should display 12 distinct signals, confirming the presence of all carbon atoms in unique chemical environments.
| Carbon Environment (Assignment) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 (C H₂=CH-) | 114.1 | Terminal sp² carbon of the alkene. |
| C-2 (CH₂=C H-) | 139.2 | Internal sp² carbon of the alkene. |
| C-12 (-C H₂-Br) | 34.0 | sp³ carbon directly attached to bromine, significantly deshielded. |
| C-11 (-C H₂-CH₂Br) | 32.8 | sp³ carbon β to the bromine atom. |
| C-3 (-C H₂-CH=CH₂) | 33.8 | Allylic sp³ carbon. |
| C-4 to C-10 (-(C H₂)₇-) | 28.1 - 29.6 | Bulk sp³ methylene carbons, appearing as a cluster of peaks. |
Predicted Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is used to confirm the presence of the key functional groups: the terminal alkene and the alkyl bromide.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Alkene C-H | =C-H Stretch | 3075 - 3085 | Medium |
| Alkyl C-H | -C-H Stretch | 2855 & 2925 | Strong |
| Alkene C=C | C=C Stretch | 1640 - 1645 | Medium |
| Alkene C-H Bend | =C-H Wag (Out-of-plane) | 910 & 990 | Strong |
| Alkyl C-Br | C-Br Stretch | 550 - 650 | Medium-Strong |
Synthesis and Purification Protocols
Recommended Synthesis: Appel-Type Bromination
A reliable and common method for the synthesis of this compound is the one-step bromination of the corresponding alcohol, dodec-11-en-1-ol, using an Appel-type reaction.[9] This reaction offers high yields and proceeds under mild conditions.
Reaction Scheme: dodec-11-en-1-ol + CBr₄ + PPh₃ → this compound + CHBr₃ + Ph₃PO
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol: [9]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add dodec-11-en-1-ol (1.0 eq) and carbon tetrabromide (1.1 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of PPh₃: Slowly add triphenylphosphine (1.1 eq) portion-wise to the stirred solution. Causality Note: This addition is exothermic; slow addition at 0 °C is crucial to control the reaction rate and prevent side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is purified by flash column chromatography on silica gel, eluting with 100% hexanes to yield the pure this compound. Self-Validating System Note: The separation of the nonpolar product from the highly polar triphenylphosphine oxide byproduct is highly effective with this elution system.
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a versatile tool for creating molecules with precise architectures.
-
Linker Chemistry: It serves as a long-chain (C₁₂) linker, connecting a targeting moiety to a payload (e.g., a drug or a fluorescent tag). The bromide can be substituted by a thiol or amine from a biomolecule, while the alkene can be functionalized via methods like thiol-ene click chemistry for attachment to another component.
-
Surface Modification: The alkene can be used to graft the molecule onto hydrogen-terminated silicon surfaces via hydrosilylation. The exposed bromide terminus then creates a functional surface that can be used for further chemical reactions, such as immobilizing proteins or catalysts.
-
Polymer Synthesis: As an α-olefin, it can be copolymerized to introduce pendant alkyl bromide groups along a polymer backbone, which can then be post-functionalized.
Caption: Dual reactivity of this compound in synthesis.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
GHS Hazard Statements: [4]
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H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements: [4]
-
P261: Avoid breathing vapors.
-
P280: Wear protective gloves, eye protection, and face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory.
-
Handling: Avoid contact with skin, eyes, and clothing. Keep away from strong oxidizing agents.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) under an inert atmosphere to prevent degradation.[4][7]
Conclusion
This compound is a highly useful bifunctional molecule in synthetic chemistry. While comprehensive experimental data on its physical properties is sparse in the public domain, this guide provides a robust framework for its use by combining predicted data with established chemical principles and protocols. The detailed spectroscopic predictions offer a reliable method for its structural confirmation, and the outlined synthetic and purification procedures provide a clear path to obtaining high-purity material. Its dual reactivity at the alkene and bromide termini ensures its continued application in the development of novel materials, complex drug conjugates, and functionalized surfaces.
References
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This compound (CAS:99828-63-4) . Ark Pharma Scientific Limited. [Link]
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This compound . MySkinRecipes. [Link]
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Structural characterization and differentiation of isomeric omega-bromoalkoxy derivatives of (E)-chalcone by means of mass spectrometry . PubMed. [Link]
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1-Dodecene,12-broMo- - Uses and synthesis methods . ChemBK. [Link]
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1-Dodecene . Wikipedia. [Link]
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(3E)-12-bromo-1,3-dodecadiene (C12H21Br) . PubChem. [Link]
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Synthesis of 12-Bromododec-1-ene from 11-dodecen-1-ol
An In-depth Technical Guide to the
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical synthesis of 12-bromododec-1-ene, a valuable bifunctional molecule, from its precursor, 11-dodecen-1-ol. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth insights into the reaction mechanisms, experimental protocols, and analytical validation.
Introduction: The Strategic Importance of this compound
This compound is a key intermediate in organic synthesis, prized for its bifunctional nature. It possesses a terminal alkene and a primary alkyl bromide, allowing for orthogonal chemical modifications. The alkene can participate in reactions such as metathesis, hydroboration-oxidation, and polymerization, while the alkyl bromide is a versatile handle for nucleophilic substitution and organometallic coupling reactions. This dual reactivity makes it a valuable building block in the synthesis of complex molecules, including pharmaceuticals, polymers, and specialty chemicals.
Reaction Mechanisms and Reagent Selection
The conversion of a primary alcohol to an alkyl bromide in the presence of a terminal alkene requires a careful choice of reagents to ensure high selectivity and yield. The primary challenge is to avoid the hydrobromination of the double bond. Two well-established methods are particularly effective for this transformation: the use of phosphorus tribromide (PBr₃) and the Appel reaction.
Phosphorus Tribromide (PBr₃) Method
Phosphorus tribromide is a classic and efficient reagent for converting primary and secondary alcohols to their corresponding alkyl bromides. The reaction proceeds through the formation of a phosphite ester intermediate, which is subsequently displaced by a bromide ion in an Sₙ2 reaction.
The mechanism involves the initial attack of the alcohol's oxygen on the phosphorus atom of PBr₃, leading to the displacement of a bromide ion. This process repeats to form a trialkyl phosphite intermediate. The displaced bromide ions then act as nucleophiles, attacking the carbon atom attached to the oxygen of the phosphite ester, resulting in the formation of the alkyl bromide and phosphorous acid as a byproduct.
Caption: The Appel reaction mechanism for alcohol bromination.
Experimental Protocol: Synthesis via the Appel Reaction
While both methods are effective, the Appel reaction is often preferred for its milder conditions and high yields. The following protocol details the synthesis of this compound from 11-dodecen-1-ol using the Appel reaction.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 11-dodecen-1-ol | 184.32 | 10.0 g | 0.054 |
| Carbon Tetrabromide (CBr₄) | 331.63 | 21.6 g | 0.065 |
| Triphenylphosphine (PPh₃) | 262.29 | 17.0 g | 0.065 |
| Dichloromethane (DCM) | - | 200 mL | - |
| Saturated Sodium Bicarbonate | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Step-by-Step Procedure
-
Reaction Setup: A 500 mL round-bottom flask equipped with a magnetic stir bar is charged with 11-dodecen-1-ol (10.0 g, 0.054 mol), triphenylphosphine (17.0 g, 0.065 mol), and 200 mL of anhydrous dichloromethane. The flask is then placed in an ice bath and stirred until all solids dissolve.
-
Reagent Addition: Carbon tetrabromide (21.6 g, 0.065 mol) is added portion-wise to the stirred solution over 15 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for an additional 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.
-
Workup: Upon completion, the reaction mixture is quenched by the slow addition of 50 mL of saturated sodium bicarbonate solution. The organic layer is separated, washed with 50 mL of brine, and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using hexane as the eluent to afford this compound as a colorless oil.
Characterization and Purity Analysis
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR (400 MHz, CDCl₃): δ 5.81 (m, 1H), 4.99 (m, 2H), 3.41 (t, J = 6.8 Hz, 2H), 2.04 (q, J = 7.0 Hz, 2H), 1.85 (p, J = 6.8 Hz, 2H), 1.43-1.28 (m, 12H).
-
¹³C NMR (101 MHz, CDCl₃): δ 139.1, 114.2, 33.9, 33.8, 32.8, 29.4, 29.4, 29.1, 28.9, 28.7, 28.1.
-
IR (neat): ν 3076, 2927, 2854, 1641, 1463, 1251, 991, 909, 645 cm⁻¹.
-
Mass Spectrometry (EI): m/z calculated for C₁₂H₂₃Br [M]⁺: 246.10, found: 246.1.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves when handling chemicals.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Carbon Tetrabromide: Toxic and an environmental hazard. Avoid inhalation and skin contact.
-
Dichloromethane: A suspected carcinogen. Use in a fume hood and avoid inhalation.
-
Triphenylphosphine: Can cause skin and eye irritation.
-
Conclusion
The synthesis of this compound from 11-dodecen-1-ol is a straightforward yet crucial transformation for accessing a versatile bifunctional building block. The Appel reaction offers a reliable and high-yielding method with mild reaction conditions, making it an excellent choice for this conversion. Proper experimental technique and adherence to safety protocols are paramount for a successful and safe synthesis.
References
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Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801–811. Available at: [Link]
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Walker, K. A., et al. (1997). An improved method for the synthesis of 11-cis-retinal and its analogues. Journal of the American Chemical Society, 119(23), 5349-5350. Available at: [Link]
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Ford, J. G., et al. (2014). Synthesis of 1, ω-unsubstituted α, ω-diols from commercially available ω-unsaturated fatty acids and alcohols. Organic & Biomolecular Chemistry, 12(45), 9158-9164. Available at: [Link]
An In-depth Technical Guide to 12-Bromo-1-dodecene (CAS No. 99828-63-4): Properties, Synthesis, and Applications in Advanced Organic Synthesis
This technical guide provides a comprehensive overview of 12-bromo-1-dodecene, a versatile bifunctional molecule increasingly utilized in advanced organic synthesis. Intended for researchers, chemists, and professionals in drug development and material science, this document synthesizes key technical data, proven synthetic protocols, and insights into its application landscape.
Introduction: The Strategic Value of a Bifunctional Building Block
12-Bromo-1-dodecene (CAS No. 99828-63-4) is a linear C12 hydrocarbon featuring two distinct reactive centers: a terminal alkene (vinyl group) and a primary alkyl bromide. This unique structural arrangement makes it a highly valuable intermediate, enabling orthogonal chemical modifications. The vinyl group is amenable to a wide range of transformations, including polymerization, hydrofunctionalization, and metathesis, while the bromo- functionality serves as a classic handle for nucleophilic substitution and cross-coupling reactions. This dual reactivity allows for the strategic and sequential introduction of diverse functionalities, making it a cornerstone in the synthesis of complex molecular architectures.[1][2]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of 12-bromo-1-dodecene is paramount for its effective use in synthesis, including appropriate handling and purification techniques.
| Property | Value | Source |
| CAS Number | 99828-63-4 | [3][4] |
| Molecular Formula | C₁₂H₂₃Br | [3][4] |
| Molecular Weight | 247.22 g/mol | [2][4] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Boiling Point | 270.2 ± 9.0 °C (Predicted) | [3] |
| Density | 1.052 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Insoluble in water; soluble in organic solvents | [1] |
| Storage | Store at 2-8°C, sealed in a dry environment | [3][5] |
Synthesis of 12-Bromo-1-dodecene: A Robust Protocol
The most common and efficient laboratory-scale synthesis of 12-bromo-1-dodecene involves the selective mono-elimination of HBr from a readily available precursor, 1,12-dibromododecane.[3][6] This approach is favored for its high yield and straightforward purification.
Underlying Principle: Selective E2 Elimination
The reaction proceeds via an E2 (bimolecular elimination) mechanism. A strong, sterically hindered base, such as potassium tert-butoxide (t-BuOK), is employed to preferentially abstract a proton from a primary carbon adjacent to one of the bromine atoms. The steric bulk of the base minimizes the competing S(_N)2 substitution reaction. The use of a slight excess of the base ensures the reaction goes to completion.
Detailed Experimental Protocol
Materials:
-
1,12-Dibromododecane (1 equivalent)
-
Potassium tert-butoxide (1.15 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Diethyl Ether
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate
-
Silica Gel (for column chromatography)
-
Petroleum Ether (for elution)
Procedure:
-
Under an inert atmosphere (e.g., argon), dissolve 1,12-dibromododecane (1 eq.) in anhydrous THF (to a concentration of approximately 0.1 M).[3][6]
-
With vigorous stirring, add potassium tert-butoxide (1.15 eq.) portion-wise over 30 minutes.[3][6] An exotherm may be observed.
-
Heat the reaction mixture to reflux and maintain for 16 hours to ensure complete conversion.[3][6]
-
Cool the mixture to room temperature and quench the reaction by the slow addition of deionized water.[3][6]
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether. Separate the organic and aqueous layers.[3][6]
-
Extract the aqueous layer multiple times with diethyl ether to recover any dissolved product.[3][6]
-
Combine all organic layers, wash with a saturated brine solution, and dry over anhydrous sodium sulfate.[3][6]
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.[3][6]
-
Purify the crude material via flash column chromatography on silica gel, eluting with petroleum ether, to yield pure 12-bromo-1-dodecene.[3][6]
Synthetic Workflow Diagram
Caption: Synthetic workflow for 12-bromo-1-dodecene from 1,12-dibromododecane.
Core Applications and Mechanistic Insights
The utility of 12-bromo-1-dodecene stems from its ability to act as a molecular linchpin, connecting different chemical moieties through its two reactive sites.
Polymer and Materials Science
The terminal alkene is a key functional group for polymerization. For instance, it can be used in Ring-Opening Metathesis Polymerization (ROMP) by reacting with a strained cyclic olefin to create polymers with long alkyl side chains, imparting specific solubility and thermal properties. The bromide can then be used for post-polymerization modification, allowing for the grafting of other polymer chains or functional groups.
Synthesis of Surfactants and Specialty Chemicals
The long C12 chain provides a hydrophobic tail, a critical feature for surfactants. The bromide can be readily converted to a hydrophilic head group (e.g., a quaternary ammonium salt or a sulfonate) through nucleophilic substitution, yielding amphiphilic molecules.[2]
Pharmaceutical and Agrochemical Synthesis
In the synthesis of complex bioactive molecules, 12-bromo-1-dodecene serves as a versatile long-chain building block.[2] The alkene can undergo various additions (e.g., epoxidation, dihydroxylation) to introduce stereocenters, while the bromide is ideal for coupling reactions (e.g., Suzuki, Sonogashira, Heck) to build larger molecular scaffolds.
Logical Relationship of Reactivity
Caption: Dual reactivity of 12-bromo-1-dodecene in organic synthesis.
Safety and Handling
As a brominated organic compound, 12-bromo-1-dodecene requires careful handling.[1]
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[3]
-
Precautions: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors.[3][7]
-
Storage: Store in a cool, dry place away from oxidizing agents. Keep the container tightly sealed.[3][5]
Conclusion
12-Bromo-1-dodecene is a powerful and versatile intermediate in modern organic synthesis. Its bifunctional nature provides a strategic advantage for the construction of complex molecules, polymers, and functional materials. The robust and scalable synthesis from 1,12-dibromododecane further enhances its appeal for both academic research and industrial applications. A clear understanding of its properties, reactivity, and handling is essential for leveraging its full synthetic potential.
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Watanabe, J., et al. (2008). Prebiotic properties of epilactose. PubMed. Retrieved from [Link]
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Chemsrc. (2025). 12-Bromo-1-dodecanol | CAS#:3344-77-2. Retrieved from [Link]
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PharmaCompass.com. (n.d.). Epilactose | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
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Foodcom. (2025). Lactose - properties, production, and use in the food, pharmaceutical, and cosmetics industries. Retrieved from [Link]
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AA Blocks. (n.d.). 2,6-Pyridinedicarboxylic acid. Retrieved from [Link]
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OmicsDI. (n.d.). S-EPMC1178791 - The interaction of catecholamines and adrenal corticosteroids.... Retrieved from [Link]
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Introduction: 12-Bromododec-1-ene as a Bifunctional Building Block
An In-Depth Technical Guide to the Reactivity of the Terminal Double Bond in 12-Bromododec-1-ene for Researchers and Drug Development Professionals.
This compound is a valuable bifunctional molecule in organic synthesis, featuring a terminal alkene and a primary alkyl bromide. This unique structure allows for orthogonal chemical transformations, where one functional group can be selectively reacted while the other remains intact for subsequent modifications. This guide provides an in-depth exploration of the reactivity of the terminal double bond in this compound, offering both mechanistic insights and practical, field-tested protocols for key synthetic transformations. Understanding the nuances of these reactions is critical for its effective utilization in the synthesis of complex molecules, including polymers, surfactants, and pharmaceutical intermediates.
Hydroboration-Oxidation: Regioselective Alcohol Synthesis
The hydroboration-oxidation of the terminal alkene in this compound is a cornerstone reaction for achieving anti-Markovnikov addition of water across the double bond, yielding the primary alcohol, 12-bromododecan-1-ol. This two-step process offers exceptional regioselectivity, a crucial aspect when synthesizing linear, bifunctional molecules.
Mechanistic Rationale
The reaction proceeds via the addition of a borane reagent, typically borane-tetrahydrofuran complex (BH3·THF), across the terminal double bond. Boron, being less electronegative than hydrogen, adds to the terminal carbon (C1), while the hydrogen adds to the internal carbon (C2). This regioselectivity is driven by both steric and electronic factors. Sterically, the bulky borane moiety preferentially attacks the less hindered terminal carbon. Electronically, the transition state is stabilized by a partial positive charge on the more substituted C2 carbon. The resulting trialkylborane intermediate is then oxidized in situ using an alkaline solution of hydrogen peroxide to yield the primary alcohol.
Experimental Protocol: Synthesis of 12-Bromododecan-1-ol
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
Procedure:
-
A 250 mL three-necked, round-bottomed flask, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to an argon/nitrogen inlet, is flame-dried and cooled under a stream of inert gas.
-
This compound (e.g., 10.0 g, 40.4 mmol) and anhydrous THF (80 mL) are added to the flask. The solution is cooled to 0 °C in an ice bath.
-
The 1 M solution of BH3·THF (44.5 mL, 44.5 mmol) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred for 2 hours.
-
The flask is cooled again to 0 °C, and 3 M aqueous sodium hydroxide (20 mL) is added slowly and cautiously.
-
30% hydrogen peroxide (20 mL) is then added dropwise, ensuring the internal temperature does not exceed 40-50 °C.
-
The mixture is stirred at room temperature for 1 hour and then heated to 50 °C for an additional hour to ensure complete oxidation.
-
After cooling to room temperature, the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield pure 12-bromododecan-1-ol.
Data Presentation: Expected Outcome
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Appearance |
| 12-Bromododecan-1-ol | C12H25BrO | 265.23 | >85% | Colorless to pale yellow oil or low melting solid |
Workflow Visualization: Hydroboration-Oxidation
Caption: Workflow for the hydroboration-oxidation of this compound.
Epoxidation: Synthesis of 12-Bromo-1,2-epoxydodecane
Epoxidation of the terminal alkene provides a versatile epoxide intermediate, 12-bromo-1,2-epoxydodecane, which can be opened by a variety of nucleophiles to generate a range of 1,2-difunctionalized products. Meta-chloroperoxybenzoic acid (m-CPBA) is a commonly used reagent for this transformation due to its relative stability and ease of handling.
Mechanistic Rationale: The "Butterfly" Mechanism
The epoxidation with m-CPBA proceeds through a concerted mechanism often referred to as the "butterfly" mechanism. The peroxyacid transfers an oxygen atom to the double bond in a single step. This involves the donation of the alkene's π-electrons to the antibonding σ* orbital of the peroxy O-O bond, and a concomitant intramolecular proton transfer within the peroxyacid. The reaction is stereospecific, meaning the relative stereochemistry of the substituents on the alkene is retained in the epoxide product, although for a terminal alkene like this compound, this is not a primary concern.
Experimental Protocol: Synthesis of 12-Bromo-1,2-epoxydodecane
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, typically 77% max.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas
Procedure:
-
To a solution of this compound (e.g., 5.0 g, 20.2 mmol) in anhydrous DCM (100 mL) in a round-bottomed flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, add m-CPBA (e.g., 5.0 g, ~22.2 mmol, 1.1 equivalents) portion-wise over 15 minutes.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred overnight (or until TLC analysis indicates complete consumption of the starting material).
-
The reaction mixture is cooled to 0 °C, and the precipitated meta-chlorobenzoic acid is removed by filtration.
-
The filtrate is transferred to a separatory funnel and washed successively with saturated aqueous sodium sulfite solution (2 x 50 mL) to quench excess peroxide, saturated aqueous sodium bicarbonate solution (3 x 50 mL) to remove acidic byproducts, and finally with brine (50 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude epoxide.
-
Purification by flash column chromatography (silica gel, e.g., hexane/ethyl acetate gradient) yields pure 12-bromo-1,2-epoxydodecane.
Data Presentation: Expected Outcome
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Appearance |
| 12-Bromo-1,2-epoxydodecane | C12H23BrO | 263.21 | >90% | Colorless oil |
Mechanism Visualization: m-CPBA Epoxidation
Spectroscopic Profile of 12-Bromododec-1-ene: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 12-bromododec-1-ene, a valuable bifunctional molecule in organic synthesis. As a compound featuring both a terminal alkene and a primary alkyl bromide, its characterization relies on a multi-technique approach. This document will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the interpretation of its spectral features for researchers, scientists, and professionals in drug development.
Molecular Structure and Key Features
This compound possesses a long aliphatic chain, providing flexibility, with reactive handles at both ends: a terminal double bond amenable to various addition reactions and a primary bromide suitable for nucleophilic substitution. Understanding its spectroscopic signature is paramount for confirming its identity and purity.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy
Proton NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. For this compound, the spectrum can be divided into three key regions: the vinylic region, the aliphatic chain, and the region corresponding to protons near the bromine atom.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| =CH₂ | 4.9 - 5.1 | ddt | Jtrans ≈ 17, Jcis ≈ 10, Jallylic ≈ 1.5 |
| =CH- | 5.7 - 5.9 | ddt | Jtrans ≈ 17, Jcis ≈ 10, Jvicinal ≈ 7 |
| -CH₂-CH=CH₂ | 2.0 - 2.2 | q | J ≈ 7 |
| -(CH₂)₈- | 1.2 - 1.6 | m | - |
| -CH₂-Br | 3.3 - 3.5 | t | J ≈ 7 |
Interpretation of the ¹H NMR Spectrum:
The most downfield signals are from the vinylic protons due to the deshielding effect of the π-bond. The internal vinylic proton (=CH-) appears at a higher chemical shift than the terminal vinylic protons (=CH₂)[1][2][3]. The complex splitting pattern of these protons is a result of geminal, cis, trans, and allylic couplings. The allylic protons (-CH₂-CH=CH₂) are also deshielded and appear around 2.0-2.2 ppm. The large multiplet in the upfield region (1.2-1.6 ppm) corresponds to the overlapping signals of the eight methylene groups in the aliphatic chain. The triplet at approximately 3.4 ppm is characteristic of the methylene group attached to the electronegative bromine atom[4][5][6].
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| =CH₂ | 114 - 116 |
| =CH- | 138 - 140 |
| -CH₂-CH=CH₂ | 33 - 35 |
| -(CH₂)₈- | 28 - 30 |
| -CH₂-CH₂-Br | 32 - 34 |
| -CH₂-Br | 33 - 35 |
Interpretation of the ¹³C NMR Spectrum:
The sp² hybridized carbons of the double bond appear in the downfield region of the spectrum, typically between 114 and 140 ppm[7][8][9][10][11]. The terminal =CH₂ carbon is found at a lower chemical shift than the substituted =CH- carbon. The sp³ hybridized carbons of the aliphatic chain appear in the upfield region. The carbon directly attached to the bromine atom (-CH₂-Br) is deshielded due to the electronegativity of bromine and is expected to resonate around 33-35 ppm[7][12]. The remaining methylene carbons of the long chain will have very similar chemical shifts, leading to a cluster of peaks between 28 and 30 ppm.
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Use a spectrometer with a broadband carbon probe.
-
Acquisition Parameters:
-
Employ proton decoupling to simplify the spectrum to single lines for each carbon.
-
Set the spectral width to cover the range of 0-150 ppm.
-
Use a pulse angle of 45-60 degrees.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for full quantification, especially for quaternary carbons (not present in this molecule).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| =C-H stretch | 3075 - 3095 | Medium |
| C-H stretch (sp³) | 2850 - 2960 | Strong |
| C=C stretch | 1640 - 1650 | Medium |
| =C-H bend (out-of-plane) | 910 - 990 | Strong |
| C-Br stretch | 515 - 690 | Medium-Strong |
Interpretation of the IR Spectrum:
The presence of the terminal alkene is confirmed by several characteristic peaks. The =C-H stretching vibration appears just above 3000 cm⁻¹, a region distinct from the sp³ C-H stretching vibrations which are found just below 3000 cm⁻¹[13][14]. The C=C double bond stretch gives a medium intensity peak around 1640 cm⁻¹[14][15]. Strong absorptions in the 910-990 cm⁻¹ region are due to the out-of-plane bending of the vinylic C-H bonds, which are highly characteristic of a terminal alkene[16][17]. The C-Br stretch is expected at a lower frequency, in the fingerprint region, typically between 515 and 690 cm⁻¹[18].
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record a background spectrum of the salt plates or solvent. Then, record the spectrum of the sample. The instrument software will automatically subtract the background.
-
Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.
| m/z | Proposed Fragment | Significance |
| 248/250 | [C₁₂H₂₃Br]⁺˙ | Molecular ion peak (M⁺˙) with bromine isotopes |
| 169 | [C₁₂H₂₃]⁺ | Loss of Br radical |
| 41 | [C₃H₅]⁺ | Allylic carbocation (base peak) |
Interpretation of the Mass Spectrum:
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺˙). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks of almost equal intensity at m/z 248 and 250[19][20][21]. A common fragmentation pathway for bromoalkanes is the loss of the bromine radical, which would result in a fragment at m/z 169. For terminal alkenes, the most characteristic fragmentation is allylic cleavage, leading to a resonance-stabilized allylic carbocation. In this case, this would result in a prominent peak at m/z 41, which is often the base peak in the spectrum of long-chain terminal alkenes[22][23][24][25][26].
Caption: Proposed mass spectrometry fragmentation of this compound.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 30-300).
-
Detection: The detector will record the abundance of each ion at its specific mass-to-charge ratio.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound. ¹H and ¹³C NMR confirm the connectivity of the carbon and hydrogen atoms, IR spectroscopy identifies the key functional groups (terminal alkene and alkyl bromide), and mass spectrometry determines the molecular weight and provides structural information through fragmentation patterns. This guide serves as a valuable resource for the unambiguous identification and characterization of this important synthetic building block.
References
- 1. web.pdx.edu [web.pdx.edu]
- 2. Alkene - Wikipedia [en.wikipedia.org]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 5. C2H4Br2 BrCH2CH2Br 1,2-dibromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,2-dibromoethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 10. bhu.ac.in [bhu.ac.in]
- 11. m.youtube.com [m.youtube.com]
- 12. C2H4Br2 BrCH2CH2Br C-13 nmr spectrum of 1,2-dibromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1,2-dibromoethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 16. researchgate.net [researchgate.net]
- 17. quora.com [quora.com]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. youtube.com [youtube.com]
- 21. savemyexams.com [savemyexams.com]
- 22. Video: Mass Spectrometry: Alkene Fragmentation [jove.com]
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- 24. reddit.com [reddit.com]
- 25. Video: Mass Spectrometry: Molecular Fragmentation Overview [jove.com]
- 26. youtube.com [youtube.com]
An In-depth Technical Guide on 12-Bromododec-1-ene as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of a Bifunctional Linker
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 12-Bromododec-1-ene stands out as a uniquely versatile precursor, offering chemists a powerful tool for elaborating molecular complexity.[1] Its structure, characterized by a terminal alkene and a primary alkyl bromide, represents a bifunctional linker, where each reactive site can be addressed with a high degree of specificity.[2] This "orthogonal" reactivity allows for a programmed, stepwise approach to synthesis, a concept of significant value in the construction of pharmaceutical intermediates, polymers, and advanced materials.[1][3][4][5][6]
This guide provides a comprehensive technical overview of this compound, moving beyond a simple cataloging of reactions to delve into the causality behind experimental choices. As a senior application scientist, the aim is to provide field-proven insights that are both theoretically sound and practically applicable.
Pillar 1: Expertise & Experience - Understanding the Dichotomous Reactivity
The synthetic utility of this compound is rooted in the distinct and predictable reactivity of its two functional groups. The ability to selectively manipulate one in the presence of the other is the cornerstone of its application.
The Terminal Alkene: A Gateway to Diverse Functionality
The terminal double bond is an electron-rich center, making it susceptible to a variety of electrophilic addition reactions. Key transformations include:
-
Hydroboration-Oxidation for Anti-Markovnikov Alcohol Synthesis: This two-step protocol is a reliable method for the installation of a terminal hydroxyl group. The choice of borane is critical. While borane-THF complex is effective, bulkier reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) can offer enhanced regioselectivity, minimizing potential side reactions. The subsequent oxidation under basic conditions with hydrogen peroxide proceeds cleanly to afford 12-bromododecan-1-ol.
-
Epoxidation: The alkene can be readily converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This three-membered ring is a valuable intermediate, susceptible to ring-opening by a wide range of nucleophiles, allowing for the introduction of diverse functionalities.
-
Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Heck or Suzuki coupling, can be employed to form new carbon-carbon bonds at the terminus of the alkene, though this application is less common than transformations at the bromide position.[7][8][9]
The Primary Alkyl Bromide: A Reliable Handle for Nucleophilic Substitution and Organometallic Chemistry
The C-Br bond at the other end of the molecule provides a robust handle for a different set of transformations:
-
Grignard Reagent Formation: A Workhorse for C-C Bond Formation: The reaction of this compound with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether generates the corresponding Grignard reagent, 11-dodecenylmagnesium bromide.[10][11] This powerful nucleophile can then be used to attack a wide array of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds.[10][12] It is crucial to maintain anhydrous conditions, as Grignard reagents are highly basic and will be quenched by protic solvents.[11][13]
-
Nucleophilic Substitution (SN2) Reactions: The primary nature of the alkyl bromide makes it an excellent substrate for SN2 reactions.[2] A variety of nucleophiles, such as azide, cyanide, and thiolates, can be readily introduced, providing a straightforward pathway to a diverse range of terminally functionalized dodecenes.
Pillar 2: Trustworthiness - Self-Validating Protocols
The following protocols are designed to be robust and reproducible. The rationale behind key steps is provided to allow for adaptation and troubleshooting.
Experimental Protocol 1: Synthesis of 11-Dodecen-1-ol via Hydroboration-Oxidation
This protocol demonstrates the selective functionalization of the alkene moiety.
Step-by-Step Methodology:
-
Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with this compound (1.0 eq) dissolved in anhydrous THF.
-
Hydroboration: The solution is cooled to 0 °C in an ice bath. A solution of borane-THF complex (1.0 M in THF, 1.1 eq) is added dropwise via the dropping funnel over 30 minutes. The reaction is allowed to warm to room temperature and stirred for 2 hours.
-
Oxidation: The reaction is cooled back to 0 °C. A 3 M aqueous solution of sodium hydroxide (1.2 eq) is added slowly, followed by the dropwise addition of 30% hydrogen peroxide (1.2 eq). Caution: Hydrogen peroxide is a strong oxidant.
-
Work-up: The mixture is stirred at room temperature for 1 hour. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford 11-dodecen-1-ol.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Essential to prevent the quenching of the borane reagent.
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the hydroboration reaction.
-
Stoichiometry: A slight excess of the hydroborating agent and oxidizing agents ensures complete conversion of the starting material.
Experimental Protocol 2: Grignard Reaction with an Aldehyde
This protocol illustrates the formation of a new C-C bond at the bromide position.
Step-by-Step Methodology:
-
Grignard Formation: A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and a nitrogen inlet. Magnesium turnings (1.1 eq) are placed in the flask. A small crystal of iodine can be added to activate the magnesium surface. Anhydrous THF is added to cover the magnesium. A solution of this compound (1.0 eq) in anhydrous THF is added to the dropping funnel. A small amount of the bromide solution is added to initiate the reaction (indicated by bubbling and heat). The remaining bromide solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour.
-
Reaction with Electrophile: The Grignard reagent is cooled to 0 °C. A solution of the aldehyde (e.g., benzaldehyde, 1.0 eq) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2 hours.
-
Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Purification: The crude alcohol is purified by flash column chromatography.
Data Presentation: Comparison of Grignard Reaction Solvents
| Solvent | Dielectric Constant | Boiling Point (°C) | Observations |
| Diethyl Ether | 4.3 | 34.6 | Lower boiling point can make it easier to control the reaction temperature, but also more volatile. |
| Tetrahydrofuran (THF) | 7.5 | 66 | Higher boiling point and better at solvating the Grignard reagent, which can sometimes lead to higher yields. |
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations of this compound.
Caption: Key synthetic transformations of this compound.
Caption: Orthogonal functionalization strategies for this compound.
Pillar 3: Authoritative Grounding & Comprehensive References
The methodologies and principles described herein are well-established in the field of organic chemistry. For further reading and verification, the following resources are recommended.
References
-
Title: this compound Source: MySkinRecipes URL: [Link]
-
Title: Grignard Reagents For Addition To Aldehydes and Ketones Source: Master Organic Chemistry URL: [Link]
-
Title: Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry Source: The Organic Chemistry Tutor (YouTube) URL: [Link]
-
Title: 1-Dodecene,12-broMo- Source: ChemBK URL: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. CAS 99828-63-4: 1-Dodecene, 12-bromo- | CymitQuimica [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bifunctional pyridoxal derivatives as efficient bioorthogonal reagents for biomacromolecule modifications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Uniform and simultaneous orthogonal functionalization of a metal–organic framework material - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Iodine-promoted oxidative cross-coupling for the synthesis of (E)-2-(3-oxo-3-phenylprop-1-en-1-yl)-3-phenylquinazolin-4(3H)-one via C–H activation: development of synthetic TLX agonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 13. benchchem.com [benchchem.com]
The Versatility of ω-Bromoalkenes in Modern Organic Synthesis: A Technical Guide
Introduction: The Strategic Importance of ω-Bromoalkenes
In the landscape of contemporary organic synthesis, the ability to construct complex molecular architectures with precision and efficiency is paramount. Among the vast arsenal of synthetic intermediates, ω-bromoalkenes have emerged as exceptionally versatile building blocks. Their unique bifunctional nature, possessing both a nucleophilic alkene and an electrophilic carbon-bromine bond at opposing ends of a hydrocarbon chain, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the synthesis and application of ω-bromoalkenes, offering valuable insights for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, provide detailed protocols for key reactions, and showcase their utility in the synthesis of complex natural products and pharmaceuticals.
Part 1: Synthesis of ω-Bromoalkenes
The accessibility of ω-bromoalkenes is a critical factor in their widespread application. Several reliable methods have been developed for their synthesis, with the choice of route often depending on the desired chain length and the availability of starting materials.
From α,ω-Diols
A common and cost-effective method for the preparation of ω-bromoalkanols, which can be further converted to ω-bromoalkenes, involves the selective monobromination of α,ω-diols.[1][2] This transformation can be achieved by treating the diol with aqueous hydrogen bromide in a biphasic system with a non-polar organic solvent, often utilizing a Dean-Stark apparatus to remove water and drive the reaction to completion.[1] The success of this method lies in the controlled reaction conditions that favor the formation of the monobrominated product over the corresponding dibromoalkane.
Experimental Protocol: Synthesis of ω-Bromoalkanols from α,ω-Diols [1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine the α,ω-diol (1.0 eq), 48% aqueous hydrogen bromide (1.2 eq), and benzene (or toluene) to form a biphasic mixture.
-
Reaction Execution: Heat the mixture to reflux. The water formed during the reaction, along with water from the aqueous HBr, is azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the consumption of the starting diol and minimize the formation of the dibromoalkane byproduct.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude ω-bromoalkanol can be purified by fractional distillation or column chromatography.
Via Wittig Reaction
The Wittig reaction provides a powerful tool for the stereoselective synthesis of alkenes and can be adapted for the preparation of ω-bromoalkenes.[3][4][5] This method involves the reaction of a phosphorus ylide, generated from a phosphonium salt, with an aldehyde or ketone. For the synthesis of ω-bromoalkenes, a bromo-functionalized phosphonium salt or a bromo-functionalized aldehyde can be employed.
Experimental Protocol: Synthesis of a ω-Bromoalkene via Wittig Reaction [3]
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the appropriate bromoalkyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath and add a strong base, such as n-butyllithium (1.0 eq), dropwise. Allow the resulting deep red or orange solution of the ylide to stir at 0 °C for 30 minutes.
-
Reaction with Aldehyde: To the ylide solution, add a solution of the desired aldehyde (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the complete consumption of the starting materials.
-
Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired ω-bromoalkene. The byproduct, triphenylphosphine oxide, can often be removed by precipitation or chromatography.[4]
Part 2: Applications in Organometallic Chemistry
The carbon-bromine bond in ω-bromoalkenes is a versatile handle for the formation of organometallic reagents, which are potent nucleophiles in carbon-carbon bond-forming reactions.
Grignard Reagents
The reaction of ω-bromoalkenes with magnesium metal in an ethereal solvent leads to the formation of the corresponding Grignard reagent.[6][7][8] These reagents are highly reactive and must be prepared under strictly anhydrous conditions to prevent quenching by protic solvents.[7] The resulting organomagnesium species behaves as a carbanion, with the alkene functionality remaining intact for subsequent transformations.
Experimental Protocol: Preparation of a Grignard Reagent from a ω-Bromoalkene [7][8]
-
Apparatus Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.
-
Initiation: Place magnesium turnings (1.2 eq) in the flask. A small crystal of iodine can be added to activate the magnesium surface.
-
Reagent Addition: Add a solution of the ω-bromoalkene (1.0 eq) in anhydrous diethyl ether or THF dropwise from the dropping funnel to the magnesium turnings. The reaction is exothermic and may require initial heating to initiate.
-
Reaction Control: Once initiated, the reaction should proceed smoothly. The rate of addition of the ω-bromoalkene solution should be controlled to maintain a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until all the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent and can be used directly in subsequent reactions.
The alkene-containing Grignard reagents can participate in a wide array of reactions, such as nucleophilic addition to carbonyl compounds, to construct more complex molecules.
Barbier-Type Reactions
The Barbier reaction offers a convenient one-pot alternative to the two-step Grignard protocol.[9] In this reaction, the organometallic reagent is generated in situ in the presence of the electrophile, typically an aldehyde or ketone. This approach is often more tolerant of functional groups and can sometimes be performed in aqueous media. The intramolecular Barbier reaction of ω-bromoalkenes is a powerful method for the formation of cyclic alcohols. A notable example is its application in the synthesis of the natural product (±)-stemoamide.[10]
Part 3: Transition Metal-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond of ω-bromoalkenes serves as an excellent electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[11] The intramolecular Heck reaction of ω-bromoalkenes is a particularly powerful tool for the synthesis of cyclic and macrocyclic compounds.[12][13][14][15] This reaction proceeds under relatively mild conditions and exhibits high functional group tolerance.[11]
Mechanism of the Intramolecular Heck Reaction
The catalytic cycle of the intramolecular Heck reaction of a ω-bromoalkene can be summarized as follows:
Caption: Catalytic cycle of the intramolecular Heck reaction.
Suzuki Coupling
The Suzuki coupling reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide, is a cornerstone of modern organic synthesis. ω-Bromoalkenes can be effectively coupled with a wide range of boronic acids and their derivatives to form complex molecules containing new carbon-carbon bonds.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. ω-Bromoalkenes can serve as the vinyl halide component in this reaction, providing access to enyne motifs which are valuable precursors in organic synthesis.
Part 4: Radical Reactions
The carbon-bromine bond of ω-bromoalkenes can be homolytically cleaved to generate carbon-centered radicals, which can then participate in a variety of cyclization and addition reactions.
Radical Cyclization
Intramolecular radical cyclization of ω-bromoalkenes is a powerful method for the construction of five- and six-membered rings. These reactions are typically initiated by a radical initiator, such as AIBN, in the presence of a radical mediator, like tributyltin hydride.
Workflow for a Typical Radical Cyclization
Caption: General workflow for a radical cyclization of a ω-bromoalkene.
Part 5: Applications in the Synthesis of Complex Molecules
The versatility of ω-bromoalkenes makes them invaluable starting materials in the total synthesis of complex natural products and pharmaceutically active compounds.
Synthesis of (±)-Stemoamide
The total synthesis of the alkaloid (±)-stemoamide has been achieved using an intramolecular propargylic Barbier reaction as a key step, where a bromo-functionalized precursor undergoes cyclization to form the characteristic azepine ring of the natural product.[10]
Synthesis of Epothilones
Epothilones are a class of potent anticancer agents. Their total synthesis is a significant challenge in organic chemistry, and various strategies have been developed. Some synthetic routes towards epothilones and their analogues have utilized ω-bromoalkenes as key intermediates for fragment coupling reactions, such as Stille coupling.[16][17][18][19][20]
Synthesis of Prostaglandins
Prostaglandins are a group of physiologically active lipid compounds with diverse biological functions. A concise chemoenzymatic synthesis of several prostaglandins has been reported, where a common bromohydrin intermediate, a synthetic equivalent of the well-known Corey lactone, is employed.[21][22] This intermediate, which can be derived from ω-bromoalkene precursors, allows for the efficient introduction of the lipid side chains via cross-coupling reactions.
Conclusion
ω-Bromoalkenes are undeniably powerful and versatile intermediates in organic synthesis. Their bifunctional nature allows for a wide range of transformations, from the formation of organometallic reagents to participation in transition metal-catalyzed cross-coupling and radical cyclization reactions. The ability to construct complex carbocyclic and heterocyclic frameworks from readily available starting materials underscores their importance in modern synthetic chemistry. For researchers and professionals in drug development, a thorough understanding of the reactivity and applications of ω-bromoalkenes is essential for the design and execution of efficient and innovative synthetic strategies. As the field of organic synthesis continues to evolve, the utility of these remarkable building blocks is certain to expand, leading to the discovery and development of new medicines and materials.
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The Solubility Profile of 12-Bromododec-1-ene: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the solubility of 12-Bromododec-1-ene in common organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes foundational chemical principles, predictive analysis based on its molecular structure, and detailed experimental protocols to empower researchers, scientists, and drug development professionals. By understanding the underlying principles of solubility and employing rigorous experimental methodology, precise and reliable solubility data can be generated for critical applications.
Introduction: Understanding the Significance of Solubility
This compound is a versatile bifunctional molecule, featuring a terminal alkene and a primary bromoalkane. This unique structure makes it a valuable intermediate in a variety of organic syntheses, including the formation of polymers, surfactants, and pharmaceutical precursors.[1] The success of these synthetic endeavors is fundamentally reliant on the ability to effectively dissolve this compound in an appropriate solvent system. Solvent selection impacts reaction kinetics, purification efficiency, and overall yield. A thorough understanding of its solubility is, therefore, not merely an academic exercise but a critical parameter for process optimization and scalability.
This guide will first delve into the theoretical underpinnings of this compound's solubility, examining its molecular characteristics. Subsequently, a qualitative prediction of its solubility in a range of common organic solvents will be presented. The core of this document is a detailed, step-by-step experimental protocol for the quantitative determination of its solubility, providing a self-validating system for generating precise data.
Theoretical Framework for Solubility
The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[2] This concept is rooted in the nature and strength of intermolecular forces between solute and solvent molecules. To understand the solubility of this compound, we must first analyze its molecular structure.
Molecular Structure and Polarity:
This compound (C₁₂H₂₃Br) is characterized by a long, nonpolar twelve-carbon aliphatic chain.[3] This substantial hydrocarbon tail renders the molecule predominantly hydrophobic. The presence of a terminal double bond introduces a region of slightly higher electron density but does not significantly alter the overall nonpolar character.
The key to its limited polarity lies in the carbon-bromine (C-Br) bond at the opposing end of the molecule. Bromine is more electronegative than carbon, resulting in a polar covalent bond and a small dipole moment. However, the influence of this single polar bond is significantly diminished by the long, nonpolar alkyl chain. Consequently, this compound is classified as a weakly polar molecule.
Intermolecular Forces:
The primary intermolecular forces at play in this compound are London dispersion forces.[4] These are weak, transient attractions that arise from temporary fluctuations in electron distribution. The strength of London dispersion forces increases with the size and surface area of the molecule; hence, the long dodecene chain contributes significantly to these interactions.[5] In addition to dispersion forces, weak dipole-dipole interactions can occur due to the polar C-Br bond.[6][7]
For dissolution to occur, the energy required to break the intermolecular forces within the pure solute and the pure solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.[8]
Predicted Solubility Profile
Based on the theoretical framework, a qualitative prediction of the solubility of this compound in a range of common organic solvents can be made. It is anticipated that it will exhibit high solubility in nonpolar and weakly polar organic solvents, where the intermolecular forces are of a similar nature and magnitude. Conversely, its solubility in highly polar solvents, particularly those with strong hydrogen bonding networks like water, is expected to be negligible.[9][10]
| Solvent Category | Solvent Example | Predicted Solubility | Justification |
| Nonpolar Aliphatic | Hexane, Heptane | High / Miscible | "Like dissolves like." Both solute and solvent are dominated by London dispersion forces. |
| Nonpolar Aromatic | Toluene, Benzene | High / Miscible | Similar nonpolar characteristics and favorable van der Waals interactions. |
| Halogenated | Dichloromethane, Chloroform | High / Miscible | The presence of a halogen in both solute and solvent can lead to favorable dipole-dipole interactions. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High / Miscible | Ethers are relatively nonpolar and can effectively solvate the long alkyl chain. |
| Esters | Ethyl Acetate | Soluble | Moderate polarity of the ester may allow for some interaction with the C-Br bond, while the ethyl group interacts with the alkyl chain. |
| Ketones | Acetone | Moderately Soluble | Acetone is a polar aprotic solvent. While it can dissolve many organic compounds, the long nonpolar chain of this compound may limit its solubility compared to less polar solvents. |
| Alcohols | Methanol, Ethanol | Sparingly Soluble to Insoluble | The strong hydrogen bonding network of alcohols would require significant energy to disrupt, which is not compensated by the weak interactions with the nonpolar solute. |
| Polar Protic | Water | Insoluble | The hydrophobic nature of the long carbon chain and the inability to form hydrogen bonds result in very poor solubility in water.[10] |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise, quantitative solubility data, a rigorous experimental approach is necessary. The following protocol is based on the isothermal shake-flask method, a robust and widely accepted technique for determining the solubility of a compound in a given solvent.[11]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Calibrated positive displacement pipettes and tips
-
Vials with PTFE-lined screw caps
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)
-
Volumetric flasks and appropriate glassware for standard preparation
Experimental Workflow Diagram
Caption: Experimental workflow for the quantitative determination of this compound solubility.
Detailed Protocol
-
Preparation of Calibration Standards:
-
Accurately prepare a stock solution of this compound in the chosen solvent.
-
Perform a series of serial dilutions to create a set of at least five calibration standards of known concentrations.
-
-
Sample Preparation and Equilibration:
-
To a series of vials, add a precisely measured volume of the selected organic solvent.
-
Add an excess amount of this compound to each vial. A visible excess of the solute should be present as a separate phase to ensure saturation.
-
Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution has reached saturation.
-
-
Sample Processing and Analysis:
-
After equilibration, remove the vials from the shaker and allow the undissolved solute to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid material is disturbed.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the prepared calibration standards.
-
Analyze the diluted samples and the calibration standards by GC-FID under optimized conditions.
-
-
Data Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area from the GC-FID analysis versus the known concentration of the calibration standards.
-
Determine the concentration of the diluted sample by interpolating its peak area on the calibration curve.
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature, typically expressed in g/L or mol/L.
-
Safety and Handling
This compound should be handled in a well-ventilated fume hood.[12] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.[12] All organic solvents are flammable and should be handled with care, away from ignition sources.
Conclusion
While a comprehensive, publicly available database of quantitative solubility data for this compound is lacking, its solubility profile can be reliably predicted based on its molecular structure. It is expected to be highly soluble in nonpolar and weakly polar organic solvents and poorly soluble in highly polar solvents. For applications demanding precise solubility values, the detailed experimental protocol provided in this guide offers a robust and reliable method for their determination. This foundational knowledge and practical methodology will aid researchers in the effective and efficient use of this compound in their synthetic and developmental endeavors.
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Key chemical reactions involving 12-Bromododec-1-ene
An In-Depth Technical Guide to the Core Chemical Reactions of 12-Bromododec-1-ene
Abstract
This compound is a highly versatile bifunctional molecule, serving as a cornerstone in modern organic synthesis. Its unique structure, featuring a terminal alkene and a primary alkyl bromide, offers two distinct and orthogonal reactive sites. This guide provides a comprehensive exploration of the key chemical transformations involving this compound, intended for researchers, chemists, and professionals in drug development and materials science. We will delve into the causality behind experimental choices, present detailed protocols for pivotal reactions, and illustrate the molecule's utility in the synthesis of complex targets such as insect pheromones and advanced polymers.
Introduction: The Synthetic Utility of a Bifunctional Building Block
This compound (C₁₂H₂₃Br) is a linear hydrocarbon chain containing twelve carbon atoms, distinguished by a bromine atom at one terminus (C12) and a vinyl group at the other (C1).[1] This dual functionality is the key to its synthetic power. The primary alkyl bromide is an excellent electrophile, susceptible to nucleophilic substitution and the formation of organometallic reagents. Concurrently, the terminal double bond is a nucleophilic center, ready to participate in a wide array of addition, polymerization, and metathesis reactions. This orthogonality allows for selective, stepwise functionalization, making it an invaluable intermediate in the construction of complex molecular architectures, from specialty polymers and surfactants to pharmaceuticals and insect pheromones.[2][3]
Synthesis of this compound
The efficient synthesis of the starting material is paramount. Two principal and reliable methods for the preparation of this compound are prevalent in the literature.
Method A: Bromination of 11-Dodecen-1-ol
This approach involves the conversion of a terminal alcohol to an alkyl bromide, a classic transformation. The Appel reaction provides a mild and effective route.
Protocol: Synthesis via Appel Reaction [4]
-
Setup: To a reactor containing 2 moles of carbon tetrabromide (CBr₄) and 1200 mL of dibromomethane (CH₂Br₂), add 2 moles of 11-dodecen-1-ol.
-
Cooling: Cool the reactor to 0°C using an ice bath.
-
Reagent Addition: Slowly add 2 moles of triphenylphosphine (PPh₃) to the cooled mixture. The slow addition is crucial to control the exothermic reaction.
-
Reaction: Stir the mixture vigorously at 0°C for 45 minutes.
-
Warm-up: Allow the reaction to warm to room temperature and continue stirring for an additional 2 hours.
-
Workup: After the reaction is complete, the product is separated, and the solvent is removed under reduced pressure to yield this compound.
Causality: Triphenylphosphine and carbon tetrabromide react in situ to form the phosphonium salt [Ph₃PBr]⁺Br⁻ and bromoform. The alcohol's oxygen atom then attacks the electrophilic phosphorus atom, and subsequent rearrangement with the bromide ion displaces the triphenylphosphine oxide byproduct, yielding the desired alkyl bromide with high fidelity and minimal side reactions.
Method B: Elimination from 1,12-Dibromododecane
An alternative strategy involves an elimination reaction, creating the double bond from a saturated precursor.
Protocol: Synthesis via E2 Elimination [5]
-
Setup: Dissolve 1 equivalent of 1,12-dibromododecane in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
Base Addition: Add potassium tert-butoxide (t-BuOK) (1.15 equivalents) in batches over 30 minutes. The use of a strong, sterically hindered base favors the E2 mechanism and minimizes competing SN2 reactions.
-
Reaction: Heat the mixture to reflux and stir for 16 hours.
-
Quenching: Cool the reaction to room temperature and quench with water.
-
Extraction: Dilute the mixture with diethyl ether. Separate the organic and aqueous layers. Extract the aqueous layer several times with diethyl ether.
-
Purification: Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford pure this compound.
Core Reactions and Methodologies
The reactivity of this compound can be logically categorized by the functional group involved.
Diagram: Reactivity Map of this compound
Caption: Key reaction pathways for this compound.
Transformations at the Alkyl Bromide Center
The C-Br bond is a prime site for forming new carbon-carbon and carbon-heteroatom bonds.
The primary nature of the alkyl bromide makes it an ideal substrate for SN2 reactions, which proceed with an inversion of configuration if the carbon were chiral.[6][7] This pathway is fundamental for introducing a wide variety of functional groups.[3]
-
Mechanism Insight: A nucleophile (e.g., CN⁻, OR⁻, N₃⁻) directly attacks the carbon atom bearing the bromine, displacing the bromide ion in a single, concerted step. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[8]
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Functional Group |
| Cyanide | NaCN | Nitrile |
| Azide | NaN₃ | Azide |
| Alkoxide | NaOR | Ether |
| Thiolate | NaSR | Thioether |
| Amine | R₂NH | Amine |
One of the most powerful transformations is the formation of a Grignard reagent, converting the electrophilic carbon into a potent nucleophile.
Protocol: Grignard Reagent Formation
-
Setup: Ensure all glassware is flame-dried and the reaction is conducted under a strict inert atmosphere (argon or nitrogen). Add magnesium turnings to anhydrous diethyl ether or THF.
-
Initiation: Add a small crystal of iodine to activate the magnesium surface. Add a small portion of this compound. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed.
-
Addition: Add the remaining this compound dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the mixture until most of the magnesium is consumed. The resulting grey solution of dodec-11-en-1-ylmagnesium bromide is ready for use.
This Grignard reagent can be used to react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new C-C bonds. For example, it is a key step in the synthesis of certain insect pheromones.[9]
The C-Br bond is an excellent handle for transition metal-catalyzed cross-coupling, a Nobel Prize-winning technology that has revolutionized organic synthesis.[10][11]
-
Suzuki Coupling: This reaction forms a C-C bond between the alkyl bromide and an organoboron compound (like a boronic acid or ester) using a palladium catalyst and a base.[12][13][14] The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[11]
-
Heck Reaction: In a Heck-type coupling, the alkyl bromide (after oxidative addition to Pd(0)) can add across an alkene, forming a new C-C bond and a substituted alkene product.[10][15][16] The reaction typically shows high stereoselectivity for the trans product.[15]
Diagram: The Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Transformations at the Terminal Alkene
The C=C double bond is a hub for addition reactions and carbon chain manipulations.
This two-step reaction is the premier method for the anti-Markovnikov hydration of an alkene, converting this compound into 12-bromo-1-dodecanol.[17][18]
-
Mechanism and Selectivity: In the first step, borane (BH₃) adds across the double bond. The boron atom adds to the terminal carbon (C1) due to steric and electronic factors, while a hydride adds to the internal carbon (C2). This is a syn-addition, where both atoms add to the same face of the double bond.[17][19][20] The subsequent oxidation step with hydrogen peroxide replaces the boron atom with a hydroxyl group, preserving the stereochemistry.[18] This provides regiochemical control that is complementary to other hydration methods.[17]
Protocol: Hydroboration-Oxidation
-
Hydroboration: Dissolve this compound in anhydrous THF under an inert atmosphere. Cool to 0°C. Add a solution of borane-THF complex (BH₃·THF) dropwise. Allow the reaction to stir at room temperature for several hours to ensure complete formation of the trialkylborane.
-
Oxidation: Cool the reaction mixture again to 0°C. Cautiously add aqueous sodium hydroxide (e.g., 3M NaOH), followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂).
-
Workup: After the addition is complete, allow the mixture to warm to room temperature and stir. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to yield 12-bromo-1-dodecanol.
The terminal alkene moiety allows this compound to act as a monomer or co-monomer in polymerization reactions. Ziegler-Natta catalysts, typically based on titanium compounds and organoaluminum co-catalysts, are used industrially to produce polymers from 1-alkenes like ethylene and propylene.[21][22] Incorporating a functionalized monomer like this compound can be used to synthesize specialty polymers with pendant alkyl bromide groups, which can be further modified post-polymerization. These catalysts are known for producing linear polymers with high stereoregularity.[21][23]
Olefin metathesis, another Nobel Prize-winning reaction, provides a powerful way to rearrange C=C double bonds.
-
Cross-Metathesis (CM): This reaction involves the exchange of substituents between two different alkenes. For example, reacting this compound with another terminal alkene in the presence of a ruthenium-based catalyst (e.g., Grubbs' catalyst) can generate a new, internal alkene, a strategy effectively used in the synthesis of insect pheromones.[24]
-
Ring-Closing Metathesis (RCM): While not a direct reaction of this compound itself, derivatives of it are prime candidates for RCM. For instance, if the bromide is substituted with a nucleophile that also contains a terminal alkene, the resulting diene can be cyclized using an RCM catalyst to form large macrocycles.[25][26] This is a critical strategy in the synthesis of complex natural products and macrocyclic drugs.
Applications in Advanced Synthesis
The reactions described above are not merely academic; they are enabling technologies for creating high-value molecules.
Synthesis of Insect Pheromones
Many insect pheromones are long-chain unsaturated alcohols, acetates, or aldehydes.[27][28] The C12 backbone of this compound is an ideal starting point. Synthetic strategies often involve:
-
A cross-coupling reaction at the bromide end to extend the carbon chain.
-
An olefin metathesis reaction at the alkene end to install a double bond at a specific position with controlled stereochemistry.[24]
-
Modification of the terminal functional group (e.g., conversion of the bromide to an acetate or alcohol).
Diagram: Workflow for Pheromone Synthesis
Caption: A generalized synthetic workflow utilizing this compound.
Drug Discovery and Materials Science
The ability to use this compound to create long aliphatic chains and macrocycles is highly valuable.
-
Linker Technology: In drug development, particularly for modalities like Proteolysis Targeting Chimeras (PROTACs), long alkyl chains derived from this molecule can serve as flexible linkers connecting a target-binding element to a ligase-recruiting element.[3]
-
Specialty Polymers: As discussed, polymerization or post-polymerization modification of monomers derived from this compound leads to functional materials with tailored properties for applications like drug delivery systems (e.g., lipid nanoparticles).[2][3]
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic tool in the arsenal of the synthetic chemist. Its two reactive centers offer a playground for a vast number of high-yield, selective, and robust chemical reactions. From the fundamental transformations of nucleophilic substitution and hydroboration to the powerful, catalyst-driven cross-coupling and metathesis reactions, this compound provides efficient and elegant pathways to a diverse range of complex and valuable molecules. A thorough understanding of its reactivity is essential for innovation in pharmaceuticals, agrochemicals, and materials science.
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Methodological & Application
Protocol for Grignard reagent formation from 12-Bromododec-1-ene
**Application Note: A
Detailed Protocol for the Formation of Dodec-11-en-1-ylmagnesium Bromide**
Introduction
Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles and strong bases extensively utilized in organic synthesis for the formation of carbon-carbon bonds.[1][2] The reaction of a Grignard reagent with an electrophile, such as a carbonyl compound, is a cornerstone of synthetic organic chemistry, enabling the construction of complex molecular architectures.[3][4][5] The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[4][6]
This application note provides a detailed, field-proven protocol for the preparation of a Grignard reagent from 12-Bromododec-1-ene. The presence of a terminal alkene in the substrate presents a unique consideration, as the Grignard reagent formed is itself unsaturated. This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance and explaining the causality behind each experimental choice to ensure successful and safe execution.
Scientific Principles and Experimental Causality
The formation of a Grignard reagent is a surface reaction occurring on the magnesium metal.[7] The magnesium atom inserts into the carbon-halogen bond, inverting the polarity of the carbon atom from electrophilic to nucleophilic.[8][9] This process is highly sensitive to moisture and oxygen, which can rapidly quench the Grignard reagent.[6][10] Therefore, all glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
Solvent Choice: Anhydrous tetrahydrofuran (THF) is the recommended solvent for this procedure. Its higher boiling point and flash point compared to diethyl ether provide a greater margin of safety.[11] Furthermore, the ether oxygen atoms of THF coordinate with and stabilize the Grignard reagent.[1][4]
Initiation: The reaction between the organic halide and magnesium often has an induction period.[12] This is due to a passivating layer of magnesium oxide on the surface of the metal.[12] Initiation can be facilitated by chemical or physical means. In this protocol, a small crystal of iodine is used as a chemical initiator. Iodine reacts with the magnesium surface, exposing fresh, reactive metal.[12][13] Mechanical stirring also helps to physically disrupt the oxide layer.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | (e.g., Sigma-Aldrich) | Should be freshly distilled if purity is questionable. |
| Magnesium turnings | 99.8% | (e.g., Sigma-Aldrich) | |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | (e.g., Sigma-Aldrich) | Freshly distilled from sodium/benzophenone or passed through a solvent purification system. |
| Iodine | Crystal, reagent grade | (e.g., Sigma-Aldrich) | |
| Anhydrous Diethyl Ether | Reagent grade | (e.g., Sigma-Aldrich) | For rinsing. |
| Acetone | Reagent grade | (e.g., Sigma-Aldrich) | For rinsing. |
| Nitrogen or Argon gas | High purity | For maintaining an inert atmosphere. | |
| Salicylaldehyde phenylhydrazone or 1,10-phenanthroline | Reagent grade | (e.g., Sigma-Aldrich) | For titration. |
| sec-Butanol in xylene | Standardized solution (e.g., 1.0 M) | (e.g., Sigma-Aldrich) | For titration. |
Experimental Workflow
The following diagram illustrates the key stages of the Grignard reagent formation protocol.
Caption: Experimental workflow for Grignard reagent formation.
Detailed Protocol
4.1. Glassware and Apparatus Setup
-
Glassware Preparation: All glassware (a three-necked round-bottom flask, a reflux condenser, and an addition funnel) must be thoroughly cleaned and oven-dried at 120 °C for at least 4 hours to remove all traces of water.[10] The glassware should be assembled while still hot and allowed to cool under a stream of dry nitrogen or argon.[13]
-
Apparatus Assembly: Assemble the three-necked flask with the addition funnel in the central neck and the reflux condenser in one of the side necks. The other side neck should be sealed with a septum. Connect the top of the condenser to a gas bubbler to maintain a positive pressure of inert gas.
4.2. Grignard Reagent Formation
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a magnetic stir bar into the cooled, nitrogen-flushed three-necked flask. Add a single crystal of iodine.[13]
-
Initial Reagent Addition: In the addition funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Ensure the total volume of THF will result in a final Grignard reagent concentration of approximately 0.5-1.0 M. Add a small portion (approximately 10%) of the this compound solution to the flask containing the magnesium turnings.
-
Initiation: Gently heat the flask with a heat gun or place it in a warm water bath to initiate the reaction. The disappearance of the iodine color and the appearance of cloudiness or bubbling are indicators of reaction initiation.[12][14] If the reaction does not start, add a few drops of 1,2-dibromoethane as an additional initiator.[14]
-
Controlled Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux.[15] The reaction is exothermic, so an ice-water bath should be kept on hand to control the reaction rate if it becomes too vigorous.[11][13]
-
Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The solution should appear as a cloudy, brownish-gray suspension.[15]
4.3. Titration of the Grignard Reagent
It is crucial to determine the exact concentration of the newly prepared Grignard reagent before its use in subsequent reactions.[16] Several methods are available for this purpose.[17]
Protocol using Salicylaldehyde Phenylhydrazone:
-
Indicator Preparation: In a dry, nitrogen-flushed flask, dissolve a small amount (a few milligrams) of salicylaldehyde phenylhydrazone in anhydrous THF.
-
Titration: Using a dry, gas-tight syringe, add the Grignard reagent solution dropwise to the indicator solution with stirring.
-
Endpoint: The endpoint is reached when the color of the solution changes to a persistent yellow-orange.
-
Calculation: The concentration of the Grignard reagent can be calculated based on the volume of the reagent required to reach the endpoint and the known amount of the titrant.
Alternatively, titration with a standardized solution of sec-butanol in xylene using 1,10-phenanthroline as an indicator is a reliable method.[17][18] The endpoint is a persistent color change.[19]
Safety Precautions
-
Flammability: Grignard reagents and the ether solvents used are highly flammable.[11] All operations should be conducted in a well-ventilated fume hood, away from any sources of ignition.[13]
-
Reactivity with Water: Grignard reagents react violently with water.[10] Ensure all equipment is scrupulously dry. Have a plan for quenching the reaction and any unreacted Grignard reagent.
-
Exothermic Reaction: The formation of Grignard reagents is exothermic and can lead to a runaway reaction if not properly controlled.[11] Use an ice bath to moderate the reaction temperature.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves.[11]
Storage
Grignard reagents are not typically stable for long-term storage.[10] If storage is necessary, the solution should be kept in a sealed, nitrogen-flushed container in a refrigerator. It is advisable to re-titrate the reagent before use if it has been stored for an extended period.
Troubleshooting
| Issue | Possible Cause | Solution |
| Reaction fails to initiate | Wet glassware or reagents; Passivated magnesium surface | Ensure all materials are scrupulously dry. Add a small crystal of iodine or a few drops of 1,2-dibromoethane. Crush a few pieces of magnesium under an inert atmosphere. |
| Reaction becomes too vigorous | Addition of alkyl halide is too fast | Immediately cool the reaction flask in an ice-water bath and slow the rate of addition. |
| Low yield of Grignard reagent | Incomplete reaction; Reaction with moisture or oxygen | Extend the reaction time. Ensure a positive pressure of inert gas is maintained throughout the procedure. |
Conclusion
This application note provides a comprehensive and reliable protocol for the formation of the Grignard reagent from this compound. By understanding the underlying chemical principles and adhering to the detailed experimental procedures and safety precautions, researchers can confidently prepare this valuable synthetic intermediate for use in a wide range of chemical transformations.
References
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Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think. Chemtips. [Link]
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American Chemical Society. (n.d.). Grignard Reaction. American Chemical Society. [Link]
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Sciencemadness Wiki. (2019, April 1). Grignard reagent. Sciencemadness Wiki. [Link]
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Scribd. (n.d.). Titration Grignard and BuLi. Scribd. [Link]
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Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Quora. [Link]
-
ResearchGate. (2012, October 23). How to measure the concentration of any grignard reagent (RMgX) in situ? ResearchGate. [Link]
-
GeeksforGeeks. (2025, July 23). Grignard Reagent. GeeksforGeeks. [Link]
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DCHAS.org. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. DCHAS.org. [Link]
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Allen. (n.d.). Grignard Reagents : Definition, Preparation, Chemical Properties. Allen. [Link]
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Wikipedia. (n.d.). Grignard reagent. Wikipedia. [Link]
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YouTube. (2024, June 6). Grignard reaction safety. YouTube. [Link]
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Organic Syntheses. (n.d.). Procedure. Organic Syntheses. [Link]
-
Mikael Begtrup. (2010, October 5). Titration of a Grignard Reagent Solution. [Link]
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Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
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Jasperse, J. (n.d.). Grignard Reaction. [Link]
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(n.d.). 25. The Grignard Reaction. [Link]
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Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [Link]
-
Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. [Link]
-
(n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. [Link]
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Application Note: The Strategic Utility of 12-Bromododec-1-ene in the Modular Synthesis of Insect Pheromones
Introduction
Insect pheromones, the chemical signals governing intraspecies communication, are predominantly long-chain aliphatic compounds featuring specific stereoisomeric double bonds and terminal functional groups such as alcohols, acetates, or aldehydes.[1] Their precise chemical structures necessitate highly selective synthetic strategies for their production, which is crucial for developing environmentally benign pest management solutions.[2] 12-Bromododec-1-ene stands out as a highly valuable and versatile C12 building block, or synthon, for the modular construction of these complex molecules. Its utility stems from the presence of two distinct and orthogonally reactive functional groups: a terminal olefin (C=C) and a primary alkyl bromide (C-Br). This bifunctionality allows for selective chemical transformations at either end of the twelve-carbon chain, providing a strategic advantage in the assembly of diverse pheromone targets. This application note details proven protocols for key transformations of this compound and discusses their application in the synthesis of key intermediates for lepidopteran pheromones.
Pillar 1: Strategic Chemical Transformations
The synthetic power of this compound lies in the ability to selectively manipulate its two functional groups. The primary alkyl bromide is an excellent electrophile for substitution reactions and a precursor for organometallic reagents. The terminal alkene is amenable to a wide array of addition and oxidation reactions.
Transformation via the Alkyl Bromide: Grignard Reagent Formation and Carbon-Carbon Bond Formation
The conversion of the alkyl bromide to a Grignard reagent transforms the carbon at position 12 from an electrophilic center into a potent nucleophile.[3] This "umpolung" or reversal of polarity is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds to extend the molecular framework. This is particularly useful for building pheromones with chain lengths greater than 12 carbons.
Transformation via the Terminal Olefin: Hydroboration-Oxidation
The terminal double bond provides a handle for introducing functionality at the C1 position. Anti-Markovnikov hydroboration-oxidation is a highly reliable and stereospecific method to convert the alkene into a primary alcohol with high regioselectivity.[4] This transformation yields 12-bromododecan-1-ol, a bifunctional intermediate where one terminus is an alcohol (or its protected form) and the other remains a reactive alkyl bromide, setting the stage for subsequent coupling reactions.
The following diagram illustrates these two divergent, strategic pathways starting from this compound.
Pillar 2: Field-Proven Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations described above. These procedures are designed to be self-validating, incorporating standard purification and analytical checkpoints.
Protocol 1: Synthesis of 13-Tetradecen-1-ol via Grignard Coupling
This protocol demonstrates the chain extension of this compound by two carbons, a common strategy for building longer-chain pheromones.
Experimental Workflow
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 247.21 | 5.00 g | 20.2 |
| Magnesium Turnings | 24.31 | 0.59 g | 24.3 |
| Anhydrous THF | - | 100 mL | - |
| Iodine | 253.81 | 1 crystal | - |
| Ethylene Oxide | 44.05 | 1.0 g | 22.7 |
| Sat. aq. NH₄Cl | - | 50 mL | - |
| Diethyl Ether | - | 150 mL | - |
| Anhydrous Na₂SO₄ | - | 10 g | - |
Step-by-Step Methodology
-
Preparation: All glassware must be flame-dried under vacuum and cooled under a nitrogen or argon atmosphere. Magnesium turnings are placed in a 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Grignard Initiation: Add 20 mL of anhydrous THF to the magnesium. Dissolve this compound (5.00 g) in 60 mL of anhydrous THF and add it to the dropping funnel. Add a small portion (~5 mL) of the bromide solution to the magnesium. Add one crystal of iodine to initiate the reaction, which is indicated by heat evolution and the disappearance of the iodine color.
-
Grignard Formation: Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. The causality here is crucial: adding the bromide too quickly can lead to unwanted Wurtz coupling side reactions. After the addition is complete, continue stirring at room temperature for 2 hours to ensure complete formation of the Grignard reagent.[5]
-
Coupling with Epoxide: Cool the freshly prepared Grignard solution to 0 °C in an ice bath. Dissolve ethylene oxide (1.0 g) in 20 mL of cold, anhydrous THF and add it dropwise to the stirred Grignard reagent. Causality: The epoxide is a highly reactive electrophile; slow addition at low temperature is critical to prevent polymerization and ensure a clean 1,2-addition.[3] After addition, allow the mixture to warm to room temperature and stir overnight.
-
Workup and Purification: Cool the reaction mixture again to 0 °C and slowly quench by adding 50 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the solvent using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield pure 13-tetradecen-1-ol.
-
Analysis: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and GC-MS.
Protocol 2: Synthesis of 12-Bromododecan-1-ol via Hydroboration-Oxidation
This protocol details the conversion of the terminal alkene to a primary alcohol, yielding a key bifunctional intermediate for further synthetic elaboration.
Experimental Workflow
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 247.21 | 5.00 g | 20.2 |
| Borane-THF complex | - | 22.2 mL (1.0 M) | 22.2 |
| Anhydrous THF | - | 50 mL | - |
| Sodium Hydroxide | 40.00 | 25 mL (3 M aq) | 75 |
| Hydrogen Peroxide | 34.01 | 25 mL (30% aq) | ~245 |
| Ethyl Acetate | - | 150 mL | - |
| Anhydrous MgSO₄ | - | 10 g | - |
Step-by-Step Methodology
-
Preparation: In a flame-dried, 250 mL round-bottom flask under an inert atmosphere, dissolve this compound (5.00 g) in 50 mL of anhydrous THF. Cool the solution to 0 °C using an ice bath.
-
Hydroboration: Add the borane-THF complex (22.2 mL of a 1.0 M solution) dropwise to the stirred solution. Causality: The borane adds across the double bond with anti-Markovnikov regioselectivity, placing the boron atom at the sterically less hindered terminal carbon. This step dictates the final position of the alcohol.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours to ensure the hydroboration is complete.
-
Oxidation: Cool the mixture back to 0 °C. Cautiously add the 3 M NaOH solution, followed by the slow, dropwise addition of the 30% H₂O₂ solution, ensuring the internal temperature does not exceed 25 °C. Causality: The basic peroxide solution oxidizes the carbon-boron bond, replacing it with a carbon-oxygen bond with retention of stereochemistry, yielding the primary alcohol.
-
Workup and Purification: After the addition of peroxide, remove the ice bath and stir the mixture vigorously overnight at room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.
-
Isolation: Filter and concentrate the organic solution under reduced pressure. Purify the resulting crude oil by flash column chromatography (eluent: 5-15% ethyl acetate in hexanes) to afford pure 12-bromododecan-1-ol.
-
Analysis: Characterize the final product by NMR and IR spectroscopy to confirm the presence of the hydroxyl group and the absence of the alkene protons.
Pillar 3: Application in Complex Pheromone Synthesis
The intermediates synthesized in the protocols above are valuable precursors for more complex targets, such as the codling moth pheromone, (E,E)-8,10-dodecadien-1-ol.[6][7] While a direct conversion from this compound is not the most common route, the principles are illustrative. For instance, 12-bromododecan-1-ol could be protected, and the bromide converted to a phosphonium salt for a Wittig reaction, or used in modern cross-coupling reactions like Suzuki or Sonogashira couplings to build the required conjugated diene system.[8][9] Iron-catalyzed cross-coupling reactions, in particular, have emerged as a powerful, eco-friendly method for creating the key alkyl-alkenyl linkages found in many insect pheromones.[10] The ability to generate bifunctional C12 synthons from this compound provides chemists with the modular components needed to access these intricate structures efficiently.
References
-
Löfstedt, C., & Bengtsson, M. (1988). Sex pheromone biosynthesis of (E,E)-8,10-dodecadienol in codling moth Cydia pomonella involves E9 desaturation. Journal of Chemical Ecology. Available at: [Link]
- CN101440020A - Preparation method of (8E,10E) -8, 10-dodecadien-1-ol. Google Patents.
-
The Pherobase: Synthesis of E8,E10-12OH. Available at: [Link]
-
Gayon, E., et al. (2023). Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Keim, H., et al. (2013). Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. Organic Letters. Available at: [Link]
-
Witzgall, P., et al. (2010). Sex pheromones and their impact on pest management. Journal of Chemical Ecology. Available at: [Link]
-
Shakova, F.A., et al. (1996). Synthesis of dodeca-8E,10E-dien-1-ol - The sex pheromone of Laspeyresia pomonella via the acetolysis of 4-propenyl-1,3-dioxane. Chemistry of Natural Compounds. Available at: [Link]
-
Gayon, E., et al. (2023). Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry. National Institutes of Health. Available at: [Link]
-
Cahiez, G., et al. (2015). Iron-Catalyzed Cross-Coupling Reactions. Angewandte Chemie International Edition. Available at: [Link]
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Santangelo, E. M. (2004). Stereoselective syntheses of semiochemicals – Applications in ecological chemistry. KTH Royal Institute of Technology. Available at: [Link]
-
Lassance, J-M., et al. (2021). Evolution of the codling moth pheromone via an ancient gene duplication. BMC Biology. Available at: [Link]
-
Xia, E-H., et al. (2021). Green Chemistry Production of Codlemone, the Sex Pheromone of the Codling Moth (Cydia pomonella), by Metabolic Engineering of the Oilseed Crop Camelina (Camelina sativa). Journal of Chemical Ecology. Available at: [Link]
-
Xia, E-H., et al. (2021). Green Chemistry Production of Codlemone... PubMed. Available at: [Link]
-
Khandayataray, P., et al. (2023). Sustainable Integrated Pest Management using Pheromones: Types, Synthesis, Mechanism of Action and Applications. Research Journal of Biotechnology. Available at: [Link]
-
Cahiez, G., & Moyeux, A. (2009). Iron-Catalyzed C-C and C-X Bond Formation. In Iron Catalysis in Organic Synthesis. Wiley-VCH. Available at: [Link]
-
Mori, K. (2009). Enantioselective Synthesis of the Active Sex Pheromone Components of the Female Lichen Moth, Lyclene dharma dharma, and Their Enantiomers. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]
-
Zhu, J., et al. (1996). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana... Journal of Chemical Ecology. Available at: [Link]
-
Park, I.-K., et al. (2022). Synthesis of a Sex Pheromone for Eco-friendly Control of Spodoptera frugiperda. Journal of Agricultural, Life and Environmental Sciences. Available at: [Link]
- WO2018150379A2 - Synthesis of pheromones and related materials via olefin metathesis. Google Patents.
-
Normant, H. (1972). 6-CHLORO-1-HEXENE. Organic Syntheses. Available at: [Link]
-
Lassance, J-M., et al. (2021). Evolution of the codling moth pheromone... PubMed. Available at: [Link]
-
Holkenbrink, C., et al. (2022). Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. Metabolic Engineering. Available at: [Link]
-
Li, Z., et al. (2023). Modular Stereoselective Synthesis of Sex Pheromone of Lambdina fiscellaria lugubrosa... Molecules. Available at: [Link]
-
Rossi, R., & Bellina, F. (2006). Pd(0)-Catalyzed cross-coupling reactions in the synthesis of (7E,9Z)-7,9-dodecadienyl acetate, the sex pheromone of the leaf roller moth (Lobesia botrana). Tetrahedron. Available at: [Link]
-
The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Available at: [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]
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- 2. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
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- 10. Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application of 12-Bromododec-1-ene in Polymer Chemistry: A Detailed Guide
Introduction: The Unique Duality of 12-Bromododec-1-ene
In the landscape of functional monomers, this compound stands out due to its valuable bifunctional nature. This linear C12 hydrocarbon possesses two distinct reactive sites: a terminal alkene (dodec-1-ene) and a primary alkyl bromide. This unique combination makes it a versatile building block in polymer chemistry, enabling the synthesis of a wide array of functional polymers with tailored architectures.[1] The terminal double bond provides a polymerizable unit, susceptible to radical and other polymerization methods, while the bromo- functionality serves as a robust handle for post-polymerization modification or as an initiation site for controlled radical polymerization techniques. This dual reactivity opens avenues for creating complex macromolecular structures such as graft copolymers, polymer brushes, and block copolymers.
Core Applications in Polymer Architectures
The strategic placement of the polymerizable alkene and the functionalizable bromide on the same molecule allows for precise control over polymer structure. This has led to its application in several key areas of polymer synthesis:
-
Graft Copolymers: this compound can be copolymerized with other monomers to introduce pendant bromo- groups along a polymer backbone. These bromide sites can then serve as initiation points for "grafting-from" polymerizations, such as Atom Transfer Radical Polymerization (ATRP), to grow side chains of a different polymer, resulting in a well-defined graft copolymer architecture.
-
Polymer Brushes: The synthesis of polymer brushes, where polymer chains are densely grafted to a surface, is a significant application.[2][3] this compound can be used to functionalize a substrate, with the bromo- end serving as the anchor for initiating surface-initiated polymerization (SIP) of a desired monomer.[2][4][5][6] This "grafting from" approach allows for the creation of dense and well-defined polymer brushes with tailored properties.
-
Block Copolymers: While less direct, this compound can be a precursor to macromonomers. For instance, the bromo- group can be converted to a different functional group that can initiate the polymerization of another monomer, or the alkene can be functionalized before polymerization. This allows for its incorporation into block copolymer structures using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[7][8][9][10][11][12]
Visualization of Synthetic Pathways
To illustrate the versatility of this compound, the following diagrams outline key synthetic strategies.
Caption: Synthetic pathways for this compound in polymer chemistry.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the monomer and its subsequent polymerization via ATRP. These are intended as a guide and may require optimization based on specific laboratory conditions and desired polymer characteristics.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from the commercially available 1,12-dibromododecane.
Materials:
-
1,12-Dibromododecane
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Diethyl ether
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Under an inert atmosphere (e.g., argon), dissolve 1,12-dibromododecane (1 equivalent) in anhydrous THF (to a concentration of approximately 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
In a separate container, weigh out potassium tert-butoxide (1.15 equivalents).
-
While stirring the solution of 1,12-dibromododecane, add the potassium tert-butoxide in portions over a period of 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 16 hours.
-
Cool the reaction mixture to room temperature and quench the reaction by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Separate the organic and aqueous layers. Extract the aqueous layer multiple times with diethyl ether.
-
Combine all organic layers and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to yield pure this compound.[13]
Characterization:
The purified product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity.
-
¹H NMR (CDCl₃): Expected peaks around δ 5.8 (m, 1H, -CH=), δ 4.9 (m, 2H, =CH₂), δ 3.4 (t, 2H, -CH₂Br), and δ 1.2-2.1 (m, 18H, -(CH₂)₉-).
-
¹³C NMR (CDCl₃): Expected peaks around δ 139.2 (-CH=), δ 114.1 (=CH₂), and δ 33.9 (-CH₂Br), along with multiple peaks for the aliphatic chain.
Caption: Workflow for the synthesis of this compound.
Protocol 2: Synthesis of a Functional Homopolymer via Atom Transfer Radical Polymerization (ATRP)
This protocol outlines a general procedure for the homopolymerization of this compound using ATRP to create a well-defined polymer with pendant bromo- groups.
Materials:
-
This compound (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF) (for GPC analysis)
Equipment:
-
Schlenk flask or sealed ampules
-
Magnetic stirrer with oil bath
-
Vacuum line for freeze-pump-thaw cycles
-
Syringes for transfer of degassed liquids
-
Centrifuge or filtration setup for polymer isolation
-
NMR spectrometer
Procedure:
-
To a Schlenk flask, add CuBr (1 equivalent relative to initiator).
-
Add anisole (solvent) to the flask, followed by the ligand, PMDETA (1 equivalent relative to CuBr).
-
Stir the mixture to form the catalyst complex.
-
In a separate flask, prepare a solution of the monomer, this compound, and the initiator, EBiB, in anisole. The ratio of monomer to initiator will determine the target degree of polymerization.
-
Degas both the catalyst mixture and the monomer/initiator solution by three freeze-pump-thaw cycles.
-
Using a degassed syringe, transfer the monomer/initiator solution to the catalyst-containing Schlenk flask.
-
Place the sealed reaction flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir.
-
Monitor the polymerization by taking samples at regular intervals and analyzing the monomer conversion by ¹H NMR.
-
Once the desired conversion is reached, terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
-
Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.
-
Isolate the polymer by filtration or centrifugation, wash with methanol, and dry under vacuum.
Characterization:
-
¹H NMR: To confirm the polymer structure and determine monomer conversion.
-
GPC: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A low PDI (typically < 1.5) is indicative of a controlled polymerization.[10]
Data Presentation:
| [Monomer]:[Initiator]:[CuBr]:[Ligand] | Temperature (°C) | Time (h) | Conversion (%) | Mn (GPC) | PDI (Mw/Mn) |
| 100:1:1:1 | 90 | 6 | 85 | 21,000 | 1.25 |
| 200:1:1:1 | 90 | 8 | 80 | 39,500 | 1.30 |
| 50:1:1:1 | 110 | 4 | 92 | 11,500 | 1.20 |
Note: The values in this table are illustrative and the actual results will depend on the specific reaction conditions.
Trustworthiness and Self-Validation
The protocols provided are based on established principles of organic synthesis and controlled radical polymerization.[7][10][18] The trustworthiness of these procedures is built upon the following:
-
Causality: The choice of a non-polar solvent like anisole for ATRP is to ensure the solubility of the long alkyl chain of the monomer. The use of a well-defined initiator like EBiB allows for predictable initiation and control over the polymer chain growth.
-
Self-Validation: The success of the polymerization can be validated at multiple stages. The progress of the reaction can be monitored by NMR to track monomer conversion. The "living" nature of the polymerization can be confirmed by a linear increase in molecular weight with conversion and the maintenance of a low polydispersity index as determined by GPC.
References
-
[Multidimensional NMR studies of poly(ethylene-co-1-butene) microstructures.]([Link]
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- 7. LED-induced controlled radical polymerization with an in situ bromine–iodine transformation and block polymerization combined with ring-opening polymerization using one organocatalyst - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
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- 11. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
- 14. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution | Separation Science [sepscience.com]
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- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. scribd.com [scribd.com]
- 18. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Synthesis of telechelic polymers using 12-Bromododec-1-ene as an initiator
An Application Guide to the Synthesis of α-Alkene, ω-Bromo Heterotelechelic Polymers using 12-Bromododec-1-ene as a Functional Initiator in Atom Transfer Radical Polymerization (ATRP).
Introduction: The Strategic Value of Telechelic Polymers
Telechelic polymers, which possess reactive functional groups at their chain ends, are indispensable building blocks in modern materials science and drug development.[1][2] These polymers serve as macromolecular crosslinkers, chain extenders, and precursors for synthesizing more complex architectures like block copolymers and polymer networks.[3] The ability to precisely install specific functionalities at the chain termini allows for subsequent chemical modifications, such as conjugation to biomolecules, immobilization onto surfaces, or participation in "click" chemistry reactions.
Controlled/living radical polymerization (CLRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), have revolutionized the synthesis of well-defined polymers with controlled molecular weights, low polydispersity, and high degrees of end-group fidelity.[4][5] A key strategy in CLRP is the use of functional initiators, which allows for the direct incorporation of a desired functional group at the α-chain end of the polymer.[6]
This guide focuses on the use of this compound as a functional initiator for ATRP. This initiator is uniquely valuable as it introduces a terminal alkene at the α-position while the polymerization propagates from the alkyl bromide site. The resulting polymer is an α-alkene, ω-bromo heterotelechelic macromolecule. The terminal alkene is a versatile handle for post-polymerization modifications via reactions like thiol-ene click chemistry or metathesis, while the terminal bromine can be used to reinitiate polymerization to form block copolymers or be substituted by other nucleophiles.[7][8]
Principle of the Method: ATRP Initiated by this compound
Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that relies on a reversible equilibrium between active, propagating radical species and dormant species.[4] This equilibrium is catalyzed by a transition metal complex, typically copper(I) with a nitrogen-based ligand.
The process begins with the initiator, this compound. The copper(I) catalyst complex reversibly abstracts the bromine atom from the initiator, generating a carbon-centered radical and the copper(II)-bromide complex. This radical then adds to a monomer molecule, initiating polymerization. The propagating chain can be reversibly deactivated by the copper(II) complex, reforming a dormant polymer chain with a terminal bromine atom. This rapid activation/deactivation cycle ensures that all polymer chains grow at a similar rate, leading to a polymer with a predictable molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI).[4]
Using this compound results in a polymer chain with the 12-dodecene group at the α-end and a bromine atom at the ω-end, providing two distinct and orthogonally reactive functional handles.
Sources
- 1. Synthesis of telechelic polyolefins - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Telechelic Polymers and Block Copolymers Prepared via Olefin-Metathesis Polymerization [manu56.magtech.com.cn]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. ATRP Ligands & Initiators: Clean Functional Polymers [sigmaaldrich.com]
- 5. End-functionalized polymers by controlled/living radical polymerizations: synthesis and applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Use of functional ATRP initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. blogs.uakron.edu [blogs.uakron.edu]
- 8. The McCullough Group - Research [chem.cmu.edu]
Application Note & Protocol: Versatile Functionalization of Nanoparticles with 12-Bromododec-1-ene
Introduction: The Power of Bifunctional Ligands in Nanomaterial Engineering
The surface chemistry of nanoparticles dictates their interaction with the surrounding environment, influencing everything from colloidal stability to biological targeting. The strategic modification of nanoparticle surfaces is, therefore, a cornerstone of nanotechnology, enabling the development of advanced materials for drug delivery, catalysis, and diagnostics. Bifunctional ligands, molecules possessing two distinct reactive groups, are powerful tools in this endeavor, allowing for a two-stage functionalization strategy. This application note provides a comprehensive guide to the functionalization of nanoparticles with 12-Bromododec-1-ene, a versatile bifunctional molecule featuring a terminal alkene and a primary bromoalkane.
The presence of both a readily reactive alkene and a nucleophilic substitution-susceptible bromide allows for a dual-mode attachment strategy. The terminal alkene can participate in "click" chemistry reactions, such as thiol-ene additions, or undergo hydrosilylation with hydride-terminated surfaces.[1][2] Concurrently, the bromoalkane moiety can undergo S 2 reactions with surface-grafted nucleophiles like amines.[3] This dual reactivity makes this compound a highly adaptable linker for a wide range of nanoparticle systems, from metallic and metal oxide to silica-based nanomaterials.
This guide will detail two primary protocols for the covalent attachment of this compound to nanoparticle surfaces, explaining the underlying chemical principles and providing step-by-step experimental instructions. Furthermore, we will discuss the essential characterization techniques required to validate successful functionalization.
Chemical Principles: Navigating the Reactivity of this compound
The utility of this compound lies in its two orthogonal reactive sites. The choice of functionalization strategy is dictated by the inherent surface chemistry of the nanoparticle.
1. Hydrosilylation on Hydride-Terminated Surfaces (e.g., Silicon or Silica Nanoparticles):
Hydrosilylation is a powerful reaction for forming stable silicon-carbon bonds.[2] This method is particularly suited for silicon-based nanoparticles (e.g., silicon quantum dots, silica nanoparticles) that can be prepared with a hydride-terminated surface. The reaction involves the addition of a Si-H bond across the double bond of the alkene. While this reaction can be initiated by heat or UV light, the use of a catalyst is often preferred for milder reaction conditions.[4] For bifunctional alkenes, this method allows for the covalent attachment of the molecule to the nanoparticle surface, leaving the bromoalkane terminus available for subsequent modifications.[2][5]
2. Thiol-Ene "Click" Chemistry and Nucleophilic Substitution on Functionalized Surfaces (e.g., Gold, Metal Oxides):
For nanoparticles that do not possess a native hydride surface, a pre-functionalization step is necessary. This typically involves the introduction of nucleophilic groups such as thiols (-SH) or amines (-NH2) onto the nanoparticle surface.
-
Thiol-Ene "Click" Reaction: The terminal alkene of this compound can readily react with surface-grafted thiol groups in the presence of a radical initiator (photo or thermal).[1][6] This "click" reaction is highly efficient and proceeds under mild conditions, making it a popular choice for bioconjugation and material science.[7][8]
-
SN2 Nucleophilic Substitution: Alternatively, the nanoparticle surface can be functionalized with primary amines. These surface-bound amines can then act as nucleophiles, attacking the electrophilic carbon of the C-Br bond in this compound via an S 2 mechanism to form a stable secondary amine linkage.[3][9]
The choice between these two approaches depends on the nanoparticle material and the desired surface chemistry.
Experimental Workflows & Protocols
The following section details the step-by-step protocols for the functionalization of two distinct types of nanoparticles with this compound.
Protocol 1: Hydrosilylation of this compound on Hydride-Terminated Silica Nanoparticles
This protocol is designed for silica nanoparticles, which can be readily surface-modified to present Si-H bonds.
Workflow Diagram:
Caption: Hydrosilylation workflow for functionalizing silica nanoparticles.
Materials:
-
Silica nanoparticles (SiO2 NPs)
-
Lithium aluminum hydride (LiAlH4) or other suitable reducing agent
-
Anhydrous toluene
-
This compound
-
Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution)
-
Anhydrous ethanol
-
Argon or Nitrogen gas supply
Equipment:
-
Round-bottom flask with reflux condenser
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer with heating plate
-
Ultrasonicator
-
High-speed centrifuge
-
Standard laboratory glassware
Procedure:
-
Preparation of Hydride-Terminated Silica Nanoparticles:
-
Disperse 100 mg of silica nanoparticles in 50 mL of anhydrous toluene in a round-bottom flask.
-
Under an inert atmosphere (Argon or Nitrogen), cautiously add a 10-fold molar excess of LiAlH4 to the suspension.
-
Reflux the mixture for 4-6 hours with vigorous stirring.
-
Cool the reaction to room temperature and carefully quench the excess LiAlH4 by the slow, dropwise addition of ethanol.
-
Centrifuge the suspension to collect the hydride-terminated nanoparticles. Wash the nanoparticles three times with anhydrous toluene to remove residual reagents.
-
-
Hydrosilylation Reaction:
-
Redisperse the hydride-terminated silica nanoparticles in 50 mL of anhydrous toluene under an inert atmosphere.
-
Add a 20-fold molar excess of this compound to the suspension.
-
Add Karstedt's catalyst to the mixture (typically 10-50 ppm of Pt relative to the alkene).
-
Stir the reaction mixture at 60-80°C for 12-24 hours under an inert atmosphere.
-
-
Purification of Functionalized Nanoparticles:
-
Cool the reaction mixture to room temperature.
-
Collect the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles sequentially with toluene (3 times) and ethanol (2 times) to remove unreacted this compound and catalyst residues.
-
Dry the final product under vacuum.
-
Quantitative Data Summary:
| Parameter | Value |
| SiO2 Nanoparticle Concentration | 2 mg/mL |
| LiAlH4 (molar excess) | 10x |
| This compound (molar excess) | 20x |
| Karstedt's Catalyst (Pt ppm) | 10-50 ppm |
| Reaction Temperature | 60-80°C |
| Reaction Time | 12-24 hours |
Protocol 2: Two-Step Functionalization of Gold Nanoparticles via Thiolation and SN2 Reaction
This protocol is suitable for gold nanoparticles (AuNPs), which have a strong affinity for thiol-containing molecules.
Workflow Diagram:
Caption: Two-step functionalization of gold nanoparticles.
Materials:
-
Citrate-capped gold nanoparticles (AuNPs)
-
Cysteamine or other suitable amino-thiol linker
-
Anhydrous Dimethylformamide (DMF)
-
This compound
-
Triethylamine (TEA)
-
Anhydrous ethanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
High-speed centrifuge
-
Standard laboratory glassware
Procedure:
-
Amine-Functionalization of Gold Nanoparticles:
-
To a stirred aqueous solution of citrate-capped AuNPs, add an aqueous solution of cysteamine (100-fold molar excess relative to AuNPs).
-
Stir the mixture at room temperature for 12-24 hours to facilitate ligand exchange.
-
Collect the amine-functionalized AuNPs by centrifugation.
-
Wash the nanoparticles three times with deionized water and once with ethanol to remove unbound cysteamine and citrate.
-
-
SN2 Reaction with this compound:
-
Redisperse the amine-functionalized AuNPs in anhydrous DMF.
-
Add a 20-fold molar excess of this compound to the suspension.
-
Add a 5-fold molar excess of triethylamine (TEA) to act as a base and scavenge the HBr byproduct.
-
Stir the reaction mixture at 50-70°C for 24 hours under an inert atmosphere.
-
-
Purification of Functionalized Nanoparticles:
-
Cool the reaction mixture to room temperature.
-
Collect the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles sequentially with DMF (3 times) and ethanol (2 times) to remove unreacted reagents and byproducts.
-
Dry the final product under vacuum.
-
Quantitative Data Summary:
| Parameter | Value |
| Cysteamine (molar excess) | 100x |
| This compound (molar excess) | 20x |
| Triethylamine (molar excess) | 5x |
| Reaction Temperature | 50-70°C |
| Reaction Time | 24 hours |
Characterization of Functionalized Nanoparticles
Successful functionalization must be confirmed using a suite of characterization techniques.
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR is a primary tool for identifying the functional groups present on the nanoparticle surface.[10]
-
For Hydrosilylation (Protocol 1): Look for the disappearance of the Si-H stretching vibration (around 2100-2250 cm⁻¹) and the appearance of C-H stretching vibrations from the alkyl chain of this compound (around 2850-2960 cm⁻¹). The C-Br stretch is typically weak and may be difficult to observe.
-
For SN2 Reaction (Protocol 2): After amine functionalization, observe the N-H stretching and bending vibrations. Following the reaction with this compound, look for the appearance of the C=C stretching vibration of the terminal alkene (around 1640 cm⁻¹) and the C-H stretching of the alkyl chain.[10]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
Solid-state or solution NMR (after dissolving the nanoparticle core) can provide detailed structural information.[11]
-
¹H NMR: Can confirm the presence of the alkyl chain protons of the attached this compound. The protons of the terminal double bond will have characteristic chemical shifts.
-
¹³C NMR: Provides information about the carbon skeleton of the attached ligand.[12]
3. Transmission Electron Microscopy (TEM):
TEM is used to assess the morphology, size, and dispersion of the nanoparticles before and after functionalization. Successful functionalization should not lead to significant aggregation if the process is well-controlled.
4. Dynamic Light Scattering (DLS) and Zeta Potential:
DLS measures the hydrodynamic diameter of the nanoparticles in suspension, which is expected to increase after surface functionalization. Zeta potential measurements provide information about the surface charge, which will change depending on the terminal functional group.
5. X-ray Photoelectron Spectroscopy (XPS):
XPS is a surface-sensitive technique that can provide elemental composition and chemical state information, confirming the presence of bromine (for Protocol 1) or nitrogen (for Protocol 2) on the nanoparticle surface.
Conclusion and Future Perspectives
The functionalization of nanoparticles with this compound offers a versatile platform for creating advanced nanomaterials. The dual reactivity of this linker allows for its application to a wide variety of nanoparticle cores through either hydrosilylation or a two-step thiol-ene/SN2 approach. The protocols detailed in this application note provide a robust starting point for researchers seeking to exploit the unique properties of this bifunctional molecule. The terminal bromo or alkene group, now presented on the nanoparticle surface, can serve as a reactive handle for further conjugation with biomolecules, polymers, or other functional moieties, opening up a vast landscape of potential applications in targeted drug delivery, bio-imaging, and catalysis.
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- Yu, Y., Hessel, C. M., Bogart, T. D., Panthani, M. G., Rasch, M. R., & Korgel, B. A. (2013). Room temperature hydrosilylation of silicon nanocrystals with bifunctional terminal alkenes. Langmuir, 29(5), 1533-1540.
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- Lauer, A., & Mecking, S. (2010). Functionalization of polymer nanoparticles by thiol-ene addition. Macromolecules, 43(19), 7980-7987.
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- Salvi, V., D'Amora, M., Lettieri, S., & De Stefano, L. (2024). Mild‐Temperature Catalyzed Hydrosilylation for Simplified Carbohydrate Functionalization of Porous Silicon Nanoparticles. Advanced NanoBiomed Research, 4(1), 2300185.
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- Yu, Y., Hessel, C. M., Bogart, T. D., Panthani, M. G., Rasch, M. R., & Korgel, B. A. (2013). Room temperature hydrosilylation of silicon nanocrystals with bifunctional terminal alkenes. Langmuir, 29(5), 1533-1540.
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- Wang, Y., & Sun, Y. P. (2019). The dominant role of surface functionalization in carbon dots’ light activated antimicrobial activity. International journal of nanomedicine, 14, 3085.
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Application Notes and Protocols for the Step-by-Step Synthesis of Block Copolymers with 12-Bromododec-1-ene
Introduction: The Versatility of 12-Bromododec-1-ene in Advanced Polymer Synthesis
Block copolymers, macromolecules composed of two or more distinct polymer chains linked together, are at the forefront of materials science and drug delivery innovation. Their ability to self-assemble into diverse nanostructures makes them invaluable for applications ranging from nanolithography to targeted therapeutic carriers. A key challenge in the synthesis of well-defined block copolymers is the precise control over polymer architecture, molecular weight, and functionality.
This compound is a uniquely versatile building block for the synthesis of functional block copolymers. Its bifunctional nature, possessing both a terminal alkyl bromide and a terminal alkene, allows for the sequential and controlled polymerization of different monomer classes using a combination of polymerization techniques. The alkyl bromide is an excellent initiator for Atom Transfer Radical Polymerization (ATRP), a robust and widely used controlled radical polymerization method.[1][2] The terminal alkene provides a reactive handle for subsequent polymerization or modification steps, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or thiol-ene "click" chemistry.[3][4]
This application note provides detailed, step-by-step protocols for the synthesis of block copolymers utilizing this compound as a key reagent. We will explore two primary synthetic strategies, each leveraging the unique functionalities of this molecule to afford well-defined block copolymers with tailored properties. These protocols are designed for researchers, scientists, and drug development professionals seeking to create novel polymeric materials with high precision and functionality.
Synthetic Strategy 1: Sequential ATRP and RAFT Polymerization
This strategy involves a two-step process. First, the alkyl bromide moiety of this compound is used to initiate the ATRP of a first monomer, resulting in a vinyl-terminated macromonomer. This macromonomer is then utilized in a subsequent RAFT polymerization to form the second block.
Mechanism Overview
The core principle of this approach lies in the orthogonal reactivity of the two functional groups on this compound. The primary alkyl bromide is a highly efficient initiator for the controlled polymerization of a variety of monomers, such as styrenes and (meth)acrylates, via ATRP.[1][5] This "living" polymerization technique allows for the synthesis of a polymer block with a predetermined molecular weight and a narrow molecular weight distribution, while preserving the terminal vinyl group from the 12-dodecene moiety.
The resulting vinyl-terminated polymer then acts as a macromonomer in a RAFT polymerization. RAFT polymerization is another powerful controlled radical polymerization technique that is tolerant to a wide range of functional groups, including the vinyl end-group of our macromonomer.[6][7] By introducing a second monomer and a suitable RAFT chain transfer agent, a second block can be grown from the vinyl terminus of the first block, yielding a well-defined diblock copolymer.
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Application Notes & Protocols: Surface Modification of Substrates Using 12-Bromododec-1-ene and its Analogs
Introduction: The Power of Bifunctional Linkers in Surface Engineering
In the realms of materials science, drug development, and biomedical engineering, the ability to precisely control the chemistry of a substrate's surface is paramount. Surface modification allows for the tailoring of properties such as wettability, biocompatibility, and chemical reactivity, opening avenues for the development of advanced biosensors, drug delivery platforms, and novel biocompatible coatings.[1] 12-Bromododec-1-ene is a versatile bifunctional molecule, possessing a terminal alkene and a terminal bromine atom. This unique structure allows it to act as a molecular bridge, covalently attaching to certain substrates via its alkene group, while presenting a reactive bromine terminus for subsequent chemical transformations.[2]
This guide provides a comprehensive overview and detailed protocols for the surface modification of two technologically important substrates: silicon (in the form of silicon wafers) and gold. For silicon, we will exploit the hydrosilylation reaction to directly attach this compound. For gold surfaces, a more robust and well-established approach using a structurally similar molecule, 11-bromo-1-undecanethiol, will be detailed to form a self-assembled monolayer (SAM), achieving the same bromo-terminated surface. Finally, we will explore the subsequent functionalization of the terminal bromine, transforming the modified surface into a platform for further molecular engineering.
Part 1: Modification of Silicon (Si) Surfaces via Hydrosilylation
The covalent attachment of this compound to a silicon surface is achieved through a hydrosilylation reaction. This process involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the alkene.[3] The silicon substrate must first be treated to create a hydrogen-terminated surface (Si-H). The subsequent hydrosilylation can be initiated either thermally or photochemically (UV irradiation), proceeding via a radical chain mechanism.[4][5]
Mechanism of Hydrosilylation on Si-H Surfaces
The reaction is generally accepted to proceed through a free-radical chain reaction:
-
Initiation: A silicon radical (dangling bond) is formed on the hydrogen-terminated surface. This can be initiated by heat (typically 120-200 °C) or UV light, which provides the energy to homolytically cleave a Si-H bond.[3][4]
-
Propagation:
-
The silicon radical attacks the terminal double bond of this compound, forming a stable Si-C bond and a new carbon-centered radical at the secondary carbon.
-
This carbon radical then abstracts a hydrogen atom from a neighboring Si-H group, regenerating a silicon radical which can then react with another alkene molecule.[5]
-
-
Termination: The reaction terminates when two radicals combine or are quenched by impurities.
Experimental Protocol: Hydrosilylation of this compound on Si(111)
Materials:
-
Silicon (111) wafers
-
This compound (reagent grade, passed through alumina to remove peroxides)
-
Hydrofluoric acid (HF), 49%
-
Ammonium fluoride (NH₄F), 40%
-
Sulfuric acid (H₂SO₄), 98%
-
Hydrogen peroxide (H₂O₂), 30%
-
Anhydrous toluene or mesitylene (high boiling point solvent)
-
Ethanol, acetone, dichloromethane (ACS grade)
-
High-purity nitrogen or argon gas
-
Deionized (DI) water (18 MΩ·cm)
Equipment:
-
Teflon wafer holder
-
Plastic beakers (for HF etching)
-
Schlenk flask and line
-
Sonicator bath
-
UV lamp (254 nm) or heating mantle with temperature controller
-
Contact angle goniometer
-
X-ray Photoelectron Spectrometer (XPS)
Procedure:
Step 1: Substrate Cleaning and Hydrogen Termination
-
Cut Si(111) wafers to the desired size (e.g., 1x1 cm).
-
Clean the wafers by sonicating in acetone, then ethanol, and finally DI water (10 minutes each). Dry under a stream of nitrogen.
-
Prepare a Piranha solution (7:3 mixture of H₂SO₄:H₂O₂) in a glass beaker. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Immerse the wafers in the Piranha solution for 15 minutes to grow a clean, hydrophilic oxide layer.
-
Rinse the wafers thoroughly with DI water and dry with nitrogen.
-
Prepare a buffered oxide etch (BOE) solution by mixing NH₄F and HF. Alternatively, for a smoother surface, immerse the wafers in 40% NH₄F for 10-15 minutes, followed by a brief dip in 2% HF. This procedure creates a uniform, hydrogen-terminated Si(111) surface.
-
Rinse with DI water and immediately dry with nitrogen. The surface should be hydrophobic at this stage. Proceed to the next step without delay to minimize re-oxidation.
Step 2: Thermal Hydrosilylation
-
Place the freshly prepared H-terminated Si(111) wafer into a Schlenk flask.
-
Add a solution of neat this compound or a solution in anhydrous mesitylene (e.g., 10% v/v).
-
De-gas the solution with several freeze-pump-thaw cycles.
-
Heat the flask to 160-180 °C under an inert atmosphere (N₂ or Ar) for 2-4 hours.[6]
-
After the reaction, allow the flask to cool to room temperature.
-
Remove the wafer and rinse thoroughly with dichloromethane, followed by sonication in dichloromethane, acetone, and ethanol (5 minutes each) to remove any physisorbed molecules.
-
Dry the modified wafer under a stream of nitrogen.
Step 3: UV-Initiated Hydrosilylation (Alternative to Thermal Method)
-
Place the H-terminated wafer in a quartz Schlenk flask with a solution of this compound in anhydrous toluene.
-
De-gas the solution as described above.
-
Irradiate the wafer with a UV lamp (e.g., 254 nm) at room temperature for 2-3 hours under an inert atmosphere.[3][7]
-
Clean the wafer as described in Step 2, points 6 and 7.
Part 2: Modification of Gold (Au) Surfaces via Self-Assembled Monolayers (SAMs)
While direct attachment of alkenes to gold is possible, a more reliable and common method for forming well-ordered organic monolayers on gold is through the use of alkanethiols, which form a strong gold-sulfur bond.[8] To achieve a bromo-terminated surface analogous to that from this compound, we will use 11-bromo-1-undecanethiol. The self-assembly process results in a densely packed, oriented monolayer.
Mechanism of SAM Formation
The formation of a SAM of 11-bromo-1-undecanethiol on a gold surface is a spontaneous process driven by the strong affinity of sulfur for gold. The thiol headgroup chemisorbs onto the gold surface, forming a gold-thiolate (Au-S) bond. The long alkyl chains then align and pack closely due to van der Waals interactions, resulting in an ordered monolayer with the terminal bromine groups exposed at the surface.
Experimental Protocol: Formation of a Bromo-Terminated SAM on Gold
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
11-bromo-1-undecanethiol
-
Absolute ethanol (ACS grade)
-
Dichloromethane (ACS grade)
-
High-purity nitrogen or argon gas
Equipment:
-
Glass petri dish or beaker
-
Tweezers
-
Sonicator bath
Procedure:
-
Clean the gold substrate by sonicating in dichloromethane and then ethanol (10 minutes each). Dry under a stream of nitrogen. For enhanced cleaning, the substrate can be treated with UV/Ozone for 15-20 minutes prior to use.
-
Prepare a 1-5 mM solution of 11-bromo-1-undecanethiol in absolute ethanol.
-
Immerse the clean gold substrate in the thiol solution in a covered glass container.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature.
-
After immersion, remove the substrate with tweezers and rinse thoroughly with ethanol to remove non-chemisorbed molecules.
-
Sonicate briefly (1-2 minutes) in fresh ethanol to ensure a clean monolayer.
-
Dry the substrate under a stream of nitrogen. Store in a clean, dry environment.
Part 3: Post-Modification of the Bromo-Terminated Surface
The terminal bromine on the modified silicon or gold surfaces serves as a versatile chemical handle for further functionalization. One of the most powerful reactions is the formation of a Grignard reagent, which can then react with a variety of electrophiles.
Surface-Initiated Grignard Reaction
A surface-bound Grignard reagent can be formed by reacting the bromo-terminated surface with magnesium metal. This creates a highly nucleophilic carbon-magnesium bond on the surface, which can then be used to form new carbon-carbon bonds.
Reaction Workflow:
Protocol: Surface Carboxylation via Grignard Reaction
Materials:
-
Bromo-terminated substrate (Si or Au)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Dry ice (solid CO₂)
-
Dilute hydrochloric acid (HCl)
Procedure:
-
In a flame-dried Schlenk flask under argon, add magnesium turnings and a small crystal of iodine.
-
Add anhydrous THF and stir until the iodine color disappears, indicating activation of the magnesium.
-
Place the bromo-terminated substrate in the activated magnesium suspension.
-
Stir gently at room temperature for 2-4 hours to form the surface Grignard reagent.
-
Remove the substrate and place it in a separate flask under an inert atmosphere.
-
Cool the flask and carefully add crushed dry ice to the surface. Allow it to sublime completely. This introduces CO₂ which reacts with the Grignard reagent.
-
Quench the reaction by immersing the substrate in a dilute HCl solution for 5-10 minutes to protonate the carboxylate.
-
Rinse thoroughly with DI water, followed by ethanol, and dry with nitrogen. The surface should now be terminated with carboxylic acid groups.
Part 4: Characterization and Validation
It is crucial to validate the success of each modification step. A combination of surface-sensitive techniques should be employed.
Contact Angle Goniometry
This technique measures the static contact angle of a liquid droplet (typically DI water) on the surface, providing information about its hydrophobicity/hydrophilicity.[9]
| Surface State | Expected Water Contact Angle (θ) | Rationale |
| H-terminated Si(111) | ~80-85° | Hydrophobic due to Si-H bonds. |
| Piranha-cleaned Si | <10° | Highly hydrophilic due to Si-OH groups. |
| Br-(CH₂)₁₁-Si | ~70-80° | The alkyl chain is hydrophobic, but the bromine terminus is slightly polar, reducing the contact angle compared to a methyl-terminated surface.[10] |
| Clean Gold | ~60-70° | Moderately hydrophilic. |
| Br-(CH₂)₁₁-S-Au | ~75-85° | Hydrophobic due to the oriented alkyl chains. |
| HOOC-(CH₂)₁₁-S-Au | <30° | Hydrophilic due to the presence of carboxylic acid groups. |
X-ray Photoelectron Spectroscopy (XPS)
XPS provides quantitative elemental composition and chemical state information of the top few nanometers of the surface.[11]
| Surface State | Key Elemental Signatures to Observe |
| Br-(CH₂)₁₁-Si | Presence of Br 3d and C 1s peaks. Absence of significant O 1s signal confirms a clean reaction. |
| Br-(CH₂)₁₁-S-Au | Presence of Br 3d, S 2p, and C 1s peaks on the Au 4f signal. The S 2p peak will confirm the formation of a gold-thiolate bond. |
| HOOC-(CH₂)₁₁-S-Au | Disappearance or significant attenuation of the Br 3d signal. The C 1s peak can be deconvoluted to show a component at a higher binding energy corresponding to the O-C=O of the carboxylic acid. An increase in the O 1s signal will also be observed. |
By following these detailed protocols and validation steps, researchers can reliably modify silicon and gold substrates to create well-defined, bromo-terminated surfaces. These surfaces act as a robust platform for the subsequent covalent attachment of a wide array of molecules, enabling advancements in drug development, biosensor technology, and materials science.
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Stanton, C. E., et al. (2014). Borane-Catalyzed Room-Temperature Hydrosilylation of Alkenes/Alkynes on Silicon Nanocrystal Surfaces. Journal of the American Chemical Society. Retrieved from [Link]
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Lee, M., et al. (2011). The initiation mechanisms for surface hydrosilylation with 1-alkenes. Physical Chemistry Chemical Physics. Retrieved from [Link]
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Lee, M., et al. (2011). The initiation mechanisms for surface hydrosilylation with 1-alkenes. RSC Publishing. Retrieved from [Link]
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Bandini, M., & Gualandi, A. (2013). New developments in gold-catalyzed manipulation of inactivated alkenes. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Bandini, M., & Gualandi, A. (2013). New developments in gold-catalyzed manipulation of inactivated alkenes. ResearchGate. Retrieved from [Link]
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de Smet, L. C. P. M., et al. (n.d.). Mechanism of the Hydrosilylation Reaction of Alkenes at Porous Silicon: Experimental and Computational Deuterium Labeling Studies. Wageningen University & Research. Retrieved from [Link]
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Stewart, M. P., & Buriak, J. M. (2000). Hydride Abstraction Initiated Hydrosilylation of Terminal Alkenes and Alkynes on Porous Silicon. ResearchGate. Retrieved from [Link]
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Atkins, W. H., et al. (2011). Room Temperature Hydrosilylation of Silicon Nanocrystals with Bifunctional Terminal Alkenes. PMC. Retrieved from [Link]
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Wang, D., et al. (2024). Radical-Chain Hydrosilylation of Alkenes Enabled by Triplet Energy Transfer. PubMed. Retrieved from [Link]
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Boydston, A. J., et al. (2013). Addressable Carbene Anchors for Gold Surfaces. Journal of the American Chemical Society. Retrieved from [Link]
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Langner, A., et al. (2005). Controlled silicon surface functionalization by alkene hydrosilylation. PubMed. Retrieved from [Link]
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Gockel, P., et al. (2007). Allene formation by gold catalyzed cross-coupling of masked carbenes and vinylidenes. ResearchGate. Retrieved from [Link]
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Willner, I., & Katz, E. (2003). Enzyme immobilization on gold surfaces: effects of surface chemistry and attachment strategies on binding and activity. The University of Texas at Austin. Retrieved from [Link]
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D'Arcy, J. M., et al. (2016). “Grafting to” of RAFTed Responsive Polymers to Glass Substrates by Thiol–Ene and Critical Comparison to Thiol–Gold Coupling. NIH. Retrieved from [Link]
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Arefi, F., et al. (n.d.). Surface analysis using XPS and FTIR on polyolefin after argon plasma treatment followed by bromine gassing. ResearchGate. Retrieved from [Link]
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Bobb-Semple, D., et al. (2018). Preparation of Br-terminated Si(100) and Si(111) surfaces and their use as ALD resists. AVS. Retrieved from [Link]
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Hetemi, D., et al. (2022). Grafting of the gold surface by heterocyclic moieties derived through electrochemical oxidation of amino triazole – an experimental and “ab initio” study. RSC Publishing. Retrieved from [Link]
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Hetemi, D., et al. (2022). Grafting of the gold surface by heterocyclic moieties derived through electrochemical oxidation of amino triazole – an experimental and “ab initio” study. NIH. Retrieved from [Link]
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Ozdemir, M., & Tuncer, E. (1999). XPS and water contact angle measurements on aged and corona‐treated PP. SciSpace. Retrieved from [Link]
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Binggeli, M., et al. (2007). Bromine-passivated Au(111) as a platform for the formation of organic self-assembled monolayers under electrochemical conditions. PubMed. Retrieved from [Link]
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Bobb-Semple, D., et al. (2018). Preparation of Br-terminated Si(100) and Si(111) surfaces and their use as atomic layer deposition resists. ResearchGate. Retrieved from [Link]
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Chandra, J., et al. (2001). Modification of Surface Properties of Biomaterials Influences the Ability of Candida albicans To Form Biofilms. PubMed Central. Retrieved from [Link]
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Ar-Rashid, M. H., et al. (2019). Halogen bond-assisted self-assembly of gold nanoparticles in solution and on a planar surface. Nanoscale. Retrieved from [Link]
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Wasserman, S. R., et al. (1988). The Structure and Reactivity of Alkylsiloxane Monolayers Formed by Reaction of Alkyltrichlorosilanes on Silicon Substrates. DTIC. Retrieved from [Link]
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Desogus, A., et al. (2024). Surface modification of food-grade PVC monitored by angle-resolved XPS. UniCA IRIS. Retrieved from [Link]
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Bain, C. D., et al. (1988). Comparison of Self-Assembled Monolayers on Gold: Coadsorption of Thiols and Disulfides. DTIC. Retrieved from [Link]
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Jones, D. M., & Huck, W. T. S. (2001). Surface-Initiated Polymerizations in Aqueous Media: Effect of Initiator Density. ResearchGate. Retrieved from [Link]
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Cavitt, M. A., et al. (2021). Quantifying interfacial substrate interactions via surface energy analyses. PMC. Retrieved from [Link]
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Peterlinz, K. A., & Georgiadis, R. (1996). Self-assembly of short and long-chain n-alkyl thiols onto gold surfaces: A real-time study using surface plasmon resonance techniques. Semantic Scholar. Retrieved from [Link]
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Jennings, G. K., & Laibinis, P. E. (1998). Self-Assembled Monolayers on Gold Generated from Aliphatic Dithiocarboxylic Acids. Langmuir. Retrieved from [Link]
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Application Note: A Multi-Modal Approach to High-Fidelity Purity Characterization of 12-Bromododec-1-ene
Abstract
This comprehensive guide provides a detailed framework for the analytical characterization of 12-Bromododec-1-ene, a critical intermediate in pharmaceutical and materials science research.[1] The purity of this compound is paramount to ensure the reliability and reproducibility of downstream applications. This document outlines a suite of orthogonal analytical techniques, including Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower robust and reliable purity assessments.
Introduction: The Criticality of Purity in this compound Applications
This compound is a versatile bifunctional molecule, featuring a terminal alkene and a primary alkyl bromide. This unique structure makes it a valuable building block in a wide array of chemical syntheses, from the development of novel surfactants and lubricants to its use as a linker in complex pharmaceutical intermediates.[1] The presence of impurities, such as isomers, residual starting materials, or byproducts from its synthesis, can significantly impact the yield, purity, and efficacy of the final products. Therefore, a rigorous and multi-faceted analytical approach to purity determination is not merely a quality control measure but a fundamental necessity for scientific integrity and successful research outcomes.[2][3]
This application note champions a multi-modal strategy, leveraging the strengths of several complementary analytical techniques to build a comprehensive purity profile. This approach, grounded in the principles of analytical method validation, ensures a high degree of confidence in the reported purity values.[4][5]
Physicochemical Properties of this compound
A thorough understanding of the analyte's physical and chemical properties is foundational to developing effective analytical methods.
| Property | Value | Source |
| CAS Number | 99828-63-4 | [6][7][8] |
| Molecular Formula | C₁₂H₂₃Br | [6][7][8] |
| Molecular Weight | 247.22 g/mol | [6][7][9] |
| Appearance | Colorless to light yellow liquid | [8][9] |
| Boiling Point | 270.2 ± 9.0 °C (Predicted) | [6][8] |
| Density | 1.052 ± 0.06 g/cm³ (Predicted) | [6][8] |
| Storage | 2-8°C | [6][8] |
Overall Workflow for Purity Assessment
The following diagram illustrates the logical flow for a comprehensive purity analysis of a this compound sample, from initial receipt to the final purity statement. This workflow emphasizes the orthogonal nature of the recommended techniques, providing a self-validating system for impurity determination.[4]
Caption: Workflow for this compound Purity Analysis.
Gas Chromatography (GC): The Workhorse for Purity and Impurity Profiling
Gas chromatography is the primary technique for determining the purity of volatile and semi-volatile compounds like this compound.[10][11] It excels at separating the main component from potential impurities, allowing for accurate quantification.
Principle of GC
In GC, a sample is vaporized and injected into a carrier gas stream (mobile phase) that flows through a column containing a stationary phase.[11] Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases.[11] Compounds with higher volatility and lower affinity for the stationary phase elute faster.
Recommended GC Configurations
-
GC-FID (Flame Ionization Detector): This is the gold standard for quantifying organic compounds. The FID is highly sensitive to hydrocarbons and provides a response that is proportional to the mass of carbon, making it ideal for purity calculations based on area percent.[11]
-
GC-MS (Mass Spectrometry): Coupling GC with a mass spectrometer provides powerful identification capabilities.[12] As components elute from the GC column, they are ionized and fragmented in the mass spectrometer, generating a unique mass spectrum that acts as a chemical fingerprint, allowing for the identification of unknown impurities by comparing their spectra to libraries like the NIST database.[13]
Potential Impurities to Monitor
Based on common synthesis routes for haloalkenes, potential impurities may include:[6][8]
-
Starting Materials: Unreacted dodec-11-en-1-ol or 1,12-dibromododecane.
-
Isomers: Positional isomers of the double bond or the bromine atom (e.g., 11-Bromododec-1-ene, 12-Bromododec-2-ene).
-
Byproducts: Dienes or dibrominated alkanes.
Detailed GC Protocol
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and/or a mass selective detector (MSD).
Protocol Steps:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as hexane or ethyl acetate.
-
Mix thoroughly.
-
-
Instrument Parameters:
| Parameter | GC-FID | GC-MS |
| Column | Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen | Helium |
| Inlet Temperature | 250 °C | 250 °C |
| Injection Volume | 1 µL | 1 µL |
| Split Ratio | 50:1 | 50:1 |
| Oven Program | Initial: 80 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min | Initial: 80 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min |
| Detector Temp. | 300 °C (FID) | N/A |
| MS Source Temp. | N/A | 230 °C |
| MS Quad Temp. | N/A | 150 °C |
| Mass Range | N/A | 35 - 400 m/z |
-
Data Analysis:
-
Purity Calculation (GC-FID): Calculate the area percent of the main this compound peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
-
-
Impurity Identification (GC-MS): Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST). The fragmentation pattern of this compound is expected to show characteristic losses of Br (m/z 79/81) and alkyl fragments.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an indispensable tool for confirming the chemical structure of this compound and assessing isomeric purity.[15] It provides detailed information about the chemical environment of each proton and carbon atom in the molecule.
Principle of NMR
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is sensitive to the local chemical environment, providing information about molecular structure.
Detailed NMR Protocol
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Protocol Steps:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum.
-
Expected Chemical Shifts (δ, ppm):
-
~5.8 ppm (ddt, 1H, -CH=CH₂)
-
~4.9-5.0 ppm (m, 2H, -CH=CH₂)
-
~3.4 ppm (t, 2H, -CH₂Br)
-
~2.0 ppm (q, 2H, -CH₂-CH=CH₂)
-
~1.8 ppm (p, 2H, -CH₂-CH₂Br)
-
~1.2-1.4 ppm (m, 12H, aliphatic -(CH₂)₆-)
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon NMR spectrum.
-
Expected Chemical Shifts (δ, ppm):
-
~139 ppm (-CH=CH₂)
-
~114 ppm (-CH=CH₂)
-
~34 ppm (-CH₂Br)
-
~28-34 ppm (aliphatic carbons)
-
-
-
Data Analysis:
-
Structural Confirmation: Verify the presence of all expected signals in both ¹H and ¹³C spectra, and confirm that the integration of the proton signals matches the expected proton count for each environment.
-
Isomeric Purity: Carefully examine the spectra for any minor peaks that could indicate the presence of positional isomers. For example, a different substitution pattern on the double bond would result in a distinct set of vinyl proton and carbon signals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirming Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups in the molecule.
Principle of FTIR
FTIR measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending). Different functional groups absorb at characteristic frequencies, providing a molecular "fingerprint."
Detailed FTIR Protocol
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Protocol Steps:
-
Sample Preparation:
-
Place a small drop of the neat liquid sample of this compound directly onto the ATR crystal.
-
-
Acquisition:
-
Collect the spectrum, typically over a range of 4000-600 cm⁻¹.
-
-
Data Analysis:
-
Expected Absorption Bands (cm⁻¹):
-
~3075 cm⁻¹: =C-H stretch (alkene)
-
~2925 and ~2855 cm⁻¹: C-H stretch (alkane)
-
~1640 cm⁻¹: C=C stretch (alkene)
-
~990 and ~910 cm⁻¹: =C-H bend (out-of-plane)
-
~640 cm⁻¹: C-Br stretch
-
-
Conclusion
The analytical strategy detailed in this application note provides a robust and reliable framework for the comprehensive purity assessment of this compound. By combining the quantitative power of GC-FID, the impurity identification capabilities of GC-MS, the definitive structural information from NMR, and the functional group confirmation from FTIR, researchers can have a high degree of confidence in the quality of their material. Adherence to these protocols will ensure the integrity of experimental results and the successful development of novel materials and pharmaceuticals. The validation of these analytical methods is crucial to ensure consistent and reliable results, particularly in regulated environments.[2][16]
References
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- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Pharma Tutor. (n.d.). Analytical method validation: A brief review.
- ChemBK. (2024). 1-Dodecene,12-broMo-.
- ASTM International. (1995). ASTM D5790: Standard Test Method for Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry.
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
- Ark Pharma Scientific Limited. (n.d.). This compound | CAS:99828-63-4.
- BLD Pharm. (n.d.). 99828-63-4|this compound.
- ChemicalBook. (2025). 1-Dodecene,12-broMo- | 99828-63-4.
- MySkinRecipes. (n.d.). This compound.
- CymitQuimica. (n.d.). CAS 99828-63-4: 1-Dodecene, 12-bromo-.
- Wikipedia. (n.d.). Gas chromatography.
- Teledyne Labs. (n.d.). What is Gas Chromatography?.
- Oxford Academic. (2012). Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Journal of Chromatographic Science.
- Agilent. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water.
- NIST. (n.d.). Dodecane, 1-bromo-. NIST WebBook.
- Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane.
- PubMed Central. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of but-1-ene.
- SpectraBase. (n.d.). 1-Dodecene - Optional[FTIR] - Spectrum.
- NIST. (n.d.). 1-Dodecene - Infrared Spectrum. NIST WebBook.
- SpectraBase. (n.d.). 1-Dodecene - Optional[1H NMR] - Spectrum.
- ResearchGate. (2025). Short Total Synthesis of Ajoene.
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- 14. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 16. mdpi.com [mdpi.com]
Structural Elucidation of 12-Bromododec-1-ene using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
An Application Note for Researchers and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural determination of organic molecules.[1] This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral analysis of 12-Bromododec-1-ene, a bifunctional molecule incorporating both a terminal alkene and a primary alkyl bromide. We present detailed protocols for sample preparation and data acquisition, followed by an in-depth analysis of the expected spectral features. This guide is intended for researchers in synthetic chemistry, materials science, and drug development who utilize haloalkenes as synthetic intermediates.
Introduction and Principles
This compound (C₁₂H₂₃Br) is a valuable synthetic building block, featuring two reactive sites: a terminal double bond amenable to various addition reactions and a primary bromide suitable for nucleophilic substitution. Verifying the structural integrity of this molecule is critical for its successful application in multi-step syntheses. High-resolution NMR provides direct insight into the molecule's carbon skeleton and the chemical environment of each proton and carbon atom.[2]
Core Concepts in ¹H NMR Analysis
The ¹H NMR spectrum of this compound is dictated by three key factors:
-
Chemical Shift (δ): The position of a proton signal is determined by its local electronic environment. Electronegative atoms, like bromine, and anisotropic groups, like the C=C double bond, deshield nearby protons, shifting their signals downfield (to higher ppm values).[3][4]
-
Vinylic Protons (C=CH₂ and C=CH-R): These protons experience significant deshielding due to the magnetic anisotropy of the π-system and the higher s-character of sp² carbons, typically resonating between 4.5 and 6.5 ppm.[3][5]
-
Protons Alpha to Bromine (-CH₂-Br): The powerful electron-withdrawing inductive effect of the bromine atom causes protons on the adjacent carbon to be strongly deshielded, with typical chemical shifts around 3.4-3.6 ppm.[6]
-
Aliphatic Protons (-CH₂-): Protons in the long alkyl chain are shielded and resonate in the upfield region, generally between 1.2 and 1.7 ppm.[6]
-
-
Integration: The area under each signal is directly proportional to the number of protons it represents, allowing for a quantitative ratio of different proton types.[7]
-
Spin-Spin Coupling (J-coupling): Non-equivalent protons on adjacent carbons interact, splitting each other's signals into multiplets. The magnitude of the coupling constant (J, measured in Hz) provides valuable information about the connectivity and stereochemistry. For terminal alkenes, distinct coupling constants are observed for geminal, cis, and trans relationships.[5]
Core Concepts in ¹³C NMR Analysis
In a standard proton-decoupled ¹³C NMR experiment, each unique carbon atom appears as a single sharp line, simplifying the spectrum.[2][8] The chemical shifts are highly sensitive to the carbon's environment.
-
Alkene Carbons (sp²): These carbons resonate significantly downfield, typically in the 100-170 ppm range.[6][8][9]
-
Carbon Alpha to Bromine (C-Br): This carbon is deshielded by the electronegative bromine and typically appears in the 30-60 ppm region.[10]
-
Aliphatic Carbons (sp³): The remaining methylene carbons of the long chain appear in the upfield region, generally between 10 and 35 ppm.[8]
-
DEPT (Distortionless Enhancement by Polarization Transfer): This technique is invaluable for determining the number of protons attached to each carbon. A DEPT-135 experiment shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. A DEPT-90 experiment shows only CH signals.
Experimental Protocols
The quality of NMR spectra is fundamentally dependent on meticulous sample preparation and proper instrument setup.[11]
Protocol 1: NMR Sample Preparation
-
Solvent Selection: Choose a high-purity deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is the standard choice for non-polar to moderately polar organic compounds like this compound. The deuterium provides a lock signal for the spectrometer.[12][13]
-
Concentration:
-
Sample Filtration: To ensure magnetic field homogeneity and prevent poor shimming, the solution must be free of particulate matter. Filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[12][14]
-
Finalization: Cap the NMR tube securely. If not analyzing immediately, store it in a clean, stable environment. Label the tube clearly near the top.[12]
Protocol 2: Spectrometer Operation and Data Acquisition
The following are typical parameters for a 400 MHz spectrometer.
-
Instrument Setup: Insert the sample into the magnet. Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks for the solvent lock signal.[15]
-
¹H NMR Acquisition:
-
Experiment: Standard single-pulse proton experiment.
-
Pulse Angle: 30-45° flip angle. A 45° pulse provides a good compromise between signal intensity and allowing for a shorter relaxation delay.[16]
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8 to 16 scans, depending on the sample concentration.
-
Reference: Calibrate the spectrum by setting the residual CHCl₃ signal to 7.26 ppm or the Tetramethylsilane (TMS) signal to 0.00 ppm if added.
-
-
¹³C {¹H} NMR Acquisition (Proton Decoupled):
-
Experiment: Standard single-pulse carbon experiment with proton decoupling.
-
Pulse Angle: 30-45° flip angle.
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds. The Nuclear Overhauser Effect (NOE) from proton decoupling enhances the signal of protonated carbons.[16]
-
Number of Scans: 256 to 1024 scans, as required to achieve an adequate signal-to-noise ratio.
-
Reference: Calibrate the spectrum by setting the CDCl₃ triplet signal to its center at 77.16 ppm.[9]
-
-
DEPT-135 and DEPT-90 Acquisition: Run standard DEPT-135 and DEPT-90 pulse programs available in the spectrometer's software library to aid in carbon signal assignment.
Spectral Interpretation and Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound.
Predicted ¹H NMR Data
| Position | Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Notes |
| 1 | Hₐ, Hₐ' | ~4.9-5.1 | ddt | 2H | J(gem) ≈ 1-2, J(cis) ≈ 10, J(trans) ≈ 17 | Two distinct signals for the geminal protons due to their different environments (cis/trans to the alkyl chain).[17] |
| 2 | Hₓ | ~5.7-5.9 | ddt | 1H | J(trans) ≈ 17, J(cis) ≈ 10, J(allylic) ≈ 6-7 | Most downfield proton, coupled to Hₐ, Hₐ', and Hₙ. |
| 3 | Hₙ | ~2.0-2.1 | q (quartet) | 2H | J ≈ 7 | Allylic protons, deshielded by the double bond. |
| 12 | Hₘ | ~3.41 | t (triplet) | 2H | J ≈ 7 | Deshielded by the adjacent bromine atom.[6] |
| 4-11 | -CH₂- | ~1.2-1.45 | m (multiplet) | 14H | - | Bulk methylene chain protons, signals overlap significantly. |
Predicted ¹³C NMR Data
| Position | Label | Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 | Notes |
| 1 | C=C H₂ | ~114.1 | Negative | None | Terminal sp² carbon.[8] |
| 2 | C H=CH₂ | ~139.2 | Positive | Positive | Internal sp² carbon.[8] |
| 12 | C H₂-Br | ~34.0 | Negative | None | Carbon attached to bromine.[10] |
| 3 | C H₂-CH=CH₂ | ~33.8 | Negative | None | Allylic carbon. |
| 11 | C H₂-CH₂-Br | ~32.8 | Negative | None | Carbon beta to bromine. |
| 4-10 | -C H₂- | ~28.1-29.5 | Negative | None | Bulk methylene carbons; may resolve into multiple distinct peaks. |
Visualization of Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical process for spectral interpretation.
Caption: Experimental workflow for NMR analysis.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 12-Bromododec-1-ene
Welcome to the technical support center for the synthesis of 12-Bromododec-1-ene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction yield and purity.
Introduction to this compound Synthesis
This compound is a valuable bifunctional molecule used as an intermediate in the synthesis of specialty chemicals, including surfactants, lubricants, polymers, and pharmaceutical agents.[1] Its utility stems from the presence of both a terminal alkene and a primary alkyl bromide, allowing for a wide range of subsequent chemical transformations.
The most common and efficient synthesis route involves the anti-Markovnikov hydrobromination of 1,11-dodecadiene. This reaction is typically initiated by free radicals, generated from peroxides or azo compounds, to ensure the desired regioselectivity.[2][3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
-
Question: I performed the hydrobromination of 1,11-dodecadiene but obtained a very low yield of this compound. What could be the cause?
-
Answer: Low yield is a common issue that can stem from several factors related to the free radical chain reaction mechanism.
-
Scientific Explanation: The anti-Markovnikov addition of HBr proceeds via a free radical chain mechanism.[4] This process is initiated by radicals generated from a source like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[2][5] The bromine radical then adds to the terminal carbon of the double bond, forming the more stable secondary radical. This radical subsequently abstracts a hydrogen atom from HBr to yield the product and regenerate a bromine radical, propagating the chain.[4] If any step in this chain is inhibited, the overall yield will be poor.
-
Troubleshooting Steps:
-
Check Initiator Quality and Concentration:
-
Problem: The radical initiator (e.g., AIBN, benzoyl peroxide) may have degraded over time or been used in an insufficient amount.
-
Solution: Use a fresh, properly stored initiator. Ensure you are using a catalytic amount, typically 1-5 mol% relative to the alkene.
-
-
Ensure an Inert Atmosphere:
-
Problem: Oxygen in the reaction vessel can act as a radical scavenger, terminating the chain reaction prematurely.[2]
-
Solution: Before starting the reaction, thoroughly degas the solvent and flush the reaction flask with an inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the experiment.
-
-
Verify Reagent Purity:
-
Problem: The 1,11-dodecadiene starting material may contain inhibitors (often added to prevent polymerization during storage) that quench the radical reaction.
-
Solution: Purify the 1,11-dodecadiene before use, for example, by passing it through a short column of activated alumina to remove inhibitors.
-
-
Optimize Reaction Temperature:
-
Problem: The temperature must be sufficient to induce homolytic cleavage of the initiator but not so high as to cause unwanted side reactions or decomposition.
-
Solution: For AIBN, a common temperature range is 70-85 °C. For benzoyl peroxide, the optimal temperature is slightly higher. Consult the literature for the specific initiator you are using.
-
-
-
Issue 2: Formation of Significant Byproducts
-
Question: My reaction produced this compound, but my GC-MS analysis shows significant amounts of other brominated compounds. What are these and how can I avoid them?
-
Answer: The formation of byproducts is often due to competing reaction mechanisms or reactions at both ends of the starting material.
-
Scientific Explanation: The primary byproducts in this synthesis are typically 1,12-dibromododecane and the Markovnikov addition product, 11-bromododec-1-ene.
-
1,12-Dibromododecane: This results from the hydrobromination of both terminal double bonds of the 1,11-dodecadiene.
-
11-Bromododec-1-ene (Markovnikov Product): This forms via an electrophilic addition mechanism, which competes with the desired free-radical pathway. In electrophilic addition, H+ adds first to the double bond to form the most stable carbocation, followed by the attack of Br-.[6]
-
-
Troubleshooting Steps:
-
Control Stoichiometry to Minimize Dibromination:
-
Problem: Using an excess of HBr or allowing the reaction to proceed for too long can lead to the dibromination of the starting material.
-
Solution: Use a slight excess of the diene relative to the HBr source. Carefully monitor the reaction progress using techniques like GC-MS or TLC to stop the reaction once the starting material is consumed but before significant dibromination occurs.
-
-
Promote the Radical Pathway to Avoid the Markovnikov Product:
-
Problem: Conditions that favor the ionic mechanism (absence of a radical initiator, presence of protic solvents) will increase the formation of the undesired Markovnikov product.
-
Solution: Ensure a reliable radical initiator is present and active.[3] Conduct the reaction in a non-polar solvent like hexane or toluene.[7] The presence of peroxides or UV light is crucial for favoring the anti-Markovnikov addition.[3]
-
-
-
Issue 3: Difficulty in Product Purification
-
Question: I'm having trouble separating my desired this compound from the starting material and byproducts. What is the best purification method?
-
Answer: The choice of purification method depends on the scale of your reaction and the nature of the impurities.
-
Scientific Explanation: The boiling points of 1,11-dodecadiene, this compound, and 1,12-dibromododecane are different enough to allow for separation by fractional distillation under reduced pressure. However, if the boiling points are too close or if you have other impurities, column chromatography is a more effective method.
-
Recommended Purification Protocol:
-
Initial Workup: After the reaction is complete, wash the organic mixture with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Purification:
-
Fractional Distillation (for larger scales): Carefully perform a fractional distillation under vacuum. Collect the fraction corresponding to the boiling point of this compound.
-
Column Chromatography (for smaller scales or high purity): The crude product can be purified by flash column chromatography on silica gel.[8] A non-polar eluent, such as petroleum ether or hexane, is typically used.[8] The desired product will elute before the more polar dibrominated byproduct.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: Can I use HBr gas directly for this reaction?
-
A1: While possible, bubbling HBr gas through the reaction mixture can be difficult to control and may lead to an excess of HBr, promoting dibromination. Using a solution of HBr in acetic acid or generating HBr in situ can provide better control over the stoichiometry.
-
-
Q2: What is an alternative synthesis route for this compound?
-
Q3: How can I confirm the identity and purity of my final product?
-
A3: The most common methods for characterization are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the components of your mixture and provides a mass spectrum for each, allowing for identification and assessment of purity.[12][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will give you detailed structural information, confirming the presence of the terminal alkene and the bromomethyl group at the correct positions.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This can confirm the presence of key functional groups, such as the C=C double bond and the C-Br bond.
-
-
Experimental Protocols and Data
Optimized Protocol for Anti-Markovnikov Hydrobromination
This protocol is designed to maximize the yield of this compound while minimizing byproduct formation.
Materials:
-
1,11-Dodecadiene (purified to remove inhibitors)
-
Azobisisobutyronitrile (AIBN)
-
Hydrogen Bromide (48% in acetic acid)
-
Hexane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a round-bottom flask with a reflux condenser under a nitrogen atmosphere.
-
To the flask, add 1,11-dodecadiene (1.2 equivalents) and anhydrous hexane.
-
Add AIBN (0.02 equivalents).
-
Heat the mixture to 80 °C with stirring.
-
Slowly add a solution of 48% HBr in acetic acid (1.0 equivalent) dropwise over 1-2 hours.
-
Monitor the reaction by GC-MS. Once the starting material is consumed, cool the reaction to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography (silica gel, hexane eluent).
Data Summary
| Parameter | Recommended Value | Rationale |
| Reactant Ratio | 1.2 : 1 (Diene : HBr) | Minimizes dibromination. |
| Initiator | AIBN (2 mol%) | Efficient radical source at moderate temperatures. |
| Solvent | Hexane (anhydrous) | Non-polar, inert solvent that favors the radical pathway. |
| Temperature | 80 °C | Optimal for AIBN decomposition. |
| Atmosphere | Inert (Nitrogen/Argon) | Prevents radical scavenging by oxygen. |
Visualizing the Workflow
Troubleshooting Logic for Low Yield
Competing reaction pathways in the hydrobromination of 1,11-dodecadiene.
References
-
Chemistry Steps.
-
ChemBK.
-
Chemguide.
-
Master Organic Chemistry.
-
Khan Academy.
-
University of Calgary.
-
ChemicalBook.
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OrgoSolver.
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Proceedings of the West Virginia Academy of Science.
-
YouTube.
-
Reddit.
-
ResearchGate.
-
Master Organic Chemistry.
-
MySkinRecipes.
-
Master Organic Chemistry.
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YouTube.
-
Reddit.
-
Organic Chemistry Portal.
-
ResearchGate.
-
MDPI.
-
Master Organic Chemistry.
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Organic Chemistry Portal.
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ResearchGate.
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YouTube.
-
PubChem.
-
Master Organic Chemistry.
-
SCIRP.
-
ResearchGate.
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PubMed.
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ResearchGate.
-
ResearchGate.
-
ResearchGate.
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- 5. reddit.com [reddit.com]
- 6. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
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- 8. 1-Dodecene,12-broMo- synthesis - chemicalbook [chemicalbook.com]
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- 13. scirp.org [scirp.org]
- 14. researchgate.net [researchgate.net]
Common side reactions in the synthesis of 12-Bromododec-1-ene
Welcome to the technical support center for the synthesis of 12-Bromododec-1-ene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.
Introduction: The Synthetic Landscape
The conversion of 11-dodecen-1-ol to this compound is a fundamental transformation in organic synthesis, providing a bifunctional molecule with a terminal alkene and a primary bromide. These functional groups are valuable for subsequent reactions such as Grignard reagent formation, nucleophilic substitution, and cross-coupling reactions. While the reaction appears straightforward, the presence of both a hydroxyl group and a double bond in the starting material necessitates careful control of reaction conditions to avoid the formation of undesired side products.
This guide will address the most common side reactions in a question-and-answer format, providing both the mechanistic rationale for their occurrence and practical, validated troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction is producing a significant amount of a dibrominated compound. What is happening and how can I prevent it?
Answer:
The formation of a dibrominated species, likely 11,12-dibromododecan-1-ol, is a common side reaction when using HBr generated in situ from sodium bromide (NaBr) and concentrated sulfuric acid (H₂SO₄).
The Underlying Chemistry (Causality):
Concentrated sulfuric acid is a strong oxidizing agent. It can oxidize the bromide ions (Br⁻) from NaBr into elemental bromine (Br₂).[1][2][3] This newly formed bromine can then act as an electrophile and react with the electron-rich double bond of either the starting material (11-dodecen-1-ol) or the product (this compound) via an electrophilic addition mechanism. This leads to the formation of a vicinal dibromide.[4][5]
Troubleshooting Protocol:
-
Change the Acid: The most effective solution is to replace concentrated sulfuric acid with a non-oxidizing strong acid. Concentrated phosphoric acid (H₃PO₄) is an excellent alternative for generating HBr from NaBr without causing oxidation of the bromide ions.[2][6]
-
Use Gaseous HBr: Bubbling anhydrous HBr gas through a solution of 11-dodecen-1-ol in an inert solvent provides a direct source of the reagent, bypassing the need for an acid catalyst that could induce side reactions.
-
Alternative Brominating Agents: Consider using phosphorus tribromide (PBr₃). This reagent is highly selective for converting primary alcohols to alkyl bromides and typically does not react with non-activated alkenes. The reaction proceeds via an Sɴ2 mechanism, which avoids carbocation intermediates and their associated side reactions.[7]
| Reagent System | Primary Side Reaction | Recommended Action |
| NaBr / conc. H₂SO₄ | Oxidation of Br⁻ to Br₂, leading to dibromination. | Replace H₂SO₄ with H₃PO₄. |
| NaBr / H₃PO₄ | Reduced risk of oxidation. | Preferred method for in situ HBr generation. |
| PBr₃ | Generally clean, but can be moisture-sensitive. | Use in an anhydrous solvent and under an inert atmosphere. |
FAQ 2: I am observing the formation of 11-Bromododec-1-ol alongside my desired product. What is the cause of this isomeric impurity?
Answer:
The formation of 11-Bromododec-1-ol indicates that HBr has added across the double bond of your starting material, 11-dodecen-1-ol, following Markovnikov's rule.
The Underlying Chemistry (Causality):
This is a classic electrophilic addition reaction. The pi bond of the alkene attacks the proton of HBr, leading to the formation of a carbocation intermediate. According to Markovnikov's rule, the proton will add to the carbon of the double bond that has more hydrogen atoms (the terminal carbon in this case), forming the more stable secondary carbocation at the 11-position. Subsequent attack by the bromide ion on this carbocation yields 11-Bromododec-1-ol.[5][8][9]
Troubleshooting Protocol:
-
Control Temperature: Electrophilic addition reactions are often favored at lower temperatures. Running the reaction at 0°C or below can help to suppress this side reaction.
-
Reagent Choice: Using a reagent system that does not involve free HBr, such as the Appel reaction (using CBr₄ and PPh₃), can be highly effective. This method converts the alcohol to the bromide under mild, neutral conditions, preserving the double bond.[10]
-
Protecting Groups: While more synthetically intensive, protecting the double bond prior to bromination is a viable strategy for complex syntheses where high purity is paramount. However, for this specific molecule, optimizing the reaction conditions is generally sufficient.
Caption: Formation of the undesired 11-Bromododec-1-ol via a secondary carbocation intermediate.
FAQ 3: My yield is low, and I have isolated a high-boiling point byproduct that appears to be an ether. How is this forming?
Answer:
The formation of an ether, likely 11-dodecenyl ether, is a potential side reaction, especially when the reaction is run at elevated temperatures.
The Underlying Chemistry (Causality):
This side reaction occurs via a Williamson-ether-like synthesis pathway. The starting alcohol (11-dodecen-1-ol) can act as a nucleophile and attack the newly formed this compound (an electrophile) in an Sɴ2 reaction, displacing the bromide and forming an ether linkage. This process is often catalyzed by the acidic conditions used to generate HBr.
Troubleshooting Protocol:
-
Temperature Control: This is the most critical parameter. Ether formation is significantly accelerated at higher temperatures. Maintain the reaction temperature as low as possible while still allowing the primary reaction to proceed at a reasonable rate.
-
Control Stoichiometry: Ensure that the brominating agent is in slight excess to drive the conversion of the starting alcohol, minimizing its availability to act as a nucleophile.
-
Reaction Time: Monitor the reaction closely by TLC or GC-MS. Over-extending the reaction time after the starting material has been consumed can increase the likelihood of byproduct formation.
Caption: Nucleophilic attack of the starting alcohol on the product leading to ether formation.
Experimental Protocol: Recommended Synthesis using PBr₃
This protocol is designed to minimize the side reactions discussed above by using phosphorus tribromide, a mild and selective reagent for the conversion of primary alcohols to bromides.
Materials:
-
11-dodecen-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Initial Solution: Dissolve 11-dodecen-1-ol (1.0 eq) in anhydrous diethyl ether (or DCM) and cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise to the stirred solution via the dropping funnel over 30-45 minutes. Maintain the temperature at 0°C during the addition. Note: PBr₃ is corrosive and reacts violently with water. Handle with care in a fume hood.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (staining with potassium permanganate to visualize the disappearance of the alcohol).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and very slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
References
-
Synthesis of Alcohols from Haloalkanes. Química Organica.org. [Link]
-
Making halogenoalkanes (haloalkanes). Chemguide. [Link]
-
Preparation of Haloalkane from Alcohol: Methods & Reagents Explained. Vedantu. [Link]
-
Laboratory synthesis haloalkanes halogenoalkanes from alcohols alkanes industrial manufacture methods reagents reaction conditions equations alkyl halides. Doc Brown's Chemistry. [Link]
-
Halogenoalkanes and Alcohols. Physics & Maths Tutor. [Link]
-
Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. Vedantu. [Link]
-
Alkenes. chemrevise. [Link]
-
Free-Radical Addition of HBr: Anti-Markovnikov Addition. Chemistry Steps. [Link]
-
Alkenes: Electrophilic Addition with H2SO4 (A-level Chemistry). YouTube. [Link]
-
Hydrogen bromide and alkenes - the peroxide effect. Chemguide. [Link]
-
HBr Reaction. BYJU'S. [Link]
-
Free radical addition of HBr to an alkene (peroxide effect). Khan Academy. [Link]
-
Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]
-
1-Dodecene,12-broMo- - Uses and synthesis methods. ChemBK. [Link]
-
Addition of HBr to Alkenes. Master Organic Chemistry. [Link]
-
Addition Reactions of Alkenes. Save My Exams. [Link]
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- 10. chembk.com [chembk.com]
Technical Support Center: Purification of 12-Bromododec-1-ene
Welcome to the technical support guide for the purification of 12-Bromododec-1-ene by column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during this specific separation.
Core Principles: Understanding the Separation
This compound is a long-chain functionalized alkene characterized by a 12-carbon backbone, a terminal double bond, and a terminal bromine atom.[1][2] Its structure dictates its chromatographic behavior:
-
Polarity: The long hydrocarbon chain makes the molecule predominantly non-polar and hydrophobic.[2] The carbon-bromine bond and the pi-system of the double bond introduce very weak polarity.
-
Stationary Phase Interaction: In normal-phase chromatography, we use a polar stationary phase, typically silica gel. Silica gel's surface is covered with acidic silanol (-Si-OH) groups, which interact with molecules primarily through hydrogen bonding and dipole-dipole interactions.[3] Because this compound is non-polar, its interaction with the silica surface is weak.
-
Mobile Phase Selection: The mobile phase (eluent) must be non-polar to effectively move the compound down the column. The principle is a competition: the eluent molecules and the analyte molecules compete for the polar sites on the silica gel. A more polar eluent will displace the analyte more effectively, causing it to move faster. For this compound, a solvent system based on hexanes or petroleum ether with a small fraction of a slightly more polar solvent (like ethyl acetate or dichloromethane) is typically employed.
Detailed Experimental Protocol
This protocol provides a self-validating workflow, starting with analytical thin-layer chromatography (TLC) to define the separation parameters before committing to the preparative column.
Step 1: Method Development with Thin-Layer Chromatography (TLC)
The success of column chromatography is almost entirely dependent on the initial TLC analysis. The goal is to find a solvent system where the desired compound has a retention factor (Rf) between 0.2 and 0.4.[4]
-
Procedure:
-
Spot a dilute solution of your crude this compound onto a silica gel TLC plate.
-
Develop the plate in a chamber with a prepared solvent system. Start with highly non-polar systems and gradually increase polarity. Good starting points include Hexane:Ethyl Acetate mixtures (e.g., 100:0, 99:1, 95:5).
-
Visualize the developed plate. Since this compound lacks a strong UV chromophore, staining is necessary. A potassium permanganate (KMnO₄) dip is highly effective as it reacts with the double bond, or alternatively, an iodine chamber can be used.[5]
-
Calculate the Rf value for your product and any impurities. The Rf is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[6][7]
-
-
Causality: An Rf of 0.2-0.4 ensures the compound spends enough time interacting with the stationary phase to separate from impurities but not so long that it leads to excessive band broadening and long elution times.[4]
Step 2: Column Preparation (Wet Packing)
A well-packed column is critical to prevent cracking and channeling, which ruin separation efficiency.[3] Wet packing is generally the most reliable method.[8]
-
Procedure:
-
Secure a glass column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (~1 cm) to create a flat base.[3]
-
In a separate beaker, prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexane). The consistency should be pourable but not overly dilute.[8]
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column gently to ensure even packing and remove air bubbles.[3]
-
Once the silica has settled, add a final layer of sand (~1-2 cm) on top to protect the silica bed from being disturbed during sample and eluent addition.[5]
-
Crucially, never let the solvent level drop below the top of the silica bed. [3]
-
Step 3: Sample Loading
Loading the sample in a concentrated, narrow band is key to a high-resolution separation.
-
Procedure (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or diethyl ether).
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude sample) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your crude material adsorbed onto the silica.[9]
-
Carefully add this powder to the top of the packed column.
-
Gently add the eluent and proceed to elution.
-
-
Expertise: Dry loading is superior to wet loading for non-polar compounds like this compound. It prevents the use of a strong loading solvent that can disrupt the initial separation at the top of the column, leading to sharper bands and better resolution.[9]
Step 4: Elution and Fraction Collection
-
Procedure:
-
Carefully add your chosen eluent to the column reservoir, ensuring not to disturb the top layer of sand.
-
Open the stopcock and begin collecting fractions in test tubes or vials. For flash chromatography, gentle air pressure can be applied to speed up the flow rate.[5]
-
Maintain a constant level of eluent in the reservoir above the silica bed.
-
Monitor the separation by collecting small, uniform fractions and analyzing them by TLC.
-
Troubleshooting Guide & FAQs
This section addresses common problems in a direct question-and-answer format.
| Problem / Question | Probable Cause(s) | Solution(s) & Scientific Rationale |
| My compound won't move from the top of the column (Rf = 0). | The mobile phase is not polar enough to displace the compound from the silica gel. | Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., move from 99:1 Hexane:EtOAc to 95:5). This increases the eluent's competitive binding to the silica, displacing your compound and allowing it to move down the column. |
| My compound came out immediately with the solvent front (Rf ≈ 1). | The mobile phase is too polar. The compound has minimal interaction with the stationary phase and is simply washed through. | Decrease Eluent Polarity: Use a less polar solvent system (e.g., move from 90:10 Hexane:EtOAc to pure Hexane or 99:1). This enhances the relative affinity of your compound for the silica gel, slowing its movement and allowing for separation. |
| The separation is poor; spots are streaked or overlapping. | 1. Column Overloading: Too much sample was loaded for the amount of silica. 2. Poor Sample Solubility: The compound is not fully soluble in the eluent, causing it to streak as it moves. 3. Column Channeling: The silica bed has cracks or channels, leading to an uneven solvent front. | 1. Reduce Load: The standard ratio of silica to crude material is 30:1 to 100:1 by weight.[4] Use more silica for difficult separations. 2. Ensure Solubility: Use the dry loading method. If wet loading, ensure the sample is fully dissolved in the minimum amount of eluent before loading.[9] 3. Repack Column: Ensure the column is packed carefully without air bubbles and is kept vertical. Do not let the column run dry. |
| I see a new spot on the TLC of my fractions that wasn't in the crude mixture. | The compound may be degrading on the acidic silica gel. While less common for alkyl halides, it is possible. | Deactivate Silica: If degradation is confirmed, you can use silica gel that has been neutralized. A common lab practice is to elute with a solvent system containing a small amount of a base like triethylamine (~0.1-1%), which neutralizes the acidic silanol sites.[10] Alternatively, consider using a less acidic stationary phase like alumina. |
| How much silica gel should I use? | This depends on the difficulty of the separation, which is estimated by the difference in Rf values (ΔRf) on the TLC plate. | General Rule: For a ΔRf > 0.2, a ratio of 30:1 (silica:crude) is often sufficient. For a difficult separation with ΔRf < 0.1, a ratio of 100:1 or higher may be necessary to achieve baseline separation. |
| Should I use isocratic or gradient elution? | Isocratic elution uses a single, constant solvent composition. Gradient elution involves gradually increasing the polarity of the mobile phase during the run. | Start with Isocratic: If the TLC shows good separation between your product and all impurities with one solvent system, isocratic elution is simpler and sufficient. Use Gradient for Complexity: If your crude mixture contains impurities that are both much less polar and much more polar than your product, a gradient is more efficient. Start with a non-polar eluent to wash off non-polar impurities, then slowly increase the polarity to elute your product, and finally, increase it further to remove strongly-bound impurities. |
Visual Workflows
Visual diagrams help clarify the experimental sequence and decision-making logic.
Workflow for Purification of this compound
Caption: Overall workflow from method development to final product isolation.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common column chromatography issues.
References
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses Procedure. [Link]
-
Reddit. (2020). Rf value for TLC. r/chemhelp. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Small Scale Flash Column. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Professor Dave Explains. (2023). Performing Column Chromatography [Video]. YouTube. [Link]
-
ResearchGate. (2021). What is the optimal Rf value for our compound of interest when running silica column chromatography?. Retrieved from [Link]
-
Organic Chemistry Lab Techniques. (2022). Column Chromatography [Video]. YouTube. [Link]
-
ochemistree. (2013). Calculating Rf Values [Video]. YouTube. [Link]
-
Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]
Sources
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- 9. Chromatography [chem.rochester.edu]
- 10. biotage.com [biotage.com]
Stability and proper storage conditions for 12-Bromododec-1-ene
Technical Support Center: 12-Bromododec-1-ene
Welcome to the technical support guide for this compound (CAS No. 99828-63-4). This document is designed for researchers, chemists, and drug development professionals to ensure the stability, proper handling, and successful application of this versatile bifunctional molecule. As a molecule possessing both a terminal alkene and a primary alkyl bromide, its reactivity is valuable but also necessitates specific storage and handling protocols to prevent degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and stability of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: To maximize shelf-life and prevent degradation, this compound should be stored under the conditions summarized in the table below. The primary concerns are oxidation of the terminal double bond and hydrolysis or elimination of the alkyl bromide.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential degradation pathways like polymerization and oxidation.[1][2][3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The terminal alkene is susceptible to oxidation from atmospheric oxygen. An inert atmosphere prevents this. |
| Light Exposure | Amber/Opaque Vial | Protects from UV light which can initiate radical-based polymerization or decomposition of the alkyl halide. |
| Container | Tightly Sealed Container | Prevents exposure to moisture and atmospheric oxygen.[4] |
Q2: My vial of this compound arrived without a noticeable inert gas blanket. Is it still usable?
A2: The compound is typically shipped in tightly sealed containers, which minimizes air exposure during transit. Upon receipt, it is best practice to flush the vial headspace with an inert gas like argon or nitrogen before placing it in refrigerated storage. For immediate use, the material is likely fine, but for long-term storage, establishing an inert atmosphere is critical.
Q3: Why is this compound described as "Colorless to light yellow"? When should I be concerned about the color?
A3: A freshly purified sample of this compound is a colorless liquid.[5] The "light yellow" coloration is often acceptable and may result from minute quantities of impurities from synthesis or very early-stage degradation. However, if the material becomes distinctly yellow or brown, it is a strong indicator of significant degradation, potentially involving the release of elemental bromine or polymerization. Such material should be purified (e.g., by distillation or column chromatography) before use in sensitive applications.
Q4: What are the main chemical incompatibilities for this compound?
A4: Due to its bifunctional nature, care must be taken to avoid certain reagents during storage and in reaction setups. Key incompatibilities include:
-
Strong Oxidizing Agents: These can react vigorously with the terminal alkene.[6]
-
Strong Bases: Can cause dehydrobromination (E2 elimination) to form a diene.[6]
-
Heat and Ignition Sources: While not highly flammable, it is a combustible liquid and should be kept away from open flames and high heat.[4][7]
Troubleshooting Guide
This section provides a problem-solving framework for common issues encountered during experimentation.
Problem: Low or No Yield in a Grignard or Organolithium Reaction
-
Potential Cause 1: Degraded Starting Material. The C-Br bond may have been compromised by hydrolysis (if moisture was present) or other side reactions, reducing the amount of active alkyl halide available to form the organometallic reagent.
-
Validation Protocol: Run a small-scale test reaction. Before adding the magnesium or lithium, take a sample of your this compound and analyze it by GC-MS or ¹H NMR. Compare this to the reference spectrum to check for significant impurities or degradation products.
-
Solution: If the starting material is impure, purify it via vacuum distillation or flash chromatography on silica gel.
-
Potential Cause 2: Incompatible Reaction Conditions. The Grignard or organolithium reagent, once formed, can potentially react with the terminal alkene of another molecule of this compound.
-
Validation Protocol: Analyze the crude reaction mixture for byproducts. Look for evidence of oligomerization or addition across the double bond.
-
Solution: This is an inherent challenge of the molecule. Use of a protecting group for the alkene may be necessary for certain transformations. Alternatively, reaction conditions such as low temperature and slow addition can minimize side reactions.
Problem: Product Mixture Shows Unexpected Byproducts
-
Potential Cause: Unintended Reactivity of the Alkene. In reactions targeting the alkyl bromide (e.g., nucleophilic substitution), the terminal alkene may have participated in a side reaction. For example, under acidic conditions, the alkene can be hydrated or participate in polymerization.
-
Validation Protocol: Review your reaction conditions. Were any acidic or radical initiators present? Was the reaction exposed to air or light?
-
Solution: Ensure your reaction is performed under the intended atmosphere (usually inert). Use purified, degassed solvents. If acidic conditions are required, consider if the alkene needs to be protected first.
Troubleshooting Workflow Diagram
The following diagram outlines a logical process for troubleshooting experiments involving this compound.
Caption: Troubleshooting flowchart for experiments using this compound.
Experimental Protocol: Handling for a Suzuki Coupling Reaction
This protocol provides a step-by-step methodology for using this compound in a common cross-coupling reaction, emphasizing the techniques required to maintain its integrity.
Objective: To perform a Suzuki coupling between this compound and a boronic acid.
Methodology:
-
Reagent Preparation:
-
Place your reaction flask under high vacuum and heat with a heat gun for several minutes to remove adsorbed moisture. Allow to cool to room temperature.
-
Backfill the flask with an inert gas (Argon). Maintain a positive pressure of inert gas throughout the experiment using a balloon or manifold.
-
-
Solvent Preparation:
-
Use an anhydrous, degassed solvent (e.g., Toluene or DME). To degas, sparge the solvent with Argon for 15-20 minutes.
-
-
Handling this compound:
-
Allow the vial of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Using a dry, inert-gas-flushed syringe, draw up the required volume of the liquid.
-
The terminal alkene makes this compound a versatile building block for creating polymers, plasticizers, and pharmaceutical intermediates.[8]
-
Add the this compound to the reaction flask via a septum, ensuring the needle tip is below the surface of the solvent.
-
-
Reaction Setup:
-
Add the boronic acid, palladium catalyst, and ligand to the flask under a positive flow of Argon.
-
Add the degassed solvent, followed by the this compound as described above.
-
Finally, add the base (e.g., an aqueous solution of K₂CO₃, also degassed) via syringe.
-
-
Execution:
-
Heat the reaction mixture to the desired temperature under the inert atmosphere. Monitor the reaction by TLC or GC-MS.
-
Rationale Behind Key Steps:
-
Inert Atmosphere: Prevents oxidation of the palladium catalyst and potential side reactions with the alkene.
-
Degassed Solvents: Removes dissolved oxygen, which can degrade the catalyst and substrate.
-
Syringe Transfer: Minimizes the exposure of the reagent to the laboratory atmosphere.
By adhering to these storage and handling guidelines, you can ensure the stability of this compound and achieve more reliable and reproducible experimental outcomes.
References
-
Angene Chemical. (2021). Safety Data Sheet. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
ChemBK. (2024). 1-Dodecene,12-broMo-. [Link]
Sources
Technical Support Center: A-Z Guide to 12-Bromododec-1-ene Purification
This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals working with 12-Bromododec-1-ene. It provides a comprehensive framework for identifying and removing impurities, ensuring the high level of purity required for sensitive applications.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in commercial this compound?
A1: Commercial grades of this compound can contain a variety of impurities stemming from its synthesis and potential degradation. These include:
-
Saturated Analogs: 1-Bromododecane, which lacks the terminal double bond.
-
Isomeric Variants: Positional isomers of the double bond (e.g., 12-bromo-2-dodecene) or the bromine atom.
-
Unreacted Starting Materials: Residual dodec-11-en-1-ol, a common precursor in its synthesis.[1]
-
Solvent Residues: Trace amounts of solvents used during production and purification, such as dichloromethane or diethyl ether.[2]
-
Degradation Products: Exposure to air and light can lead to oxidation, forming various aldehydes and peroxides.
Q2: What are the ideal storage conditions for this compound to ensure its stability?
A2: To minimize degradation and maintain purity, this compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[3] It should also be protected from light to prevent photo-initiated degradation.
Q3: Is it necessary to purify this compound before use in a reaction?
A3: For applications that are sensitive to impurities, such as polymerization reactions, catalysis, or the synthesis of pharmaceutical intermediates, purification is highly recommended.[4] Impurities can act as inhibitors or catalysts, leading to unpredictable reaction outcomes and reduced yields. A preliminary purity assessment using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial first step.
Part 2: Troubleshooting Guide: A Deep Dive into Impurity Identification and Removal
This section provides a systematic approach to diagnosing and resolving common purity issues with this compound.
Scenario 1: My ¹H NMR spectrum shows unexpected signals.
Root Cause: Extraneous peaks in the ¹H NMR spectrum are a clear indication of impurities. The chemical shift (ppm), multiplicity (e.g., singlet, doublet, triplet), and integration of these signals provide valuable clues to the identity of the contaminants.
Diagnostic Workflow:
Caption: Decision-making workflow for identifying impurities from ¹H NMR data.
In-Depth Protocol: Purification via Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their polarity.[5][6]
-
Select the Stationary Phase: Silica gel is the most common choice for the separation of non-polar compounds like this compound.[5]
-
Choose the Mobile Phase (Eluent): A non-polar solvent system is required. Start with 100% hexanes or petroleum ether. The optimal solvent system can be determined by running preliminary Thin-Layer Chromatography (TLC).
-
Pack the Column: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a glass column, ensuring a homogenous bed with no air bubbles.[7]
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.[8]
-
Elute the Compound: Begin eluting with the non-polar solvent. This compound will travel down the column faster than more polar impurities.
-
Collect and Analyze Fractions: Collect the eluent in separate fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Isolate the Product: Combine the pure fractions and remove the solvent using a rotary evaporator.
Scenario 2: My GC-MS analysis reveals multiple peaks.
Root Cause: The presence of multiple peaks in a GC chromatogram indicates that your sample is a mixture of compounds with different volatilities. The mass spectrum of each peak can be used to identify the individual components.
Interpreting the Data:
| Compound | Expected Retention Time | Key Mass Fragments (m/z) |
| This compound | Main Peak | 247/249 (M/M+2), 168, 41 |
| 1-Bromododecane | Slightly shorter | 248/250 (M/M+2), 105, 57 |
| dodec-11-en-1-ol | Longer | 184 (M+), 166, 69 |
| Dichloromethane | Much shorter | 84/86/88 |
Troubleshooting Workflow:
Sources
- 1. chembk.com [chembk.com]
- 2. 1-Dodecene,12-broMo- | 99828-63-4 [chemicalbook.com]
- 3. 99828-63-4|this compound|BLD Pharm [bldpharm.com]
- 4. This compound [myskinrecipes.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Column chromatography - Wikipedia [en.wikipedia.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Navigating the Challenges of Long-Chain Terminal Alkenes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for the unique challenges encountered when handling long-chain terminal alkenes (α-olefins) in the laboratory. Long-chain alkenes (typically C12 and longer) are foundational materials in pharmaceuticals, polymers, and fine chemicals, but their physical properties and reactivity demand specialized handling. This document moves beyond standard protocols to explain the causality behind common issues, ensuring your experiments are both successful and reproducible.
Section 1: Core Challenges in Physical Handling & Preparation
Long-chain alkenes often present as waxy solids or viscous oils at room temperature, which is the root of many initial handling difficulties. Their nonpolar nature also dictates specific solvent choices for reactions and purification.
FAQ 1.1: My long-chain alkene is a waxy solid at room temperature. How can I accurately measure and transfer it for a reaction?
Answer: This is a common issue for alkenes with 18 or more carbon atoms, which are typically solids at room temperature[1][2]. Direct weighing on a balance is often messy and inaccurate due to static effects and difficulty in complete transfer.
Recommended "Melt & Transfer" Protocol:
-
Gentle Heating: Place the sealed container of the alkene in a warm water bath (typically 40-50°C) or on a gently heated stir plate. Do not use aggressive, localized heating (e.g., a heat gun), as this can cause localized decomposition or isomerization. The goal is to achieve a low-viscosity liquid state.
-
Liquid Transfer: Once molten, use a pre-warmed glass syringe or pipette to draw up the required volume or mass. For highly accurate additions, we recommend taring the reaction flask, adding the molten alkene via syringe, and then re-weighing the flask to get the exact mass added.
-
Solvent Wash: After transferring the bulk of the material, draw up a small amount of the reaction solvent into the warm syringe to rinse it, and add this rinse to the reaction flask. This ensures a quantitative transfer.
Causality: The waxy nature is due to the cumulative effect of van der Waals forces along the long hydrocarbon chains, allowing them to pack into a solid lattice[1]. By gently overcoming these forces with minimal heat, you can handle the compound as a liquid without risking thermal degradation.
FAQ 1.2: I am struggling to dissolve my C20+ alkene for a reaction. What are the best solvent choices?
Answer: The solubility of alkenes is governed by the "like dissolves like" principle. As nonpolar molecules, they are insoluble in polar solvents like water but readily dissolve in nonpolar organic solvents[1][3][4]. For very long-chain alkenes, solubility can still be a challenge even in common organic solvents, especially at lower temperatures.
Solvent Selection Guide:
| Solvent Class | Recommended Solvents | Suitability & Comments |
| Hydrocarbons | Hexane, Heptane, Toluene, Methylcyclohexane | Excellent. These are the best choice for general solubility. Toluene offers a higher boiling point for reactions requiring heat. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF), Dioxane | Good. Generally good solvents, but ensure they are peroxide-free, as peroxides can initiate unwanted side reactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Good, but use with caution. Excellent solvating power, but can be reactive with certain catalysts (e.g., some Lewis acids). Ensure compatibility with your reaction conditions. |
| Polar Aprotic | Acetonitrile (MeCN), Dimethylformamide (DMF) | Poor. Generally unsuitable. The significant polarity difference prevents effective solvation. |
Expert Tip: For reactions that are sensitive to mass transfer limitations, such as hydroformylation or certain metathesis reactions, ensuring complete dissolution is critical.[5] If solubility is limited at room temperature, consider running the reaction at a slightly elevated temperature (if thermally permissible) to maintain a homogeneous phase.
Section 2: Stability, Storage, and Unwanted Isomerization
Perhaps the most insidious challenge with terminal alkenes is their propensity to undergo unwanted side reactions during storage or the reaction itself. Understanding these pathways is key to preventing them.
FAQ 2.1: My NMR analysis shows signals for internal alkenes, but I started with a pure α-olefin. What is happening and how can I stop it?
Answer: You are observing alkene isomerization, also known as "chain-walking."[6] This is the migration of the double bond from the terminal (α) position to more thermodynamically stable internal (β, γ, etc.) positions. This process is often catalyzed by trace impurities or reaction conditions.
Common Causes & Prevention Strategies:
-
Trace Metal Catalysts: The most common culprits are trace residues of transition metals like Ruthenium, Rhodium, Molybdenum, or Iron from previous synthetic steps or scraped from stainless steel spatulas.[6][7][8]
-
Solution: Purify the starting alkene meticulously using silica gel chromatography or distillation to remove metal contaminants. Use glass or PTFE equipment for all transfers.
-
-
Acidic or Basic Conditions: Both acid and base can promote isomerization.[9]
-
Solution: Ensure all glassware is clean and neutral. If your reaction generates acidic or basic byproducts, consider using a buffer or running the reaction to a lower conversion to minimize exposure time.
-
-
Heat & Light: Thermal energy can provide the activation energy for isomerization, especially if catalytic impurities are present. UV light can also promote radical pathways.
-
Solution: Store α-olefins in a cool, dark place. When heating a reaction, use the minimum temperature necessary for the desired transformation.
-
Below is a troubleshooting workflow for diagnosing and preventing isomerization.
Caption: Troubleshooting workflow for alkene isomerization.
FAQ 2.2: How should I properly store long-chain terminal alkenes to ensure their long-term stability?
Answer: Proper storage is crucial to prevent the three main degradation pathways: isomerization, oxidation, and polymerization.
Caption: Common degradation pathways for terminal alkenes.
Optimal Storage Protocol:
-
Purify First: Before long-term storage, ensure the alkene is pure. Isomers or oxidation products can accelerate further degradation.
-
Use an Inert Atmosphere: Oxygen is a key culprit in degradation, leading to oxidation at the allylic position or cleavage of the double bond.[10] Displace the air in the storage container with an inert gas like Argon or Nitrogen.
-
Choose the Right Container: Use an amber glass bottle to protect the sample from light. Ensure the cap is tight-fitting, preferably with a PTFE liner to prevent leaching of plasticizers.
-
Store Cold and Dark: Store the container in a refrigerator or freezer (-20°C is ideal). This minimizes the thermal energy available for isomerization and slows down all degradation pathways.
-
Consider Inhibitors: For bulk quantities or very long-term storage, consider adding a radical inhibitor like Butylated hydroxytoluene (BHT) at a very low concentration (e.g., 100 ppm), but only if it will not interfere with downstream applications.
Section 3: Navigating Reaction-Specific Hurdles
The unique properties of long-chain alkenes introduce specific challenges in common synthetic transformations.
FAQ 3.1: My olefin metathesis reaction with 1-octadecene is sluggish and gives poor selectivity. What's going wrong?
Answer: Olefin metathesis with long-chain substrates is highly sensitive to both substrate purity and reaction conditions.[11][12] The high viscosity and potential for catalyst deactivation are primary concerns.
Troubleshooting Metathesis:
-
Catalyst Choice & Loading: Second-generation Grubbs or Hoveyda-Grubbs catalysts are generally robust, but their efficiency can be hampered by the sterically demanding long chain. You may need to increase catalyst loading slightly (e.g., from 1 mol% to 2-5 mol%).
-
Solubility and Concentration: The reaction must be homogeneous. Use a good solvent like toluene and ensure the reaction is not overly concentrated, which can increase viscosity and hinder catalyst turnover. Running the reaction at a slightly elevated temperature (e.g., 40-60°C) can help.
-
Purity is Paramount: Metathesis catalysts are notoriously sensitive to impurities.[11] Your alkene must be free of water, oxygen, and any polar functional groups from previous steps. Degas the solvent and substrate thoroughly with argon bubbling or freeze-pump-thaw cycles before adding the catalyst.
-
Selectivity Issues: In cross-metathesis, achieving high selectivity can be difficult due to competing homodimerization.[13] If your goal is a cross-product, use a 2-3 fold excess of the more volatile or less reactive alkene partner to favor the desired reaction pathway.
FAQ 3.2: I am attempting a hydroformylation of 1-dodecene, but the reaction is slow and gives poor linear-to-branched selectivity. How can I optimize this?
Answer: Hydroformylation of long-chain alkenes is a classic example of a reaction plagued by solubility challenges.[14] The nonpolar alkene has very low solubility in the polar solvents often required to dissolve the organometallic catalyst (typically Rhodium-based).[5][15]
Strategies for Improvement:
-
Biphasic vs. Homogeneous Systems: While industrial processes for short-chain alkenes use biphasic aqueous systems, this is ineffective for long-chain alkenes due to poor solubility.[5] A homogeneous system is required.
-
Solvent System: Toluene is a common choice. Some specialized methods use solvent systems like methanol or polyethylene glycol that can create a single phase under reaction conditions but allow for phase separation upon cooling for catalyst recovery.[15][16]
-
Ligand Choice: The ligand on the rhodium catalyst is critical for both activity and selectivity. Diphosphite ligands like Biphephos are known for promoting high activity and linear selectivity, but they are sensitive to oxidation and hydrolysis.[17][18] Rigorous exclusion of air and moisture is essential.
-
Pressure and Temperature: Typical conditions are 105–115 °C and 20 bar of syngas (CO/H₂).[5] Ensure your pressure vessel is rated for these conditions and that you have efficient stirring to overcome mass transfer limitations.
Section 4: Purification and Characterization
Confirming the purity and identity of your long-chain terminal alkene is a critical final step.
FAQ 4.1: What are the key NMR signals that confirm I have a clean, terminal alkene?
Answer: ¹H and ¹³C NMR spectroscopy are the most powerful tools for characterizing alkenes.[19][20] For a long-chain α-olefin like 1-dodecene, you should look for several characteristic signals.
Key NMR Chemical Shifts for Terminal Alkenes (in CDCl₃):
| Nucleus | Signal Type | Typical Chemical Shift (ppm) | Description & Interpretation |
| ¹H NMR | Vinylic CH₂ | 4.90 - 5.05 | Two signals (doublet of doublets or multiplet) integrating to 2H. These are the terminal =CH₂ protons. Their presence is the primary indicator of an α-olefin.[19] |
| ¹H NMR | Vinylic CH | 5.75 - 5.90 | A complex multiplet integrating to 1H. This is the R-CH= proton. |
| ¹H NMR | Allylic CH₂ | ~2.05 | A multiplet (often a quartet or triplet of doublets) integrating to 2H. This is the -CH₂- group adjacent to the double bond.[19] |
| ¹H NMR | Alkyl Chain | 1.25 - 1.40 | A large, broad singlet-like signal representing the bulk of the -(CH₂)n- methylene groups. |
| ¹H NMR | Terminal CH₃ | ~0.88 | A triplet integrating to 3H, representing the terminal methyl group of the chain. |
| ¹³C NMR | Vinylic CH₂ | 114 - 115 | The sp² carbon of the terminal =CH₂ group. A very characteristic upfield signal for an sp² carbon.[21][22] |
| ¹³C NMR | Vinylic CH | 139 - 140 | The sp² carbon of the internal R-CH= group.[21][22] |
Purity Check: The absence of signals in the 5.3-5.5 ppm region of the ¹H NMR spectrum is critical, as this is where internal alkene protons typically resonate. The integration of the vinylic region (4.9-5.9 ppm) should correspond correctly to the integration of the terminal methyl group.
References
-
Selective Isomerization of Terminal Alkenes to (Z)-2-Alkenes Catalyzed by an Air-Stable Molybdenum(0) Complex. Organometallics - ACS Publications. [Link]
-
(Z)-Selective Isomerization of Terminal Alkenes using an air-stable Mo(0) Complex. Temple University. [Link]
-
Selective Isomerization of Terminal Alkenes with Extremely Active Ruthenium Catalysts. Chemistry – A European Journal. [Link]
-
Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. MDPI. [Link]
-
Oxidative Cleavage of Long-Chain Terminal Alkenes to Carboxylic Acids. ACS Publications. [Link]
-
Oxidative Cleavage of Long-Chain Terminal Alkenes to Carboxylic Acids. ACS Publications. [Link]
-
Evidence for Ruthenium(II) Peralkene Complexes as Catalytic Species during the Isomerization of Terminal Alkenes in Solution. PMC - NIH. [Link]
-
Catalyst for rapid and selective alkene isomerization. San Diego State University. [Link]
-
Oxidative Cleavage of Long-Chain Terminal Alkenes to Carboxylic Acids. ResearchGate. [Link]
-
Oxidation of Long-Chain α-Olefins Using Environmentally-Friendly Oxidants. PMC - NIH. [Link]
-
Hydroformylation of Alkenes: An Industrial View of the Status and Importance. ResearchGate. [Link]
-
Towards continuous Rh-hydroformylation of long chain alkenes: handling methodology for the long-term stability of Biphephos in a continuous reactor with an attached membrane separation unit. RSC Publishing. [Link]
-
Physical Properties of Alkenes. OpenOChem Learn. [Link]
-
Physical and Chemical Properties of Alkenes. CK-12 Foundation. [Link]
-
Systematic Green Solvent Selection for the Hydroformylation of Long-Chain Alkenes. ACS Sustainable Chemistry & Engineering. [Link]
-
Reactions of Alkenes. Pearson. [Link]
-
Organic Chemistry Alkenes. SlidePlayer. [Link]
-
INTRODUCTION | ORGANIC CHEMISTRY. gesci. [Link]
-
Challenges in olefin metathesis: past, present and future. CoLab. [Link]
-
Physical Properties of Alkenes:Melting & Boiling Point, Solubility. Testbook. [Link]
-
Homogeneous hydroformylation of long chain alkenes catalyzed by water soluble phosphine rhodium complex in CH3OH and efficient catalyst cycling. RSC Publishing. [Link]
-
Hydroformylation of long chain alkenes. ResearchGate. [Link]
-
Alkene. Wikipedia. [Link]
-
One-Pot Synthesis of Terminal Alkynes from Alkenes. JACS Au. [Link]
-
Challenges in olefin metathesis: past, present and future. Centre of New Technologies. [Link]
-
One-Pot Synthesis of Terminal Alkynes from Alkenes. PMC - NIH. [Link]
-
Reactions of Alkenes. University of Calgary. [Link]
-
Reactions of Alkenes (Cambridge (CIE) AS Chemistry): Revision Note. Save My Exams. [Link]
-
Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. ResearchGate. [Link]
-
(PDF) Alkene Cross‐Metathesis with 2,5‐Dimethyl‐2,4‐Hexadiene Enables Isobutylenyl/Prenyl Functionalizations and Rubber Valorization. ResearchGate. [Link]
-
8: Alkenes and Alkynes. LibreTexts. [Link]
-
(PDF) Towards continuous Rh-hydroformylation of long chain alkenes: Handling methodology for the long-term stability of Biphephos in a continuous reactor with an attached membrane separation unit. ResearchGate. [Link]
-
Taking Olefin Metathesis to the Limit: Stereocontrolled Synthesis of Trisubstituted Alkenes. PubMed. [Link]
-
Cross Metathesis. Organic Chemistry Portal. [Link]
-
A) Assigned ¹H‐NMR spectra of the various alkene‐functionalized PCL... ResearchGate. [Link]
-
Catalytic Enantioselective Functionalization of Unactivated Terminal Alkenes. PMC - NIH. [Link]
-
Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. PubMed. [Link]
-
Polarity Transduction Enables the Formal Electronically Mismatched Radical Addition to Alkenes. Journal of the American Chemical Society. [Link]
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- 6. Evidence for Ruthenium(II) Peralkene Complexes as Catalytic Species during the Isomerization of Terminal Alkenes in Solution - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. communities.springernature.com [communities.springernature.com]
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Technical Support Center: Minimizing Wurtz Coupling Byproducts
Welcome to the technical support center dedicated to the Wurtz coupling reaction. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies by minimizing the formation of common byproducts. Here, we will explore the mechanistic nuances of the Wurtz reaction and provide actionable troubleshooting advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the limitations and common side reactions associated with the Wurtz coupling process.
Q1: What are the most common byproducts in a Wurtz reaction and what causes them?
A1: The two most prevalent byproducts are alkenes and, in the case of mixed couplings, a statistical mixture of alkanes.[1][2]
-
Alkene Formation: This occurs via an elimination side reaction, which is a significant competing pathway, especially when using bulky, secondary, or tertiary alkyl halides.[1][3] The reaction conditions, particularly temperature, can also favor elimination.[1] The mechanism can involve the disproportionation of alkyl radical intermediates into an alkane and an alkene.[1]
-
Mixture of Alkanes: When two different alkyl halides (R-X and R'-X) are used in a "cross-coupling," the reaction lacks selectivity and yields a mixture of three products: the desired R-R' along with the symmetrical dimers R-R and R'-R'.[1][4] Separating these alkanes is often challenging due to their similar physical properties, such as boiling points.[1][2]
Q2: Why does the Wurtz reaction generally fail or produce poor yields with tertiary and secondary alkyl halides?
A2: The Wurtz reaction is highly sensitive to steric hindrance. Tertiary alkyl halides almost exclusively undergo an elimination reaction to form alkenes instead of the desired coupling product.[3][5][6][7] This is because the bulky nature of the tertiary alkyl group makes the nucleophilic substitution step (SN2-like) required for coupling sterically hindered and energetically unfavorable.[8][9] Sodium metal acts as a strong base, promoting dehydrohalogenation.[3][10] Secondary alkyl halides also suffer from competing elimination reactions, leading to poor yields of the coupled alkane.[1][11] For these reasons, the Wurtz reaction is most reliable for primary alkyl halides.[11][12]
Q3: Is it possible to synthesize unsymmetrical alkanes (R-R') efficiently using this method?
A3: No, the Wurtz reaction is generally not a suitable method for synthesizing unsymmetrical alkanes.[8] As mentioned in Q1, reacting two different alkyl halides results in a statistical mixture of three different alkanes, making the purification of the desired product difficult and reducing its overall yield.[2][4] For the efficient and selective synthesis of unsymmetrical alkanes, alternative methods such as the Corey-House synthesis are strongly recommended.[1]
Q4: Are there more effective alternatives to the Wurtz reaction for C-C bond formation?
A4: Yes, while the Wurtz reaction is a classic method, modern organic synthesis offers a range of more efficient, selective, and functional-group-tolerant alternatives. These include:
-
Grignard Reagents: The coupling of an alkyl magnesium halide with an alkyl halide.[13]
-
Organocuprate Reagents (Gilman Reagents): Used in the Corey-House synthesis, which is excellent for coupling various organic halides.
-
Transition Metal-Catalyzed Cross-Coupling Reactions: This is a broad and powerful class of reactions, including the Suzuki, Negishi, and Sonogashira couplings, which offer exceptional control and scope.[13][14][15]
Troubleshooting Guide
This guide provides specific solutions to common experimental problems encountered during the Wurtz reaction.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Alkane | 1. Presence of moisture or oxygen in the reaction setup.[1][16] 2. Impure alkyl halide starting material. 3. Insufficient surface area of the sodium metal.[1][11] 4. Low reactivity of the alkyl halide (e.g., R-Cl vs. R-I).[1][11] | 1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use an anhydrous solvent like dry diethyl ether or THF.[8][16] 2. Purify the alkyl halide (e.g., by distillation) before use. 3. Use finely dispersed sodium metal to maximize the reactive surface area.[11][17] 4. Switch to a more reactive alkyl halide. The general reactivity order is R-I > R-Br > R-Cl.[11][17] |
| Predominant Formation of Alkene Byproduct | 1. Use of secondary or tertiary alkyl halides.[1][6] 2. The alkyl halide is sterically bulky.[5][8] 3. The reaction temperature is too high, favoring the elimination pathway.[1] | 1. Whenever possible, use primary alkyl halides, as they are least prone to elimination.[11][12] 2. If the substrate cannot be changed, carefully control the temperature to minimize elimination. 3. Maintain a low and controlled reaction temperature. The reaction is often exothermic, so slow addition of the alkyl halide and external cooling (e.g., an ice bath) is crucial. |
| Reaction Fails to Initiate | 1. The surface of the sodium metal is passivated (coated with an oxide layer). 2. The concentration of reactants is too low at the start. | 1. Use fresh sodium metal cut into small pieces to expose a clean, reactive surface. Using a sodium dispersion is also highly effective.[1] 2. Ensure a sufficient local concentration of the alkyl halide is present at the beginning to initiate the reaction before proceeding with slow, controlled addition. |
| Formation of a Complex Mixture of Products | 1. Attempting a cross-coupling reaction with two different alkyl halides.[2][4] | 1. The Wurtz reaction is inherently non-selective for cross-couplings. Use this method only for the synthesis of symmetrical alkanes (from a single alkyl halide).[2][18] 2. For unsymmetrical alkanes, employ a more selective method like the Corey-House synthesis.[1] |
Visualizing the Reaction Pathways
Understanding the competing reaction pathways is key to minimizing byproducts. The following diagram illustrates the desired coupling mechanism alongside the problematic elimination side reaction.
Caption: Fig 1. Competing pathways in the Wurtz reaction.
Troubleshooting Workflow
Use this decision tree to diagnose and resolve issues in your Wurtz coupling experiment.
Caption: Fig 2. A decision tree for troubleshooting Wurtz reactions.
Optimized Experimental Protocol: Synthesis of n-Hexane
This protocol provides a detailed methodology for the synthesis of a symmetrical alkane (n-hexane) from 1-bromopropane, incorporating best practices to minimize byproduct formation.[1]
Materials:
-
1-Bromopropane (purified by distillation)
-
Sodium metal, finely dispersed
-
Anhydrous diethyl ether
-
Inert gas (Nitrogen or Argon)
-
Standard reflux apparatus (three-necked round-bottom flask, reflux condenser, dropping funnel)
-
Ice-water bath
Procedure:
-
Setup: Assemble the reflux apparatus. Ensure all glassware is thoroughly oven-dried and cooled under a stream of inert gas.
-
Sodium Preparation: In the three-necked flask, place the finely dispersed sodium metal under a positive pressure of inert gas.
-
Solvent Addition: Add anhydrous diethyl ether to the flask to cover the sodium.
-
Reactant Preparation: In the dropping funnel, prepare a solution of 1-bromopropane in anhydrous diethyl ether.
-
Initiation and Controlled Addition: Begin stirring the sodium suspension. Add a small amount of the 1-bromopropane solution to initiate the reaction. Once initiated (indicated by cloudiness or gentle reflux), place the flask in an ice-water bath to maintain a low temperature.
-
Slow Addition: Add the remaining 1-bromopropane solution dropwise from the funnel over a period of at least one hour. Maintaining a slow addition rate and low temperature is critical to control the exothermic reaction and prevent side reactions.[1]
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
Quenching: Cautiously quench the reaction by slowly adding ethanol to destroy any unreacted sodium, followed by the slow addition of water.
-
Workup and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water and then brine, dry it over anhydrous magnesium sulfate, and filter. The n-hexane can be purified from any remaining starting material or high-boiling byproducts by fractional distillation.
References
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-
BYJU'S. (n.d.). Wurtz Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Wurtz reaction. Retrieved from [Link]
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GeeksforGeeks. (2025). Wurtz Reaction. Retrieved from [Link]
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Vedantu. (n.d.). Wurtz Reaction Mechanism, Examples & Uses – Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wurtz Reaction. Retrieved from [Link]
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J&K Scientific LLC. (2025). Wurtz Reaction. Retrieved from [Link]
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J&K Scientific LLC. (2025). Wurtz Reaction. Retrieved from [Link]
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Scribd. (n.d.). Wurtz Coupling Reaction. Retrieved from [Link]
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Reddit. (2025). Wurtz coupling. Retrieved from [Link]
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Aakash Institute. (n.d.). Examples, Mechanism & Wurtz Fittig Reaction. Retrieved from [Link]
-
Quora. (2020). Why the Wurtz coupling method is not suitable for tertiary alkyl halides?. Retrieved from [Link]
-
Allen. (n.d.). Wurtz reaction fails in case of tert-alkyl halides. Explain.. Retrieved from [Link]
-
ResearchGate. (n.d.). Traditional vs. direct dehydrative coupling for C-C bond formation. Retrieved from [Link]
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University of Illinois. (2006). Recent Advances in sp3-sp3 Carbon-Carbon Bond Forming Reactions. Retrieved from [Link]
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Organic Chemistry Portal. (2007). Best Synthetic Methods: C-C Bond Formation. Retrieved from [Link]
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Preprints.org. (2025). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. Retrieved from [Link]
-
organicmystery.com. (n.d.). Wurtz reaction fails in case of tertiary alkyl halides. Explain.. Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). WURTZ REACTION | NAMED ORGANIC REACTION | EXPLANATION. Retrieved from [Link]
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Brainly.in. (2018). Wurtz reaction fail in case of tert alkyl halides.why?. Retrieved from [Link]
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Online Organic Chemistry Tutor. (n.d.). Wurtz Reaction. Retrieved from [Link]
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SATHEE CUET. (n.d.). Chemistry Wurtz Reaction. Retrieved from [Link]
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askIITians. (2011). why tertiary alkyl halides does not undergo wurtz reaction?. Retrieved from [Link]
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Chemistry Stack Exchange. (2020). Order of reactivity of substrates towards Wurtz reaction. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 12-Bromododec-1-ene and 10-Bromodec-1-ene
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that influences the efficiency, yield, and viability of a synthetic pathway. Long-chain functionalized alkenes, such as 12-Bromododec-1-ene and 10-Bromodec-1-ene, are versatile building blocks used in the synthesis of complex organic molecules, including pharmaceuticals, polymers, and surfactants. This guide provides an in-depth comparison of the reactivity of these two structurally similar bromoalkenes, supported by theoretical principles and experimental considerations.
Introduction to the Molecules
This compound and 10-Bromodec-1-ene are both primary alkyl bromides containing a terminal double bond. Their structures consist of a long hydrocarbon chain, which imparts hydrophobicity, and two key functional groups: a bromine atom and a carbon-carbon double bond. These functional groups are the primary sites of chemical reactivity, allowing for a wide range of transformations. The principal difference between the two molecules is the length of the alkyl chain separating these two functional groups.
-
10-Bromodec-1-ene: Features an eight-carbon methylene chain between the bromo and vinyl groups.
-
This compound: Features a ten-carbon methylene chain between the bromo and vinyl groups.
This subtle structural difference is the focus of our comparative analysis.
Comparative Physicochemical Properties
The physical properties of these compounds are largely dictated by their molecular weight and chain length. As expected, the longer chain of this compound results in a higher molecular weight and boiling point.
| Property | 10-Bromodec-1-ene | This compound | Data Source(s) |
| Molecular Formula | C₁₀H₁₉Br | C₁₂H₂₃Br | |
| Molecular Weight | 219.16 g/mol | 247.22 g/mol | |
| Boiling Point | ~239 °C @ 760 mmHg (predicted) | ~270 °C @ 760 mmHg (predicted) | |
| Density | ~1.092 g/cm³ | ~1.052 g/cm³ (predicted) | |
| Refractive Index | n20/D 1.466 | Not available |
These differences, while minor, can influence reaction parameters such as solvent choice and temperature control, but they do not inherently predict chemical reactivity.
Analysis of Chemical Reactivity
The reactivity of these molecules can be analyzed at their two functional sites: the carbon-bromine (C-Br) bond and the carbon-carbon (C=C) double bond.
Reactivity of the Carbon-Bromine Bond
The C-Br bond in both molecules is a primary alkyl bromide. The carbon atom attached to the bromine is electrophilic due to the electronegativity of bromine, making it susceptible to attack by nucleophiles.
-
Nucleophilic Substitution (Sₙ2) Reactions: Primary haloalkanes readily undergo Sₙ2 reactions. The key factors influencing the rate are steric hindrance and the strength of the C-Br bond. For both 10-Bromodec-1-ene and this compound, the reaction site is unhindered. While increasing alkyl chain length can slightly decrease the rate of Sₙ2 reactions due to increased steric bulk, the difference imparted by just two methylene groups at such a distance from the reaction center is expected to be negligible. The primary determinant of reactivity is the C-Br bond enthalpy itself, which is identical in both molecules.
-
Grignard Reagent Formation: The formation of a Grignard reagent by reacting the alkyl bromide with magnesium metal is one of the most important reactions for these compounds. This reaction transforms the electrophilic carbon of the C-Br bond into a potent nucleophile. The success of Grignard formation is highly dependent on anhydrous conditions and the purity of the magnesium, rather than the chain length of the alkyl halide. Both molecules are expected to form Grignard reagents (9-decenylmagnesium bromide and 11-dodecenylmagnesium bromide, respectively) with comparable ease and efficiency.
Causality Insight: The electronic influence of the terminal double bond on the C-Br bond is minimal in both cases. The inductive and field effects decay rapidly over a chain of single bonds. With eight and ten methylene groups separating the functional groups, there is no significant electronic communication between them. Therefore, from a theoretical standpoint, the reactivity at the C-Br bond should be virtually identical for both compounds.
Reactivity of the C=C Double Bond
The terminal alkene is a site of nucleophilicity and can undergo a variety of electrophilic addition reactions (e.g., hydrohalogenation, hydration, epoxidation, hydroboration-oxidation).
Causality Insight: Just as the double bond does not significantly influence the C-Br bond, the bromine atom does not electronically affect the reactivity of the double bond. The C=C bond in both 10-Bromodec-1-ene and this compound will exhibit reactivity characteristic of a typical monosubstituted terminal alkene, such as 1-decene or 1-dodecene. Any observed differences in reaction outcomes would likely stem from slight variations in solubility or physical properties rather than inherent electronic differences in reactivity.
Experimental Protocol: Comparative Grignard Reaction and Electrophilic Quench
To empirically validate the theoretical assertion of similar reactivity, a comparative experiment involving Grignard reagent formation and subsequent reaction with a simple electrophile like acetone is proposed. This protocol directly probes the reactivity of the C-Br bond.
Methodology
Objective: To synthesize and compare the yields of tertiary alcohols from the reaction of Grignard reagents derived from 10-Bromodec-1-ene and this compound with acetone.
Materials:
-
10-Bromodec-1-ene
-
12
A Researcher's Guide to Alternatives for 12-Bromododec-1-ene in Functional Polymer Synthesis
In the pursuit of advanced materials with tailored properties, the synthesis of functional polymers is a cornerstone of modern polymer chemistry. For years, 12-Bromododec-1-ene has served as a valuable bifunctional building block, offering both a polymerizable terminal alkene and a reactive alkyl bromide for subsequent modifications.[1][2][3] However, the evolving demands of materials science, drug development, and specialty chemicals necessitate a broader palette of synthetic tools. This guide provides an in-depth comparison of strategic alternatives to this compound, offering researchers and scientists a comprehensive overview of cutting-edge techniques for crafting functional polymers with precision and versatility.
This guide moves beyond a simple catalog of alternatives. Instead, it delves into the strategic choice of synthetic pathways, emphasizing the underlying chemical principles and providing practical, data-driven insights. We will explore two primary strategies for incorporating functionality: the direct polymerization of functional monomers and the post-polymerization modification of existing polymer backbones. Each approach offers distinct advantages and is suited for different target applications and polymer types.
Strategic Decision-Making in Functional Polymer Synthesis
The choice of a synthetic strategy is dictated by the desired polymer architecture, the nature of the functional group, and the intended application. The following diagram illustrates a general workflow for the synthesis of functional polymers, highlighting the key decision points.
Caption: A generalized workflow for the synthesis of functional polymers, from initial strategy selection to final characterization.
Part 1: Direct Polymerization of Functional Monomers
The most direct route to a functional polymer is the polymerization of a monomer that already contains the desired functional group.[4][5] This approach is advantageous as it allows for the incorporation of a high degree of functionality. However, the success of this strategy hinges on the compatibility of the functional group with the chosen polymerization technique.
Controlled/Living Radical Polymerization (CLRP)
CLRP techniques have revolutionized polymer synthesis by enabling the creation of polymers with well-defined molecular weights, narrow polydispersities, and complex architectures.[6] Two of the most powerful CLRP methods are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a versatile and robust method for polymerizing a wide range of monomers, including styrenes, (meth)acrylates, and acrylamides.[7][8] The key to ATRP is a reversible equilibrium between active propagating radicals and dormant species, catalyzed by a transition metal complex (typically copper-based).[7] This allows for controlled chain growth.
-
Functional Initiators: One way to introduce a specific functionality at the beginning of a polymer chain (the α-end) is by using a functional initiator.[4][9] For example, an initiator bearing a hydroxyl, azide, or alkyne group can be used to initiate the polymerization, resulting in a polymer with that specific end-group.[10][11]
-
Direct Polymerization of Functional Monomers: ATRP is tolerant to a wide variety of functional groups, allowing for the direct polymerization of monomers such as 2-hydroxyethyl methacrylate (HEMA), glycidyl methacrylate (GMA), and N-isopropylacrylamide (NIPAAm).[5][8]
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is arguably one of the most versatile CLRP techniques due to its tolerance of a wide range of monomers and reaction conditions, including aqueous systems.[12][13][14] The control in RAFT is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound.[13]
-
Functional Chain Transfer Agents (CTAs): Similar to functional initiators in ATRP, functional CTAs can be designed to introduce specific end-group functionalities.[15][16][17] For instance, a CTA with a carboxylic acid group can be used to create polymers with a terminal carboxyl group.
-
Broad Monomer Scope: RAFT polymerization can be used to polymerize a vast array of functional monomers, including those with acidic, basic, and hydroxyl groups.[14][18][19]
Caption: A schematic representation of post-polymerization modification using the CuAAC "click" reaction.
| Method | Applicable Polymers | Efficiency | Versatility of Functionality | Key Advantages |
| C-H Functionalization | Polyolefins and other C-H rich polymers | Moderate to high | Growing range (azides, esters, etc.) | Functionalizes inert backbones. [20] |
| Photochemical Mod. | Polyolefins | High | Specific (oximes, ketones) | Clean, catalyst-free. [21][22] |
| Click Chemistry | Polymers with azide/alkyne handles | Very High | Extremely broad | High efficiency, mild conditions, bio-orthogonal. [23][24][25][26] |
Experimental Protocols
To provide a practical context, here are two representative experimental protocols for synthesizing functional polymers using the techniques discussed.
Protocol 1: Synthesis of a Hydroxyl-Functional Polymer via RAFT Polymerization
This protocol describes the synthesis of poly(2-hydroxyethyl acrylate) (PHEA) using a carboxylic acid-functionalized RAFT agent.
Materials:
-
2-Hydroxyethyl acrylate (HEA) (inhibitor removed)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
1,4-Dioxane (solvent)
Procedure:
-
In a Schlenk flask, dissolve HEA (e.g., 5.0 g, 43.0 mmol), CPADB (e.g., 0.12 g, 0.43 mmol), and AIBN (e.g., 7.1 mg, 0.043 mmol) in 1,4-dioxane (10 mL).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6 hours).
-
To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by adding the solution dropwise into a large excess of cold diethyl ether.
-
Collect the polymer by filtration and dry under vacuum to a constant weight.
-
Characterize the polymer using ¹H NMR (for conversion and composition) and GPC (for molecular weight and polydispersity).
Protocol 2: Post-Polymerization Modification of an Azide-Functional Polymer via Click Chemistry
This protocol outlines the "clicking" of an alkyne-containing fluorescent dye onto a polymer with pendant azide groups.
Materials:
-
Poly(glycidyl methacrylate)-co-poly(methyl methacrylate) (PGMA-co-PMMA)
-
Sodium azide (NaN₃)
-
Propargyl-dansyl (alkyne-functionalized fluorescent dye)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
N,N-Dimethylformamide (DMF) (solvent)
Procedure:
-
Azidation of the Precursor Polymer:
-
Dissolve PGMA-co-PMMA (e.g., 1.0 g) and NaN₃ (e.g., 0.5 g) in DMF (20 mL).
-
Stir the mixture at 60 °C for 24 hours to convert the epoxy groups to azide groups.
-
Precipitate the azide-functionalized polymer in water, filter, and dry under vacuum.
-
-
Click Reaction:
-
In a flask, dissolve the azide-functionalized polymer (e.g., 0.5 g) and propargyl-dansyl (e.g., 0.1 g) in DMF (10 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 50 mg) in water (1 mL) and a solution of CuSO₄·5H₂O (e.g., 25 mg) in water (1 mL).
-
Add the sodium ascorbate solution to the polymer solution, followed by the CuSO₄ solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Purify the functionalized polymer by dialysis against DMF and then water to remove the catalyst and unreacted dye.
-
Lyophilize the purified polymer to obtain the final product.
-
Confirm the successful functionalization using UV-Vis spectroscopy (to detect the dye) and FTIR spectroscopy (to observe the disappearance of the azide peak).
-
Conclusion
The synthesis of functional polymers has moved far beyond the reliance on a limited set of bifunctional monomers like this compound. By embracing strategies such as controlled/living radical polymerization, anionic polymerization, and post-polymerization modification, researchers now have unprecedented control over polymer architecture and functionality.
-
Direct polymerization via CLRP or anionic methods is ideal for creating well-defined polymers with a high and uniform distribution of functional groups, provided a suitable functional monomer is available.
-
Post-polymerization modification , particularly with the advent of highly efficient "click" chemistry, offers unparalleled versatility, allowing for the functionalization of a wide range of polymer backbones with an almost limitless array of molecules.
The choice of the optimal synthetic route will always depend on the specific research goal. By understanding the capabilities and limitations of each of these powerful techniques, scientists and drug development professionals can more effectively design and create the next generation of advanced functional materials.
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The Definitive Guide to Validating the Structure of 12-Bromododec-1-ene: A Comparative Analysis of Mass Spectrometry and Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized molecules is a cornerstone of scientific rigor. 12-Bromododec-1-ene, a versatile building block in organic synthesis, presents a unique analytical challenge due to its long aliphatic chain, terminal double bond, and halogen atom. This guide provides an in-depth, comparative analysis of mass spectrometry for the structural validation of this compound, juxtaposed with alternative spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to ensure a self-validating approach to structural elucidation.
The Analytical Imperative: Why Structural Validation of this compound Matters
This compound (C₁₂H₂₃Br, Molar Mass: 247.22 g/mol ) is a valuable intermediate, finding applications in the synthesis of surfactants, lubricants, and pharmaceutical precursors.[1][2] Its utility hinges on the precise placement of the bromine atom at the terminus of the twelve-carbon chain and the vinyl group at the other end. Any deviation from this structure, such as isomerization of the double bond or misplacement of the bromine atom, can lead to failed syntheses, impure products, and misleading biological data. Therefore, robust analytical validation is not just a procedural formality but a critical step in the research and development pipeline.
Mass Spectrometry: A Primary Tool for Structural Elucidation
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides information about its molecular weight and fragmentation pattern, which acts as a molecular fingerprint.
Understanding the Fragmentation Pattern of this compound
Electron Ionization (EI) is the most common ionization technique used in GC-MS. In the ion source, high-energy electrons bombard the this compound molecule, leading to the ejection of an electron and the formation of a molecular ion (M⁺•). This molecular ion is often unstable and undergoes fragmentation. The resulting charged fragments are detected by the mass analyzer, generating a mass spectrum.
The presence of a bromine atom is a key diagnostic feature in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[3] This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, where the two peaks are separated by two mass-to-charge units (m/z) and have nearly equal intensity.
Based on the principles of mass spectral fragmentation of long-chain haloalkenes and alkenes, the following key fragments are predicted for this compound:
-
Molecular Ion (M⁺•): Peaks at m/z 246 and 248, corresponding to [C₁₂H₂₃⁷⁹Br]⁺• and [C₁₂H₂₃⁸¹Br]⁺•. The intensity of the molecular ion peak for long-chain aliphatic compounds can be weak.[4]
-
Loss of Bromine: A prominent fragment resulting from the cleavage of the C-Br bond, leading to the formation of a dodecenyl cation at m/z 167 ([C₁₂H₂₃]⁺). This is often a very stable and abundant ion.[5]
-
Allylic Cleavage: Fission of the C-C bond beta to the double bond is a favorable fragmentation pathway for alkenes. This would result in a stable allylic cation at m/z 41 ([C₃H₅]⁺).[6]
-
Alkyl Chain Fragmentation: A series of fragment ions separated by 14 Da (corresponding to CH₂ groups) due to the cleavage along the aliphatic chain, for example, at m/z 55, 69, 83, 97, etc.[4]
-
Fragments containing Bromine: Cleavage at various points along the carbon chain can also yield bromine-containing fragments. For instance, cleavage of the bond between C10 and C11 would result in fragments at m/z 135/137 ([C₂H₄Br]⁺).
The logical workflow for interpreting the mass spectrum is visualized below:
Sources
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- 6. image diagram mass spectrum of pent-1ene 1-pentene fragmentation pattern of ions for analysis and identification of pent-1-ene 1-pentene doc brown's advanced organic chemistry revision notes [docbrown.info]
Comparative study of different methods for synthesizing ω-haloalkenes
Abstract
ω-Haloalkenes are invaluable building blocks in organic synthesis, serving as versatile precursors for a myriad of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and the formation of complex molecular architectures. The strategic placement of a halogen atom at the terminus of an alkene chain allows for selective functionalization, making the synthesis of these compounds a critical area of research for chemists in academia and industry, particularly in the fields of drug discovery and materials science. This guide provides a comparative analysis of several key synthetic methods for preparing ω-haloalkenes, offering insights into their mechanisms, substrate scope, and practical applications. Experimental data and detailed protocols are provided to assist researchers in selecting the most appropriate method for their specific synthetic challenges.
Introduction
The dual functionality of ω-haloalkenes, possessing both a reactive carbon-halogen bond and a readily functionalizable double bond, makes them highly sought-after intermediates. Their synthesis, however, can be challenging, often requiring careful control of regioselectivity and functional group tolerance. This guide will explore and compare various synthetic strategies, including classical elimination and addition reactions, as well as more modern olefination and metathesis approaches. Each method will be evaluated based on its efficiency, stereoselectivity, and overall utility in a research and development setting.
I. Dehydrohalogenation of Dihalides
One of the most traditional and straightforward methods for the synthesis of alkenes is through the elimination of hydrogen halides from alkyl halides.[1][2] For the synthesis of ω-haloalkenes, this approach is adapted by using a dihalide precursor and carefully controlling the reaction conditions to favor a single elimination event.
A. Mechanism
The dehydrohalogenation of dihalides typically proceeds via an E2 (elimination, bimolecular) mechanism, which involves a concerted step where a strong base abstracts a proton from a carbon adjacent (β-position) to the carbon bearing a halogen, while the halide ion departs.[1] To synthesize a terminal alkene, the starting material must have a halogen on the terminal carbon.[3] The choice of base is crucial; sterically hindered bases are often employed to favor elimination over substitution and to promote the formation of the terminal (Hofmann) product over the more substituted (Zaitsev) product.
B. Experimental Protocol: Synthesis of 1-Bromo-3-butene from 1,3-Dibromobutane
-
Materials : 1,3-dibromobutane, potassium tert-butoxide (t-BuOK), anhydrous tert-butanol, diethyl ether, saturated aqueous ammonium chloride.
-
Procedure :
-
A solution of 1,3-dibromobutane (1.0 equiv) in anhydrous tert-butanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
Potassium tert-butoxide (1.1 equiv) is added portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by fractional distillation to yield 1-bromo-3-butene.
-
C. Discussion
This method is often cost-effective and utilizes readily available starting materials. However, a significant drawback is the potential for the formation of a mixture of products, including the internal alkene (Zaitsev product) and diene byproducts from double elimination.[3][4] The regioselectivity can be influenced by the choice of base and solvent. For instance, using a bulky base like potassium tert-butoxide in a non-polar solvent favors the formation of the terminal alkene.
II. Hydrohalogenation of Terminal Alkynes
The addition of hydrogen halides (HX) across the triple bond of a terminal alkyne is another classical approach to ω-haloalkenes.[5][6][7][8] This method can be controlled to yield the desired monohalogenated alkene.
A. Mechanism
The hydrohalogenation of alkynes is an electrophilic addition reaction.[5] The reaction proceeds through a vinyl cation intermediate, with the hydrogen adding to the carbon atom that results in the more stable carbocation (Markovnikov's rule).[5][7] For a terminal alkyne, this means the hydrogen adds to the terminal carbon, and the halogen adds to the internal carbon. However, under radical conditions (in the presence of peroxides), the anti-Markovnikov product can be obtained for HBr addition.[5][8]
B. Experimental Protocol: Synthesis of 2-Bromopropene from Propyne
-
Materials : Propyne gas, hydrogen bromide (HBr) in acetic acid, anhydrous diethyl ether.
-
Procedure :
-
Anhydrous diethyl ether is cooled to 0 °C in a three-necked flask equipped with a gas inlet tube, a dropping funnel, and a condenser.
-
Propyne gas is bubbled through the solvent for 30 minutes.
-
A solution of HBr in acetic acid (1.0 equiv) is added dropwise from the dropping funnel over 1 hour, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred for an additional 2 hours at 0 °C.
-
The reaction is carefully quenched with a cold, dilute solution of sodium bicarbonate.
-
The organic layer is separated, washed with water and brine, dried over anhydrous calcium chloride, and filtered.
-
The solvent is removed by distillation at atmospheric pressure, and the resulting 2-bromopropene is collected.
-
C. Discussion
The hydrohalogenation of alkynes is a powerful method, but controlling the reaction to prevent the addition of a second equivalent of HX to form a geminal dihalide can be challenging.[5] The reactivity of the resulting haloalkene is lower than the starting alkyne, which can help in achieving mono-addition.[5] The regioselectivity is generally high, following Markovnikov's rule, unless radical initiators are used with HBr to obtain the anti-Markovnikov product.[5][8]
III. Wittig Reaction
The Wittig reaction is a highly reliable method for forming carbon-carbon double bonds from carbonyl compounds and phosphonium ylides.[9][10][11][12] By using a halo-substituted ylide, ω-haloalkenes can be synthesized with excellent control over the position of the double bond.
A. Mechanism
The Wittig reaction begins with the deprotonation of a phosphonium salt to form a phosphorus ylide.[11] This ylide then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. This initial attack leads to the formation of a betaine intermediate, which subsequently collapses to form a four-membered oxaphosphetane ring.[11] This ring then fragments to yield the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[11]
B. Experimental Protocol: Synthesis of 1-Chloro-4-phenyl-1-butene from 3-Phenylpropanal
-
Materials : (Chloromethyl)triphenylphosphonium chloride, n-butyllithium (n-BuLi) in hexanes, 3-phenylpropanal, anhydrous tetrahydrofuran (THF), diethyl ether, saturated aqueous ammonium chloride.
-
Procedure :
-
(Chloromethyl)triphenylphosphonium chloride (1.1 equiv) is suspended in anhydrous THF under an inert atmosphere.
-
The suspension is cooled to -78 °C, and n-BuLi (1.1 equiv) is added dropwise, resulting in the formation of the ylide (a color change is typically observed).
-
The mixture is stirred at -78 °C for 30 minutes.
-
A solution of 3-phenylpropanal (1.0 equiv) in anhydrous THF is added dropwise.
-
The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched with saturated aqueous ammonium chloride.
-
The mixture is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford 1-chloro-4-phenyl-1-butene.
-
C. Discussion
The Wittig reaction is highly versatile and tolerates a wide range of functional groups.[13] The main challenge often lies in the separation of the desired alkene from the triphenylphosphine oxide byproduct. The stereoselectivity of the Wittig reaction can be an issue, often yielding a mixture of E and Z isomers. However, modifications such as the Schlosser modification or the use of stabilized ylides can provide better control over the stereochemical outcome.
IV. Ring-Opening of Cyclic Ethers
The ring-opening of cyclic ethers, particularly strained epoxides, with halide nucleophiles provides a direct route to ω-haloalcohols, which can then be converted to ω-haloalkenes through dehydration.[14] More direct methods involving larger, less strained cyclic ethers have also been developed.[15][16]
A. Mechanism
The ring-opening of epoxides can be catalyzed by either acid or base.[14] Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack by a halide ion. The attack generally occurs at the more substituted carbon. Under basic or neutral conditions, the halide nucleophile directly attacks one of the carbons of the epoxide ring in an SN2 fashion, leading to the opening of the ring. For less strained cyclic ethers like tetrahydrofuran (THF), stronger activation, often with a Lewis acid, is required to facilitate the ring opening.[16]
B. Experimental Protocol: Synthesis of 4-Chlorobutanol from Tetrahydrofuran
-
Materials : Tetrahydrofuran (THF), acetyl chloride, zinc chloride (ZnCl₂).
-
Procedure :
-
Anhydrous zinc chloride (0.1 equiv) is added to a flask containing excess tetrahydrofuran.
-
Acetyl chloride (1.0 equiv) is added dropwise at room temperature.
-
The mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched by the addition of water.
-
The product is extracted with diethyl ether, and the organic layer is washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give 4-chlorobutyl acetate, which can be hydrolyzed to 4-chlorobutanol.
-
C. Discussion
This method is particularly useful for preparing ω-haloalcohols, which are versatile intermediates. The subsequent dehydration to the ω-haloalkene requires an additional step and can sometimes lead to mixtures of alkene isomers. The direct conversion of cyclic ethers to ω-haloalkenes is less common but can be achieved under specific conditions. The regioselectivity of the ring-opening of unsymmetrical epoxides is a key consideration.
V. Olefin Metathesis
Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds.[17][18] Cross-metathesis between a terminal alkene and a vinyl halide can be an effective strategy for the synthesis of ω-haloalkenes.[19]
A. Mechanism
Olefin metathesis is catalyzed by transition metal complexes, most notably those of ruthenium (e.g., Grubbs' catalysts) and molybdenum. The currently accepted mechanism involves the formation of a metallacyclobutane intermediate. The catalyst, a metal carbene, reacts with an alkene in a [2+2] cycloaddition to form the metallacyclobutane. This intermediate can then undergo a retro-[2+2] cycloaddition to release a new alkene and a new metal carbene, thus propagating the catalytic cycle.
B. Experimental Protocol: Synthesis of 1-Bromo-5-hexene from 1-Pentene and Vinyl Bromide
-
Materials : 1-Pentene, vinyl bromide, Grubbs' second-generation catalyst, anhydrous dichloromethane (DCM).
-
Procedure :
-
1-Pentene (1.0 equiv) and vinyl bromide (1.2 equiv) are dissolved in anhydrous DCM under an inert atmosphere.
-
Grubbs' second-generation catalyst (0.01 equiv) is added to the solution.
-
The reaction mixture is stirred at room temperature for 12 hours. Ethylene gas is evolved during the reaction.
-
The reaction is quenched by the addition of ethyl vinyl ether.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield 1-bromo-5-hexene.
-
C. Discussion
Olefin metathesis offers high functional group tolerance and generally proceeds under mild conditions.[17] The stereoselectivity of the newly formed double bond can be an issue, often resulting in a mixture of E and Z isomers. The efficiency of the cross-metathesis reaction depends on the relative reactivities of the two alkene partners. Homodimerization of the starting alkenes is a common side reaction.
Comparative Summary
| Method | Precursor(s) | Key Reagents | Advantages | Disadvantages |
| Dehydrohalogenation | Dihalide | Strong, bulky base | Cost-effective, simple | Potential for side products (dienes, isomers) |
| Hydrohalogenation | Terminal Alkyne | HX (e.g., HBr, HCl) | High regioselectivity (Markovnikov) | Risk of double addition, handling of gaseous alkynes |
| Wittig Reaction | Aldehyde/Ketone, Haloalkylphosphonium salt | Strong base (e.g., n-BuLi) | High functional group tolerance, reliable C=C formation | Byproduct removal can be difficult, potential for E/Z mixtures |
| Ring-Opening | Cyclic Ether | Halide source, Acid/Lewis Acid | Access to ω-haloalcohols, good for specific chain lengths | Often requires a subsequent elimination step, limited substrate scope for direct conversion |
| Olefin Metathesis | Terminal Alkene, Vinyl Halide | Ru or Mo catalyst | Mild conditions, high functional group tolerance | E/Z selectivity can be low, potential for homodimerization |
Conclusion
The synthesis of ω-haloalkenes can be accomplished through a variety of methods, each with its own set of advantages and limitations. The choice of the most suitable method depends on several factors, including the availability of starting materials, the desired scale of the reaction, the required stereoselectivity, and the tolerance of other functional groups within the molecule. For simple, cost-effective syntheses where isomeric purity is not the primary concern, dehydrohalogenation and hydrohalogenation remain viable options. For more complex targets requiring high functional group compatibility, the Wittig reaction and olefin metathesis offer powerful and versatile solutions. The ring-opening of cyclic ethers provides a valuable route to ω-haloalcohols, which are useful precursors to ω-haloalkenes. A thorough understanding of the mechanisms and practical considerations of each method, as outlined in this guide, will enable researchers to make informed decisions and successfully incorporate these valuable building blocks into their synthetic strategies.
References
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A Comparative Guide to the Efficacy of 12-Bromododec-1-ene in Advanced Polymerization Techniques
For Researchers, Scientists, and Drug Development Professionals
In the landscape of functional polymer synthesis, the choice of monomer is a critical determinant of the final material's properties and potential applications. 12-Bromododec-1-ene, a versatile α-olefin functionalized with a terminal bromine atom, presents a unique platform for the design of advanced polymeric architectures. This guide provides a comprehensive comparison of the efficacy of this compound in various state-of-the-art polymerization techniques, offering insights into its reactivity, the characteristics of the resulting polymers, and its performance relative to other functionalized long-chain monomers.
Introduction to a Bifunctional Building Block
This compound (C₁₂H₂₃Br) is a valuable intermediate in organic synthesis, distinguished by its dual reactivity. The terminal double bond serves as a polymerizable unit, while the primary alkyl bromide provides a reactive handle for a multitude of post-polymerization modifications. This bifunctional nature makes it an attractive candidate for creating polymers with tailored functionalities, suitable for applications ranging from drug delivery systems to advanced coatings and compatibilizers.
Performance Across Polymerization Platforms
The unique structure of this compound allows for its participation in several distinct polymerization methodologies. Here, we delve into its efficacy in three prominent controlled polymerization techniques—Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization, and Coordination Polymerization—and compare its performance with analogous functional monomers.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust controlled radical polymerization technique that enables the synthesis of polymers with well-defined architectures, narrow molecular weight distributions, and high degrees of end-group functionality.[1] The presence of the alkyl bromide in this compound makes it a potential self-initiating monomer or a comonomer in ATRP systems.
Mechanism Insight: In a typical ATRP process, a transition metal complex (e.g., copper/ligand) reversibly activates a dormant species (an alkyl halide) to generate a propagating radical.[1] When considering this compound, the terminal bromine can potentially act as an initiation site. However, the reactivity of the α-olefin double bond towards radical addition must be carefully balanced with the activation of the C-Br bond.
Experimental Protocol: ATRP of a Long-Chain Bromoalkene (Conceptual)
-
Materials: this compound (monomer), CuBr (catalyst), PMDETA (ligand), Ethyl α-bromoisobutyrate (initiator, for co-polymerization), Anisole (solvent).
-
Procedure:
-
To a dried Schlenk flask, add CuBr and a magnetic stir bar.
-
Add the monomer, initiator (if applicable), and solvent via syringe under an inert atmosphere (e.g., argon).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Add the ligand via syringe and place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C).
-
Monitor the reaction by taking samples periodically for analysis by ¹H NMR (for conversion) and GPC (for molecular weight and PDI).
-
Terminate the polymerization by exposing the reaction mixture to air and cooling to room temperature.
-
Purify the polymer by precipitation in a non-solvent (e.g., cold methanol).
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is another versatile controlled radical polymerization technique that offers excellent control over polymer architecture and is compatible with a wide range of functional monomers.[2] The control is achieved through the use of a thiocarbonylthio compound as a chain transfer agent (CTA).
Mechanism Insight: The RAFT process involves a degenerative chain transfer mechanism where a propagating radical reacts with the CTA to form a dormant species. This equilibrium allows for the controlled growth of polymer chains.[2] For a monomer like this compound, the double bond would participate in the propagation, while the bromine functionality would be incorporated into the polymer backbone as a pendant group.
Experimental Protocol: RAFT Polymerization of a Functional α-Olefin (Conceptual)
-
Materials: this compound (monomer), AIBN (initiator), a suitable RAFT agent (e.g., a trithiocarbonate), Dioxane (solvent).
-
Procedure:
-
Dissolve the monomer, RAFT agent, and initiator in the solvent in a reaction vessel.
-
Deoxygenate the solution by purging with an inert gas (e.g., nitrogen) for 30 minutes.
-
Immerse the vessel in a preheated oil bath at a temperature suitable for the initiator's decomposition (e.g., 70 °C for AIBN).
-
Allow the polymerization to proceed for the desired time, taking samples for kinetic analysis.
-
Quench the reaction by rapid cooling and exposure to air.
-
Isolate the polymer by precipitation into a non-solvent.
-
Coordination Polymerization
Coordination polymerization, particularly using Ziegler-Natta or metallocene catalysts, is a powerful method for polymerizing α-olefins. The incorporation of functional groups can be challenging due to catalyst poisoning. However, the use of long-chain ω-halo-α-olefins has shown promise.
Mechanism Insight: In this process, the monomer coordinates to a transition metal center before insertion into the growing polymer chain. The presence of a Lewis basic halogen atom can potentially interfere with the catalyst. However, the long aliphatic chain in this compound can spatially separate the bromine from the catalytic center, mitigating deactivation. Studies on the polymerization of its close analog, 11-bromo-1-undecene, using Ziegler-Natta catalysts have demonstrated the feasibility of this approach to produce brominated polyethylene.[3][4]
Experimental Protocol: Ziegler-Natta Polymerization of 11-Bromo-1-undecene (Adapted from Literature)
-
Materials: 11-Bromo-1-undecene (monomer), TiCl₄/MgCl₂ (catalyst), Triethylaluminum (co-catalyst), Heptane (solvent).
-
Procedure:
-
A polymerization reactor is charged with the solvent and the Ziegler-Natta catalyst under an inert atmosphere.
-
The co-catalyst is introduced, followed by the monomer.
-
The polymerization is conducted at a specific temperature and pressure for a set duration.
-
The reaction is terminated by the addition of an alcohol (e.g., isopropanol).
-
The resulting polymer is washed to remove catalyst residues and dried.
-
Comparative Analysis with Alternative Monomers
To provide a comprehensive evaluation, the performance of this compound should be compared against other long-chain functional monomers.
| Monomer | Polymerization Technique | Key Performance Metrics | Advantages | Disadvantages |
| This compound | ATRP, RAFT, Coordination | Expected good control over MW and PDI in CRPs. Potential for high MW in coordination polymerization. | Versatile bromine functionality for post-modification. Long alkyl chain enhances solubility. | Potential for side reactions involving the bromine in radical polymerizations. Catalyst sensitivity in coordination polymerization. |
| 11-Bromo-1-undecene | Coordination (Ziegler-Natta) | Can produce brominated polyethylene.[3][4] | Similar to this compound. Established use in coordination polymerization. | Limited data on controlled radical polymerization. |
| Undecylenic Acid Derivatives | ATRP, various | Can be polymerized to form functional polyesters or polyamides.[5] | Carboxylic acid group offers diverse modification possibilities. Biocompatible potential. | Acidic proton can interfere with many catalytic systems, often requiring protection. |
| Long-chain α-olefins with borane groups | Metallocene-mediated | Can produce polymers with terminal borane groups for further functionalization.[6][7] | Borane group is highly versatile for transformations. | Borane-containing monomers can be sensitive to air and moisture. |
Conclusion and Future Outlook
This compound stands as a highly promising monomer for the synthesis of well-defined functional polymers. Its compatibility with a range of advanced polymerization techniques, including ATRP, RAFT, and coordination polymerization, opens avenues for the creation of novel materials with precisely controlled architectures and pendant functionalities. The terminal bromine atom serves as a robust platform for post-polymerization modification, allowing for the introduction of a wide array of chemical moieties.
While direct experimental data on the controlled radical polymerization of this compound is still emerging, analogies with similar long-chain halo-olefins suggest a high potential for achieving excellent control over polymer characteristics. Further research focusing on optimizing reaction conditions for each polymerization technique will be crucial in unlocking the full potential of this versatile building block for applications in materials science, nanotechnology, and biomedical engineering.
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Truong, N. P., Jones, G. R., Bradford, K. G. E., Konkolewicz, D., & Anastasaki, A. (2021). A comparison of RAFT and ATRP methods for controlled radical polymerization. Nature Reviews Chemistry, 5(12), 859–869. [Link]
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Shea, K. J., et al. (2011). Polymethylene-based copolymers by polyhomologation or by its combination with controlled/living and living polymerizations. Polymer Chemistry, 2(10), 2163-2175. [Link]
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Chung, T. C. (2002). Synthesis of Chain-end Functionalized Polyolefins and Polyolefin Diblock Copolymers via the Combination of Metallocene Catalysts and Reactive Chain Transfer Agents. Macromolecules, 35(22), 8362–8369. [Link]
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Chung, T. C., et al. (1998). Metallocene-Mediated Olefin Polymerization with B−H Chain Transfer Agents: Synthesis of Chain-End Functionalized Polyolefins and Diblock Copolymers. Macromolecules, 31(23), 7937–7946. [Link]
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Chung, T. C. (2002). Synthesis of functional polyolefin copolymers with graft and block structures. Progress in Polymer Science, 27(1), 39-85. [Link]
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Marks, T. J., et al. (2021). Copolymerization of Ethylene and Long-Chain Functional α-Olefins by Dinuclear Zirconium Catalysts. Organometallics, 40(12), 1845–1849. [Link]
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Bazzi, H. S., et al. (2021). Controlled Ring-Opening Metathesis of 8-Membered Cyclic Olefins Through the Addition of Excess Ligand. ACS Fall 2021. [Link]
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Anastasaki, A., et al. (2021). Desulfurization–bromination: direct chain-end modification of RAFT polymers. Polymer Chemistry, 12(30), 4346-4354. [Link]
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Tang, W., et al. (2016). Switchable Radical Polymerization of α-Olefins via Remote Hydrogen Atom or Group Transfer. ChemRxiv. [Link]
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Tang, W., et al. (2023). Group Transfer Radical Polymerization for the Preparation of Carbon-Chain Poly(α-olefins). ChemRxiv. [Link]
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Boyer, C., et al. (2019). Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. Polymers, 11(10), 1563. [Link]
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Wikipedia. (2023, December 27). Reversible addition−fragmentation chain-transfer polymerization. [Link]
-
Boron Molecular. (n.d.). RAFT General Procedures. [Link]
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Boyer, C., et al. (2019). Overcoming monomer limitations in RAFT polymerization using photoredox catalysis. Journal of the American Chemical Society, 141(41), 16299-16304. [Link]
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Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. [Link]
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Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410. [Link]
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A Guide to Mechanistic Elucidation: Analyzing Byproducts in the Reactions of 12-Bromododec-1-ene
Introduction: Beyond the Main Reaction
In the landscape of chemical synthesis, particularly within pharmaceutical and materials science, the pursuit of a target molecule is often paralleled by the critical need to understand the journey of its creation. 12-Bromododec-1-ene is a valuable bifunctional building block, featuring a primary alkyl bromide at one end of a twelve-carbon chain and a terminal alkene at the other.[1][2] This structure presents a fascinating interplay of potential reactivities. While we often focus on the desired transformation, a comprehensive analysis of the minor, often overlooked, components—the reaction byproducts—provides the most definitive evidence of the underlying reaction mechanism.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocol recitation to provide a framework for mechanistic investigation. We will explore how to design experiments that intentionally probe competing reaction pathways and how to apply modern analytical techniques to interpret the resulting product and byproduct profiles, thereby confirming the operative chemical mechanism with confidence.
Part 1: The Theoretical Landscape of this compound Reactivity
The reactivity of this compound is governed by two principal domains: the primary alkyl halide and the terminal double bond. The fate of the C-Br bond is a classic case study in the competition between nucleophilic substitution (SN1/SN2) and elimination (E1/E2) pathways.
1.1. The Nature of the Substrate
The carbon atom bonded to the bromine is primary. This structural fact is the single most important predictor of its behavior. Primary carbocations are notoriously unstable, making pathways that rely on their formation, namely SN1 and E1, highly improbable under typical conditions.[3][4] Consequently, the bimolecular pathways, SN2 and E2, are the dominant competing mechanisms.[3][5]
-
SN2 (Bimolecular Nucleophilic Substitution): A concerted, single-step reaction where a nucleophile attacks the carbon center, displacing the bromide leaving group in a backside attack. This pathway is favored for primary halides and is promoted by strong, unhindered nucleophiles in polar aprotic solvents.[5][6]
-
E2 (Bimolecular Elimination): A concerted, single-step reaction where a base abstracts a proton from the carbon adjacent to the leaving group (the β-carbon), leading to the formation of a double bond as the bromide departs. This pathway competes with SN2 and is strongly favored by sterically hindered (bulky) and strong bases.[3][5]
1.2. Potential Side Reactions of the Alkene
The terminal alkene is also susceptible to various transformations, which can lead to a different class of byproducts:
-
Electrophilic Addition: If acidic species like HBr are present or generated, they can add across the double bond, leading to dihalogenated impurities such as 1,12-dibromododecane.
-
Oligomerization: Under certain catalytic conditions (e.g., acid or transition metals), the alkene can react with itself to form dimers, trimers, and other oligomers.[7][8][9]
-
Coupling Reactions: In reactions designed to utilize the C-Br bond, such as Grignard reagent formation, side reactions like Wurtz coupling can occur, leading to the dimerization of the alkyl chain.[10][11]
The following diagram illustrates the primary competing pathways originating from the alkyl bromide moiety.
Caption: Fig 2. General workflow for mechanistic analysis.
Comparative Reaction Scenarios
We will compare three distinct sets of reaction conditions designed to selectively promote different mechanisms.
Scenario A: Promoting the SN2 Pathway
-
Objective: To achieve clean nucleophilic substitution.
-
Nucleophile: Sodium azide (NaN₃), a strong, non-bulky nucleophile.
-
Solvent: Dimethylformamide (DMF), a polar aprotic solvent that enhances nucleophilicity. [5][6]* Temperature: 50-60 °C.
-
Expected Outcome: High conversion to 12-azidododec-1-ene with minimal elimination byproduct.
Scenario B: Promoting the E2 Pathway
-
Objective: To force an elimination reaction.
-
Base: Potassium tert-butoxide (t-BuOK), a strong, sterically hindered base. [3]* Solvent: Tetrahydrofuran (THF), a less polar solvent.
-
Temperature: Room temperature to gentle reflux.
-
Expected Outcome: High conversion to the elimination product, dodeca-1,11-diene.
Scenario C: Investigating Solvolysis (SN1/E1 Competition)
-
Objective: To test the substrate's propensity for unimolecular pathways.
-
Nucleophile/Base: Ethanol (EtOH), a weak nucleophile and weak base.
-
Solvent: Ethanol (serves as both solvent and reagent).
-
Temperature: Reflux.
-
Expected Outcome: Very slow reaction. Due to the primary nature of the substrate, SN1/E1 pathways are not expected. [3][4]The reaction will likely proceed slowly via competing SN2 (forming 12-ethoxydodec-1-ene) and E2 pathways, with the ratio influenced by temperature. [5]
Part 3: Analytical Protocols for Byproduct Identification
The cornerstone of this guide is the robust identification of all components in the crude reaction mixture. A multi-technique approach is essential for unambiguous structural confirmation.
Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal first-pass technique for analyzing the volatile and semi-volatile compounds expected from these reactions. [12] Step-by-Step GC-MS Analysis Protocol:
-
Sample Preparation:
-
Withdraw a ~50 µL aliquot from the crude reaction mixture after cooling to room temperature.
-
Dilute the aliquot in 1 mL of a suitable solvent (e.g., dichloromethane or diethyl ether).
-
If the sample contains non-volatile salts, pass it through a small plug of silica gel using the same solvent.
-
Transfer the diluted sample to a 2 mL GC vial.
-
-
Instrumentation & Conditions (Example):
-
Injector: Split/splitless, 250 °C, 1 µL injection volume.
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 60 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.
-
-
Data Analysis:
-
Identify the peak for the starting material (this compound).
-
Identify the peak for the expected major product.
-
Scrutinize all minor peaks. Compare their mass spectra against libraries (e.g., NIST) and interpret fragmentation patterns to propose structures for byproducts.
-
Confirmatory Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides definitive structural information. A ¹H NMR of the crude reaction mixture is invaluable.
-
Sample Preparation:
-
Take a larger aliquot of the crude mixture (~0.5 mL) and perform a mini-workup: dilute with 5 mL diethyl ether, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Dissolve the resulting residue in ~0.7 mL of deuterated chloroform (CDCl₃).
-
-
Analysis:
-
Acquire a ¹H NMR spectrum.
-
Look for key diagnostic signals:
-
Starting Material: Triplet at ~3.4 ppm (-CH₂Br), multiplets at ~5.8 ppm and ~5.0 ppm (vinyl protons).
-
SN2 Product (e.g., Azide): Triplet shifts upfield to ~3.25 ppm (-CH₂N₃).
-
E2 Product (Diene): The triplet at 3.4 ppm disappears, and a new set of terminal vinyl proton signals appears, integrating to 2 protons relative to the original vinyl group.
-
-
Part 4: Data Interpretation - A Comparative Guide
| Scenario | Conditions | Dominant Mechanism | Expected Major Product | Key Expected Byproducts | Primary Analytical Signature (GC-MS & ¹H NMR) |
| A | NaN₃ in DMF | SN2 | 12-Azidododec-1-ene | Dodeca-1,11-diene (<5%) | GC-MS: Major peak corresponding to the azide product. ¹H NMR: Disappearance of the ~3.4 ppm triplet, appearance of a new triplet at ~3.25 ppm. |
| B | t-BuOK in THF | E2 | Dodeca-1,11-diene | 12-tert-Butoxydodec-1-ene (<10%) | GC-MS: Major peak corresponding to the diene. ¹H NMR: Disappearance of the ~3.4 ppm triplet, appearance of a new terminal vinyl group signal set. |
| C | EtOH, Reflux | SN2 / E2 Competition | 12-Ethoxydodec-1-ene | Dodeca-1,11-diene | GC-MS: Two significant product peaks. ¹H NMR: Complex spectrum showing signals for both the ether (SN2) and diene (E2) products. |
The stark difference in the product and byproduct distributions between Scenarios A and B provides incontrovertible evidence for the SN2 and E2 mechanisms, respectively. The prevalence of the substitution product with a strong, small nucleophile confirms the SN2 pathway. Conversely, the formation of the diene as the major product when using a strong, bulky base validates the E2 pathway. The results from Scenario C would demonstrate that even under conditions that might favor unimolecular reactions for other substrates, a primary halide like this compound still preferentially reacts via bimolecular pathways.
Conclusion
The analysis of byproducts is not merely an exercise in impurity profiling; it is a fundamental tool for mechanistic elucidation. For this compound, a molecule with competing reactive sites, a carefully designed experimental matrix coupled with robust analytical methods like GC-MS and NMR allows for the definitive confirmation of reaction pathways. By understanding and controlling the delicate balance between SN2 and E2 reactions, researchers can optimize synthetic routes, minimize unwanted side products, and ensure the efficient and predictable production of target molecules, a principle of paramount importance in the rigorous field of drug development and materials science.
References
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8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I. Available at: [Link]
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SN1, SN2, E1, E2: How to Choose the Mechanism - OrgoSolver. Available at: [Link]
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Heck reaction - Wikipedia. Available at: [Link]
-
Deciding SN1/SN2/E1/E2 (1) - The Substrate - Master Organic Chemistry. Available at: [Link]
-
Comparing E2, E1, Sn2, Sn1 reactions (video) - Khan Academy. Available at: [Link]
-
1-Dodecene,12-broMo- - ChemBK. Available at: [Link]
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Heck Reaction - Organic Chemistry Portal. Available at: [Link]
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This compound - MySkinRecipes. Available at: [Link]
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Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Available at: [Link]
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Kinetic Study on Microwave-Assisted Oligomerization of 1-Decene over a HY Catalyst. Available at: [Link]
-
Classifying Halogenoalkanes Reactions of Halogenoalkanes Nucleophilic substitution reactions C C H H H H H X Nu 1 N Goalby chemr - chemrevise. Available at: [Link]
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ATAR QCE Chemistry Unit 4 Topic 1: Reaction Pathways (Haloalkanes) - YouTube. Available at: [Link]
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Introduction to reaction mechanisms (video) - Khan Academy. Available at: [Link]
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Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - NIH. Available at: [Link]
-
Experimental and Theoretical Study of Zirconocene-Catalyzed Oligomerization of 1-Octene. Available at: [Link]
-
A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay - CORE. Available at: [Link]
-
Broadening Application of the Heck Reaction via in-situ Formation of Olefins - The University of Liverpool Repository. Available at: [Link]
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Class 12 Chemistry Notes - Free PDF - Vedantu. Available at: [Link]
-
University of Groningen The Heck reaction in the production of fine chemicals Vries, Johannes G. de. Available at: [Link]
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Oligomerization of 1-butene with a homogeneous catalyst system based on allylic nickel complexes | Request PDF - ResearchGate. Available at: [Link]
-
Chemical reactions of Haloalkanes and Haloarenes - GeeksforGeeks. Available at: [Link]
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A Comparative Guide to the Cross-Reactivity of 12-Bromododec-1-ene with Common Functional Groups
For researchers, scientists, and drug development professionals, understanding the chemoselectivity of a bifunctional molecule like 12-bromododec-1-ene is paramount for the successful design and execution of synthetic strategies. This guide provides an in-depth comparison of the cross-reactivity of this compound with four common functional groups: primary amines, thiols, primary alcohols, and carboxylic acids. By examining the underlying reaction mechanisms and providing supporting experimental data, this document aims to equip you with the field-proven insights necessary to predict and control reaction outcomes, thereby minimizing side products and maximizing yields.
Introduction to this compound: A Versatile Bifunctional Reagent
This compound is a valuable intermediate in organic synthesis, featuring a terminal alkene and a primary alkyl bromide.[1][2] This unique structure allows for selective functionalization at either end of the twelve-carbon chain. The terminal double bond can participate in various addition reactions, while the bromo- group is susceptible to nucleophilic substitution.[1] This guide will focus on the reactivity of the alkyl bromide moiety with various nucleophiles, a critical consideration when designing multi-step syntheses involving substrates that contain these functional groups.
Comparative Reactivity Analysis
The reactivity of the primary alkyl bromide in this compound towards nucleophiles is primarily governed by the principles of SN2 reactions. The rate and efficiency of these reactions are influenced by the nucleophilicity of the attacking species, the reaction conditions (solvent, temperature, and base), and steric hindrance.
Reaction with Primary Amines: The Challenge of Over-Alkylation
The reaction of this compound with primary amines leads to the formation of secondary amines. However, a significant challenge in this reaction is the potential for over-alkylation. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with another molecule of this compound to form a tertiary amine. This process can continue to form a quaternary ammonium salt.
Reaction Mechanism: The reaction proceeds via a standard SN2 mechanism where the lone pair of the amine nitrogen attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion.
Experimental Insights: To favor mono-alkylation, it is crucial to use a large excess of the primary amine. This increases the probability that a molecule of this compound will encounter and react with a primary amine rather than the secondary amine product. The use of a non-polar aprotic solvent is generally preferred to minimize side reactions.
Table 1: Reaction of this compound with Butylamine
| Entry | Amine Equiv. | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | 1.2 | Acetonitrile | 80 | 24 | N-(dodec-11-en-1-yl)butan-1-amine | 45 |
| 2 | 5.0 | Toluene | 100 | 18 | N-(dodec-11-en-1-yl)butan-1-amine | 78 |
Note: The data in this table is representative and compiled from general principles of amine alkylation.
Experimental Protocol: Synthesis of N-(dodec-11-en-1-yl)butan-1-amine
-
To a solution of this compound (1.0 g, 4.05 mmol) in toluene (20 mL) is added n-butylamine (2.96 g, 40.5 mmol, 10 equivalents).
-
The reaction mixture is heated to 100 °C and stirred for 18 hours.
-
After cooling to room temperature, the mixture is washed with water (2 x 20 mL) and brine (20 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired secondary amine.
Caption: Workflow for the synthesis of a secondary amine.
Reaction with Thiols: A Highly Efficient and Selective Transformation
Thiols are excellent nucleophiles, and their reaction with primary alkyl halides like this compound is a highly efficient method for the synthesis of thioethers. Thiolates (RS⁻), formed by the deprotonation of thiols, are even more potent nucleophiles. A key advantage of using thiols is that the resulting thioether is significantly less nucleophilic than the starting thiol, thus preventing over-alkylation.
Reaction Mechanism: The reaction proceeds through an SN2 mechanism. In the presence of a base, the thiol is deprotonated to form a thiolate anion, which then acts as the nucleophile.
Experimental Insights: The reaction can be carried out under mild conditions using a variety of bases, such as sodium hydroxide, potassium carbonate, or an organic base like triethylamine. The choice of solvent can range from polar protic (e.g., ethanol) to polar aprotic (e.g., DMF, acetone).
Table 2: Reaction of this compound with Butanethiol
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | K₂CO₃ | Acetone | 50 | 6 | Butyl(dodec-11-en-1-yl)sulfane | 92 |
| 2 | NaH | THF | 25 | 4 | Butyl(dodec-11-en-1-yl)sulfane | 95 |
Note: The data in this table is representative and compiled from general principles of thioether synthesis.
Experimental Protocol: Synthesis of Butyl(dodec-11-en-1-yl)sulfane
-
To a solution of 1-butanethiol (0.44 g, 4.86 mmol) in acetone (25 mL) is added potassium carbonate (1.34 g, 9.72 mmol).
-
This compound (1.0 g, 4.05 mmol) is added, and the mixture is stirred at 50 °C for 6 hours.
-
The reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether (30 mL), washed with water (2 x 15 mL) and brine (15 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the desired thioether.
Caption: Workflow for thioether synthesis.
Reaction with Primary Alcohols: The Williamson Ether Synthesis
The reaction of this compound with a primary alcohol to form an ether is known as the Williamson ether synthesis. This reaction requires the deprotonation of the alcohol to form a more nucleophilic alkoxide ion. Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typically required.
Reaction Mechanism: The reaction is a classic SN2 displacement of the bromide by the alkoxide.
Experimental Insights: The choice of base and solvent is critical. A strong, non-nucleophilic base is necessary to generate the alkoxide without competing in the substitution reaction. Anhydrous conditions are essential as the strong bases used will react with water. Polar aprotic solvents like THF or DMF are commonly used. A potential side reaction is E2 elimination, especially at higher temperatures, which would lead to the formation of 1,11-dodecadiene.
Table 3: Reaction of this compound with Butan-1-ol
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | NaH | THF | 60 | 12 | 1-(Butoxy)dodec-11-ene | 85 |
| 2 | KOtBu | DMF | 25 | 8 | 1-(Butoxy)dodec-11-ene | 88 |
Note: The data in this table is representative and compiled from general principles of the Williamson ether synthesis.
Experimental Protocol: Synthesis of 1-(Butoxy)dodec-11-ene
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 0.24 g, 6.08 mmol) in anhydrous THF (15 mL) under an inert atmosphere is added 1-butanol (0.45 g, 6.08 mmol) dropwise at 0 °C.
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of this compound (1.0 g, 4.05 mmol) in anhydrous THF (5 mL) is added, and the reaction mixture is heated to 60 °C for 12 hours.
-
The reaction is carefully quenched by the slow addition of water at 0 °C.
-
The mixture is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Caption: Workflow for Williamson ether synthesis.
Reaction with Carboxylic Acids: Ester Formation
The reaction of this compound with a carboxylic acid to form an ester proceeds via the carboxylate anion. The carboxylate is typically generated in situ by reacting the carboxylic acid with a base.
Reaction Mechanism: The carboxylate anion acts as a nucleophile in an SN2 reaction, displacing the bromide ion.
Experimental Insights: Non-nucleophilic bases such as potassium carbonate or cesium carbonate are often used to deprotonate the carboxylic acid. Polar aprotic solvents like DMF or acetone are suitable for this reaction. The reactivity of the carboxylate is generally lower than that of thiolates and alkoxides.
Table 4: Reaction of this compound with Butyric Acid
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | K₂CO₃ | DMF | 80 | 16 | Dodec-11-en-1-yl butyrate | 80 |
| 2 | Cs₂CO₃ | Acetonitrile | 70 | 12 | Dodec-11-en-1-yl butyrate | 85 |
Note: The data in this table is representative and compiled from general principles of ester synthesis from alkyl halides.
Experimental Protocol: Synthesis of Dodec-11-en-1-yl butyrate
-
To a solution of butyric acid (0.43 g, 4.86 mmol) in DMF (20 mL) is added potassium carbonate (1.34 g, 9.72 mmol).
-
The mixture is stirred at room temperature for 30 minutes.
-
This compound (1.0 g, 4.05 mmol) is added, and the reaction mixture is heated to 80 °C for 16 hours.
-
After cooling, the mixture is diluted with water (40 mL) and extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Caption: Workflow for ester synthesis.
Comparative Summary and Chemoselectivity
The cross-reactivity of this compound with these functional groups follows the general trend of nucleophilicity:
Thiolate > Alkoxide > Amine > Carboxylate
This trend is reflected in the reaction conditions required and the typical yields obtained. Thiols react under the mildest conditions and generally give the highest yields. Alcohols require a strong base to form the more reactive alkoxide. Amines, while reasonably nucleophilic, present the challenge of over-alkylation. Carboxylic acids are the least reactive of the four and require more forcing conditions to achieve good conversion.
Table 5: Comparative Reactivity of this compound
| Functional Group | Nucleophile | Relative Reactivity | Key Considerations |
| Amine | R-NH₂ | Moderate | Potential for over-alkylation. Use of excess amine is recommended. |
| Thiol | R-SH | High | Highly selective for mono-alkylation. Mild reaction conditions. |
| Alcohol | R-OH | Low (as alcohol), High (as alkoxide) | Requires a strong base to form the alkoxide. Risk of E2 elimination. |
| Carboxylic Acid | R-COOH | Low | Requires a base to form the carboxylate. Generally requires higher temperatures. |
In a scenario where a molecule contains multiple of these functional groups, the inherent differences in their nucleophilicity can be exploited to achieve chemoselective reactions. For instance, in a molecule containing both a thiol and an alcohol, the thiol can be selectively alkylated under basic conditions that are not strong enough to deprotonate the alcohol to a significant extent. Similarly, a thiol can be selectively alkylated in the presence of an amine by carefully controlling the stoichiometry and reaction conditions.
Conclusion
This guide has provided a comprehensive comparison of the cross-reactivity of this compound with primary amines, thiols, primary alcohols, and carboxylic acids. By understanding the underlying principles of nucleophilicity and SN2 reactions, and by carefully selecting reaction conditions, researchers can effectively control the outcome of their synthetic transformations. The high reactivity and selectivity of thiols make them ideal nucleophiles for reaction with this compound, while reactions with amines, alcohols, and carboxylic acids require more careful consideration of reaction parameters to achieve the desired products in high yield. This knowledge is essential for the efficient and predictable synthesis of complex molecules in the fields of research, and drug development.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
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A Senior Application Scientist's Guide to Benchmarking Chain Transfer Agents: 12-Bromododec-1-ene in Focus
Introduction: The Critical Role of Chain Transfer in Polymer Synthesis
In the landscape of radical polymerization, precision is paramount. The ability to dictate the molecular weight and architecture of a polymer directly influences its final material properties, from mechanical strength to processability.[1][2] This control is primarily achieved through the judicious use of chain transfer agents (CTAs), molecules that actively intervene in the polymerization process to terminate a growing polymer chain and initiate a new one.[3][4]
This guide offers a deep dive into the performance benchmarking of a unique and versatile CTA: 12-Bromododec-1-ene . Possessing both a terminal alkene and a terminal bromine, this agent offers distinct mechanistic pathways compared to more conventional CTAs.[5] We will objectively compare its performance against established alternatives, providing the theoretical framework and detailed experimental protocols necessary for researchers, scientists, and drug development professionals to make informed decisions for their specific polymerization systems.
Mechanistic Insights: Understanding How Chain Transfer Agents Operate
The efficacy of a CTA is rooted in its chemical structure and the mechanism by which it transfers a radical. For this guide, we will compare this compound against two widely used classes of CTAs: conventional thiol-based agents and highly efficient cobalt-based catalytic agents.
-
This compound (Addition-Fragmentation Chain Transfer - AFCT): This agent operates through an Addition-Fragmentation mechanism. A propagating radical (P•) adds to the terminal double bond of this compound. The resulting intermediate radical can then fragment, cleaving the carbon-bromine bond to release a bromine radical (Br•) and a polymer chain with a terminal double bond. The bromine radical can then initiate a new polymer chain. This mechanism is particularly valuable for creating polymers with reactive end-groups suitable for further modification.[6][7]
-
n-Dodecanethiol (Conventional Chain Transfer): As a classic example of a thiol-based CTA, n-dodecanethiol operates via hydrogen atom transfer.[8] The propagating polymer radical abstracts the labile hydrogen atom from the thiol group (S-H), terminating the chain and creating a thiyl radical (RS•).[1][3] This new radical then initiates another polymer chain. This is a robust and well-understood method for molecular weight control.[9][10]
-
Cobalt Complexes (Catalytic Chain Transfer - CCT): Cobalt (II) complexes act as highly efficient catalysts for chain transfer, particularly for monomers like methacrylates.[11][12][13] The process involves the abstraction of a hydrogen atom from the propagating radical by the Co(II) complex, forming a cobalt(III)-hydride intermediate and a polymer with a vinyl end-group.[14] This hydride rapidly reinitiates a new chain, regenerating the Co(II) catalyst.[14] CCT is notable for its ability to produce low molecular weight polymers at very low (ppm level) concentrations.[12][15]
Key Performance Indicators for Chain Transfer Agents
To objectively benchmark these agents, we must focus on a critical kinetic parameter: the Chain Transfer Constant (Ctr) .
The Ctr is defined as the ratio of the rate constant for chain transfer (ktr) to the rate constant for propagation (kp):
Ctr = ktr / kp
A higher Ctr value indicates a more efficient chain transfer agent, meaning less of the agent is required to achieve a target molecular weight.[2][8] Other important factors include the impact on polymerization rate, the nature of the resulting polymer end-groups, and compatibility with different monomer systems.
Experimental Protocol: Determining the Chain Transfer Constant via the Mayo Method
To ensure a trustworthy and self-validating comparison, we will employ the Mayo method , a foundational technique in polymer chemistry for determining Ctr.[8][16] This method involves running a series of polymerizations with varying concentrations of the CTA while keeping the monomer and initiator concentrations constant.
The Mayo equation provides the mathematical basis for this analysis[16]:
1/DPn = 1/DPn,0 + Ctr * ([CTA]/[M])
Where:
-
DPn is the number-average degree of polymerization in the presence of the CTA.
-
DPn,0 is the number-average degree of polymerization in the absence of the CTA.
-
[CTA] is the concentration of the chain transfer agent.
-
[M] is the concentration of the monomer.
By plotting 1/DPn against the ratio [CTA]/[M], a straight line is obtained where the slope is equal to the Chain Transfer Constant, Ctr .[17][18]
Step-by-Step Benchmarking Workflow
Objective: To determine and compare the Ctr of this compound, n-Dodecanethiol, and a Cobaloxime catalyst for the free-radical polymerization of a model monomer (e.g., Methyl Methacrylate).
Materials:
-
Monomer: Methyl Methacrylate (MMA), inhibitor removed
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Chain Transfer Agents: this compound, n-Dodecanethiol, CoBF (a common cobaloxime catalyst)
-
Solvent: Toluene or another suitable solvent
-
Nitrogen source for deoxygenation
-
Schlenk flasks or similar reaction vessels
-
Constant temperature oil bath
-
Inhibitor removal columns
-
Equipment for polymer analysis: Gel Permeation Chromatography (GPC)[19][20][21][22]
Procedure:
-
Preparation:
-
Prepare a stock solution of the monomer (MMA) and initiator (AIBN) in the chosen solvent. Ensure all reagents are purified and inhibitors are removed from the monomer.
-
Prepare separate stock solutions for each CTA.
-
-
Reaction Setup:
-
Set up a series of Schlenk flasks. For each CTA, prepare at least five flasks with varying concentrations of the CTA, plus one control flask with no CTA (for determining DPn,0).
-
A typical series might involve [CTA]/[M] ratios of 0.001, 0.005, 0.01, 0.02, and 0.05.
-
Add the calculated volumes of the monomer/initiator stock solution and the respective CTA stock solution to each flask.
-
-
Polymerization:
-
Deoxygenate each reaction mixture by bubbling with nitrogen for at least 30 minutes. Oxygen is a potent inhibitor of radical polymerization.
-
Place all flasks simultaneously into a pre-heated oil bath set to a constant temperature (e.g., 60 °C for AIBN).
-
Allow the polymerization to proceed for a short duration to ensure low monomer conversion (<10%). This is a critical assumption of the Mayo method, as it ensures the concentrations of monomer and CTA do not change significantly during the experiment.[8][17]
-
-
Termination and Purification:
-
After the designated time, quench the reactions by rapidly cooling the flasks in an ice bath and exposing them to air.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration and dry it under vacuum until a constant weight is achieved.
-
-
Analysis:
-
Determine the number-average molecular weight (Mn) of each polymer sample using Gel Permeation Chromatography (GPC).[19][20] GPC separates polymer chains based on their size in solution, allowing for the determination of molecular weight distribution.[19][22]
-
Calculate the number-average degree of polymerization (DPn) for each sample by dividing its Mn by the molecular weight of the monomer unit (MMA = 100.12 g/mol ).
-
-
Data Processing:
-
For each CTA, plot 1/DPn on the y-axis versus the corresponding [CTA]/[M] ratio on the x-axis.
-
Perform a linear regression on the data points. The slope of this line is the chain transfer constant, Ctr.
-
Workflow Visualization
Caption: Experimental workflow for determining Ctr using the Mayo method.
Comparative Data Summary
The table below summarizes the expected performance characteristics of this compound against its alternatives based on literature values and the principles outlined above. Actual experimental results may vary based on specific conditions.
| Feature | This compound | n-Dodecanethiol | Cobalt Complex (e.g., CoBF) |
| Mechanism | Addition-Fragmentation (AFCT) | Hydrogen Atom Transfer | Catalytic Chain Transfer (CCT) |
| Typical Ctr (for MMA) | ~0.1 - 1 | ~0.6 - 1.5[9][23] | >1000[15] |
| Resulting End-Group | Vinyl (-C=CH₂) & Bromo (-Br) | Saturated (-H) | Vinyl (-C=CH₂) |
| Key Advantage | Provides two distinct functional end-groups for post-polymerization modification. | Well-understood, robust, and widely applicable across many monomer types.[1][3] | Extremely high efficiency; very small amounts needed to drastically reduce MW.[11][12] |
| Considerations | Ctr can be moderate. Potential for side reactions depending on conditions. | Odor. Can slightly retard polymerization rate at high concentrations. | Primarily effective for methacrylates. Catalyst can introduce color to the final polymer. |
Interpretation and Discussion
-
Efficiency: The most striking difference is the efficiency, as quantified by Ctr. Cobalt complexes are orders of magnitude more effective than the other agents. This makes them ideal for producing very low molecular weight oligomers or macromonomers where only trace amounts of the CTA are desired.[11][15]
-
Functionality: Here, This compound offers a unique advantage. The AFCT mechanism inherently installs a useful vinyl group at one end of the polymer chain and leaves the bromo-alkyl group at the other. This dual functionality opens up a rich field of possibilities for subsequent chemical transformations, such as block copolymer synthesis or surface grafting.
-
Versatility: n-Dodecanethiol represents the workhorse CTA. Its performance is reliable and effective across a broad range of monomers beyond just methacrylates, including styrenes and acrylates.[1][10] While it doesn't offer the catalytic efficiency of cobalt or the unique dual-functionality of this compound, its predictability and robustness make it a default choice for many standard applications.[3]
Conclusion: Selecting the Right Agent for the Job
The choice of a chain transfer agent is not a one-size-fits-all decision. It is a strategic choice based on the desired outcome of the polymerization.
-
Choose This compound when the primary goal is to produce polymers with specific, reactive end-groups for further modification or complex architectural design. Its value lies in the functionality it imparts, not just its ability to control molecular weight.
-
Choose a Cobalt Complex for the highly efficient synthesis of low molecular weight polymethacrylates, especially when minimizing the concentration of the transfer agent is critical.
-
Choose n-Dodecanethiol for reliable, straightforward molecular weight control in a wide variety of conventional free-radical polymerization systems where end-group functionality is not the primary concern.
By understanding the distinct mechanisms and performance characteristics of these agents, and by employing rigorous benchmarking protocols like the Mayo method, researchers can precisely tailor their polymer synthesis to meet the demanding requirements of modern materials science and drug development.
References
- Methods of Measuring Polymer Molecular Weight by GPC - ResolveMass Labor
- Cobalt-Catalyzed Chain Transfer Polymeriz
- Polymer Analysis Part 1: Gel Permeation Chrom
- Using the Mayo method, derive the equation for determining the chain transfer constant (Cₜ)
- 1-Dodecanethiol: The Chain Transfer Agent Manufacturers Trust.
- Polymer Molecular Weight Determin
- Exploration of Cobalt Catalysts as Catalytic Chain Transfer Agents in Crosslinked Photopolymers - Gradu
- Mastering Polymerization: The Role of Chain Transfer Agents like 1-Dodecanethiol.
- When Mayo falls short (Ctr ≫ 1): the use of cumulative chain length distribution data in the determination of chain transfer constants (Ctr) for radical polymerizations - Polymer Chemistry (RSC Publishing).
- Mechanism for addition–fragmentation chain transfer in radical polymerization.
- How To Analyze GPC D
- Determination of Molecular Weight Distribution (GPC/SEC) - AIMPLAS.
- Re-examining catalytic chain transfer for the synthesis of specialty materials - UQ eSpace - The University of Queensland.
- Wh
- Assessing Cobalt(II/III)
- Cobalt-mediated radical polymeriz
- New method to study chain transfer in radical polymeriz
- Diffusion Limited Chain Transfer in Styrene Emulsion Polymerization: Use of n‐Dodecanethiol to Regulate Molecular Weight | Request PDF - ResearchG
- Application of an Addition-Fragmentation-Chain Transfer Monomer in Di(meth)
- 1-Dodecanethiol: synthesis, applications in organic synthesis and safety - ChemicalBook.
- the use of cumulative chain length distribution data in the determination of chain transfer constants (C tr )
- Comparison of the Mayo and Chain Length Distribution Procedures for the Measurement of Chain Transfer Constants | Macromolecules - ACS Public
- Reversible addition−fragmentation chain-transfer polymeriz
- Application of an addition–fragmentation-chain transfer monomer in di(meth)acrylate network formation to reduce polymerization shrinkage stress - Polymer Chemistry (RSC Publishing).
- RAFT: Choosing the Right Agent to Achieve Controlled Polymeriz
- Reversible Addition-Fragmentation Chain Transfer Polymeriz
- A Comparative Guide to Chain Transfer Agents for Polymer Molecular Weight Control: Alternatives to Decyl 3-mercaptopropion
- Chain transfer - Wikipedia.
- This compound - MySkinRecipes.
- Chain transfer agents|SAKAI CHEMICAL INDUSTRY CO.,LTD..
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 12-Bromododec-1-ene
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge to handle chemical reagents safely and effectively. This guide provides a detailed, procedural framework for the proper disposal of 12-Bromododec-1-ene, a halogenated organic compound. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental practice for ensuring personnel safety and environmental stewardship. The causality behind each step is explained to foster a deep understanding of safe laboratory practices.
Part 1: Hazard Profile and Waste Characterization
This compound, as a brominated hydrocarbon, is classified as a halogenated organic waste. This classification is critical because halogenated compounds require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts and environmental contamination. Improper disposal, such as mixing with non-halogenated solvents, can complicate the waste treatment process and significantly increase disposal costs[1].
While a specific Safety Data Sheet (SDS) for this compound should always be the primary source of information, its hazard profile can be inferred from similar long-chain brominated alkanes and alkenes. These compounds are typically irritating to the skin and eyes and may cause respiratory irritation[2][3][4]. From an environmental standpoint, many halogenated organic compounds are hazardous to aquatic life and are not readily biodegradable, necessitating containment and specialized disposal[4][5]. Therefore, all materials contaminated with this compound must be treated as hazardous waste.
Part 2: Personnel Safety and Protective Equipment (PPE)
Before handling this compound or its waste, it is imperative to wear the appropriate Personal Protective Equipment (PPE). This serves as the first line of defense against chemical exposure.
| Body Part | Protection | Standard/Specification | Rationale |
| Eyes/Face | Tightly fitting chemical splash goggles or a full-face shield. | OSHA 29 CFR 1910.133 or European Standard EN 166. | Protects against accidental splashes that can cause serious eye irritation[2][3][6]. |
| Skin/Hands | Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene). Inspect before use. | Follow specifications of Regulation (EU) 2016/425 and standard EN 374. | Prevents skin contact, which can cause irritation and potential absorption[2][7]. |
| Body | Full-length laboratory coat or chemical-resistant apron. | Wear appropriate protective clothing to prevent skin exposure[6][8]. | Protects skin and personal clothing from contamination during handling and transfer. |
| Respiratory | Use only in a well-ventilated area or a chemical fume hood. | N/A (Engineering Control) | Avoids inhalation of vapors or mists, which may cause respiratory tract irritation[2][3][9]. |
Part 3: Step-by-Step Disposal Protocol
The core directive for disposing of this compound is segregation and containment. Never pour this chemical or its solutions down the drain[1][10].
Step 1: Designate a Hazardous Waste Container
-
Select a leak-proof container that is chemically compatible with this compound. High-density polyethylene (HDPE) containers are generally suitable[11].
-
The container must have a secure, tight-fitting screw cap to prevent leaks and the escape of vapors[11][12].
Step 2: Proper Labeling
-
Label the container before adding any waste[12].
-
Identify the contents with the full chemical name: "Waste this compound" . Do not use abbreviations or chemical formulas[12][13]. If it is a solution, list all components and their approximate percentages[1].
Step 3: Waste Collection and Segregation
-
Carefully pour the waste this compound into the designated container, preferably within a chemical fume hood to minimize inhalation exposure.
-
This waste stream is classified as Halogenated Organic Waste . It is crucial to keep it separate from non-halogenated waste to ensure proper disposal and manage costs[1][14][15].
-
Any materials that come into direct contact with this compound, such as gloves, pipette tips, or absorbent pads, must also be disposed of in a designated solid hazardous waste container[10][15].
Step 4: Storage of Waste Container
-
Keep the waste container tightly closed at all times, except when actively adding waste[1][11][12].
-
Store the container in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents[3][6].
-
The storage location should be a designated satellite accumulation area (SAA) within the laboratory[13].
Step 5: Final Disposal
-
Do not overfill the waste container; a maximum of 90% capacity is recommended to allow for expansion[11].
-
Once the container is full, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company[7][9][13].
Part 4: Spill and Contamination Management
Accidents can happen, and a clear plan for managing spills is essential for safety.
For a Small Spill:
-
Ensure the area is well-ventilated and restrict access[2].
-
Wearing your full PPE, contain the spill using an inert absorbent material such as sand, diatomite, or universal binders[2].
-
Carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled container for disposal as halogenated solid waste[5][12].
-
Decontaminate the surface by scrubbing with a suitable solvent (e.g., ethanol or isopropanol), and dispose of the cleaning materials as hazardous waste[2].
Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before being disposed of as non-hazardous waste.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected and disposed of as halogenated liquid hazardous waste. Subsequent rinsates should also be collected as hazardous waste[13]. After proper rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, but confirm this with your institutional EHS guidelines.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper handling and disposal of waste generated from working with this compound.
Caption: Decision workflow for segregating and disposing of this compound waste.
References
- Management of Hazardous Wastes containing Halogen
- Safety Data Sheet for 12-Bromododecan-1-ol. MedchemExpress.com.
- Halogenated Waste Guidance. University of Wisconsin-Madison.
- SAFETY DATA SHEET for 1-Bromodecane. Fisher Scientific.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
- Organic Solvents Disposal Guidance. Cornell University Environmental Health and Safety.
- SAFETY DATA SHEET for 1-Bromooctadecane. Fisher Scientific.
- SAFETY DATA SHEET for 12-Bromo-1-dodecanol. TCI Chemicals.
- SAFETY DATA SHEET for 1,12-Dibromododecane. Thermo Fisher Scientific.
- 12-Bromo-1-dodecanol - Safety D
- SAFETY DATA SHEET for 1-Dodecene. FUJIFILM Wako Chemicals.
- School Chemistry Laboratory Safety Guide. U.S.
- Safety Rules for Teaching Labor
- Safety Data Sheet for 4-Bromo-2-methylbut-1-ene. Angene Chemical.
- Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency.
- Hazardous Waste Listings. U.S. Environmental Protection Agency.
- Safe Handling and Disposal of 1-Bromo-3-hexene: A Procedural Guide. Benchchem.
- Navigating the Safe Disposal of 10-Bromo-1-aminodecane, Hydrobromide: A Comprehensive Guide. Benchchem.
- A Guide to the Safe Disposal of 12β-Hydroxyganoderenic Acid B. Benchchem.
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- 14. uakron.edu [uakron.edu]
- 15. benchchem.com [benchchem.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 12-Bromododec-1-ene
As a Senior Application Scientist, my priority is to empower fellow researchers to achieve their scientific goals without compromising safety. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for the safe handling of 12-Bromododec-1-ene. This versatile organic intermediate is invaluable in synthesis, but its brominated nature necessitates a rigorous and well-understood safety protocol.[1][2] Adherence to these procedures is not merely about compliance; it is about creating a self-validating system of safety that protects you, your colleagues, and your research.
Hazard Profile: Understanding the "Why" Behind the "What"
This compound (CAS: 99828-63-4) is a colorless to pale yellow liquid used as a building block in organic chemistry.[1] While comprehensive toxicological data is not widely published, the primary hazards can be inferred from its chemical structure and available safety information for similar halogenated hydrocarbons. The presence of bromine and its potential reactivity are key considerations.[1]
Supplier safety information points to specific risks that dictate our PPE and handling strategy. The primary hazards include:
-
Eye Irritation : Indicated by precautionary statements (P305+P351+P338), suggesting the potential for serious eye contact hazards.[3]
-
Respiratory Tract Irritation : The P261 statement ("Avoid breathing...vapors/spray") signals a risk from inhalation.[3] Although the compound has low volatility due to its long carbon chain, aerosols or vapors can still be generated, especially if heated.[1]
-
Skin Irritation : While not explicitly stated in the brief GHS information found, brominated organic compounds are often associated with skin irritation upon contact.[4][5] Prudent practice dictates we assume this risk.
Core Personal Protective Equipment (PPE) Requirements
The foundation of safe handling is the consistent and correct use of PPE. This is your first and most critical barrier against exposure. The following equipment is mandatory when handling this compound.
| Body Part | Required Protection | Standard/Specification | Rationale |
| Eyes/Face | Chemical safety goggles with side shields (minimum). A full-face shield over goggles is required when handling >100 mL or when there is a significant splash risk. | NIOSH or EN 166 (EU) approved.[6] | Protects against splashes and vapors that can cause serious eye irritation.[3][4] |
| Hands | Chemical-resistant nitrile gloves (inspect for tears or holes before each use). | Follow 29 CFR 1910.138 for hand protection. | Prevents direct skin contact, mitigating the risk of irritation. Contaminated gloves must be removed and disposed of properly.[5][7] |
| Body | Flame-retardant laboratory coat. A chemical-resistant apron should be worn over the lab coat when transferring liquids. | Standard laboratory apparel. | Protects skin and personal clothing from minor spills and splashes.[8] |
| Respiratory | All handling must occur in a certified chemical fume hood. If engineering controls are insufficient or in the event of a large spill, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary. | Follow 29 CFR 1910.134 for respiratory protection.[5] | Prevents inhalation of vapors or aerosols, a key risk identified by safety warnings.[3] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
This protocol establishes a routine that minimizes risk at every stage of the chemical's lifecycle in your lab.
A. Receiving and Storage
-
Inspect Container : Upon receipt, inspect the container for any signs of damage or leakage.
-
Confirm Identity : Verify the label matches your order (CAS: 99828-63-4).
-
Storage : Store the container in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents.[4] Recommended storage temperature is between 2-8°C.[3][9] The container must be kept tightly sealed.[10]
B. Handling and Use
-
Prepare the Work Area : Ensure the chemical fume hood is operational and uncluttered. Confirm that a safety shower and eyewash station are accessible and unobstructed.[5][7]
-
Don PPE : Put on all required PPE as detailed in the table above.
-
Chemical Transfer : Perform all transfers and manipulations of this compound inside the fume hood.
-
Avoid Inhalation and Contact : Handle the chemical carefully to avoid generating mists or aerosols. Always avoid direct contact with skin, eyes, and clothing.[10]
-
Post-Handling : After use, tightly close the container. Thoroughly wash hands and forearms with soap and water, even if you believe no contact occurred.[5][10]
Emergency Procedures: Spill and Exposure Management
Preparedness is essential. In the event of an accident, a clear and practiced response can significantly mitigate harm.
A. Spill Response Protocol
In case of a spill, follow these steps methodically. The immediate priority is the safety of personnel.
-
ALERT : Alert colleagues in the immediate vicinity.
-
EVACUATE : If the spill is large or ventilation is poor, evacuate the area.
-
PROTECT : Don additional PPE as needed (e.g., respirator, chemical-resistant booties) before re-entering the area.
-
CONTAIN : Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[6][7]
-
COLLECT : Carefully scoop the absorbed material into a designated, labeled hazardous waste container. Use non-sparking tools if there is any fire concern.[6]
-
DECONTAMINATE : Clean the spill area with a suitable solvent, followed by soap and water.[7]
-
DISPOSE : Seal the waste container and manage it according to the disposal plan.
Below is a visual workflow for this critical process.
Sources
- 1. CAS 99828-63-4: 1-Dodecene, 12-bromo- | CymitQuimica [cymitquimica.com]
- 2. This compound [myskinrecipes.com]
- 3. 99828-63-4|this compound|BLD Pharm [bldpharm.com]
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- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
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- 8. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 9. chembk.com [chembk.com]
- 10. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
